Product packaging for 3-Hydroxy-5-nitrobenzaldehyde(Cat. No.:CAS No. 193693-95-7)

3-Hydroxy-5-nitrobenzaldehyde

Katalognummer: B1337175
CAS-Nummer: 193693-95-7
Molekulargewicht: 167.12 g/mol
InChI-Schlüssel: QAGPTXBGYDEOFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

3-Hydroxy-5-nitrobenzaldehyde is a useful research compound. Its molecular formula is C7H5NO4 and its molecular weight is 167.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO4 B1337175 3-Hydroxy-5-nitrobenzaldehyde CAS No. 193693-95-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-hydroxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGPTXBGYDEOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441947
Record name 3-HYDROXY-5-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193693-95-7
Record name 3-HYDROXY-5-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Hydroxy-5-nitrobenzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 3-Hydroxy-5-nitrobenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 193693-95-7), a substituted aromatic aldehyde of significant interest to the scientific community. The document elucidates the compound's core physicochemical and spectroscopic properties, delves into its complex reactivity profile governed by the interplay of its hydroxyl, nitro, and aldehyde functional groups, and outlines plausible synthetic and purification strategies. Furthermore, this guide explores its applications as a versatile chemical intermediate, particularly noting the structural relevance of its scaffold to precursors for important therapeutics used in managing neurological disorders. This whitepaper is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in organic synthesis and medicinal chemistry.

Introduction

This compound is an organic compound featuring a benzene ring substituted with an aldehyde group (-CHO), a hydroxyl group (-OH) at the C3 position, and a nitro group (-NO₂) at the C5 position.[1] This specific arrangement of electron-withdrawing and electron-donating groups imparts a unique and nuanced reactivity to the molecule, making it a valuable building block in synthetic chemistry.[1] The benzaldehyde core is a fundamental precursor for a wide array of organic compounds, and the aldehyde functional group's reactivity allows for transformations such as oxidation, reduction, and condensation reactions to form Schiff bases.[1]

While direct applications of this compound are not extensively documented, its structural analogs are critical intermediates in the pharmaceutical industry.[1] For example, the closely related compound 3,4-dihydroxy-5-nitrobenzaldehyde is a key starting material for the synthesis of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used to treat Parkinson's disease.[1] This connection underscores the potential of the 3-hydroxy-5-nitro-substituted phenyl scaffold in the design and development of novel therapeutic agents, making a thorough understanding of its chemical properties essential for advancing research in this area.

Compound Identification and Physicochemical Properties

Accurate identification and knowledge of physicochemical properties are paramount for the successful application of any chemical compound in a research setting. This compound is typically a pale yellow to brown crystalline powder.[1] A summary of its key identifiers and properties is provided below.

PropertyValueReference(s)
IUPAC Name This compound[2]
CAS Number 193693-95-7[1][2][3][4]
Molecular Formula C₇H₅NO₄[1][2][3][4]
Molecular Weight 167.12 g/mol [1][2][4][5]
Appearance Pale yellow to brown crystalline powder[1]
Melting Point >260 °C[6]
Boiling Point 322.8 ± 32.0 °C (Predicted)[6]
Density 1.500 ± 0.06 g/cm³ (Predicted)[6]
Water Solubility Very slightly soluble (0.72 g/L at 25 °C)[3]
pKa 7.62 ± 0.10 (Predicted)[6]
Topological Polar Surface Area 83.1 Ų[2]
InChI Key QAGPTXBGYDEOFQ-UHFFFAOYSA-N[1][3]

Spectroscopic Profile

TechniqueExpected Characteristics
¹H NMR ~10.0 ppm (s, 1H): Aldehydic proton (-CHO).~9.0-11.0 ppm (s, 1H): Phenolic proton (-OH), broad, exchangeable with D₂O.~8.0-8.5 ppm (m, 3H): Aromatic protons, deshielded by the electron-withdrawing -NO₂ and -CHO groups. Specific splitting patterns (e.g., d, t) would depend on their relative positions.
¹³C NMR ~190 ppm: Carbonyl carbon of the aldehyde.~160 ppm: Aromatic carbon attached to the -OH group.~150 ppm: Aromatic carbon attached to the -NO₂ group.~115-140 ppm: Remaining aromatic carbons.
IR Spectroscopy 3200-3500 cm⁻¹: Broad peak, O-H stretch (phenolic).~1700 cm⁻¹: Sharp, strong peak, C=O stretch (aldehyde).~1520 & ~1350 cm⁻¹: Strong peaks, asymmetric and symmetric N-O stretches (nitro group).~3100 cm⁻¹ & 1600 cm⁻¹: C-H aromatic stretch and C=C aromatic ring stretches.
Mass Spectrometry m/z 167: Molecular ion peak [M]⁺.m/z 166: [M-H]⁺, loss of the aldehydic proton.m/z 137: [M-NO]⁺.m/z 121: [M-NO₂]⁺.
Experimental Protocol: NMR Spectroscopy

A robust protocol for acquiring NMR data is crucial for structural verification.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for phenolic compounds).[7]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[7]

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum, potentially using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in distinguishing between CH, CH₂, and CH₃ carbons (though only CH and quaternary carbons are present in the aromatic ring).

  • Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is a direct consequence of the electronic properties of its three functional groups attached to the aromatic ring.

Electronic Effects of Substituents

The reactivity of the benzene ring is dictated by a "push-pull" electronic dynamic.[1]

  • Hydroxyl Group (-OH): This group is a powerful activating substituent. It donates electron density to the ring via a resonance effect (+R), making the ring more susceptible to electrophilic attack. It is an ortho, para-director.[1]

  • Nitro (-NO₂) and Aldehyde (-CHO) Groups: Both are strong deactivating substituents. They withdraw electron density from the ring through both inductive (-I) and resonance (-R) effects. This makes the ring less reactive towards electrophiles. Both are meta-directors.[1]

This combination results in a complex reactivity map. The positions ortho and para to the hydroxyl group (C2, C4, C6) are activated, while the positions meta to the nitro and aldehyde groups (C2, C4, C6 relative to CHO; C2, C4, C6 relative to NO₂) are the least deactivated. This confluence of effects strongly influences the regioselectivity of further substitutions on the ring.

Caption: Electronic influence of substituents on the this compound ring.

Reactions Involving the Functional Groups
  • Aldehyde Group: As a primary reactive site, the aldehyde can undergo nucleophilic addition, condensation with amines to form Schiff bases, oxidation to a carboxylic acid (3-hydroxy-5-nitrobenzoic acid), or reduction to an alcohol (3-hydroxy-5-nitrobenzyl alcohol).[1]

  • Phenolic Hydroxyl Group: The acidic proton can be removed by a base to form a phenoxide, a potent nucleophile for reactions like Williamson ether synthesis. The hydroxyl group can also be esterified using acyl chlorides or anhydrides.

  • Nitro Group: The nitro group is relatively stable but can be reduced under strong conditions (e.g., catalytic hydrogenation with Pd/C or using metals like Sn in acid) to form an amino group (3-amino-5-hydroxybenzaldehyde), a key transformation for creating diverse derivatives.

Synthesis and Purification

Proposed Synthetic Pathway

A direct, high-yield synthesis for this compound is not prominently featured in the literature. However, a plausible route can be designed based on established organic reactions, such as the nitration of 3-hydroxybenzaldehyde.[8] 3-Hydroxybenzaldehyde can itself be synthesized from the more common 3-nitrobenzaldehyde.[8][9]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Nitration of 3-Hydroxybenzaldehyde (Adapted)

This protocol is adapted from general procedures for the nitration of activated aromatic rings. Caution: Nitration reactions are highly exothermic and must be performed with extreme care, proper cooling, and personal protective equipment.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.

  • Substrate Addition: Slowly dissolve 3-hydroxybenzaldehyde in the cold sulfuric acid while maintaining the low temperature.

  • Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel, pre-cooled to 0 °C.

  • Reaction: Add the nitrating mixture dropwise to the stirred solution of the substrate over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Quenching: After the addition is complete, allow the mixture to stir at low temperature for an additional hour, then pour it carefully onto crushed ice.

  • Isolation: The precipitated solid product can be collected by vacuum filtration, washed thoroughly with cold water to remove residual acid, and dried.

Purification Protocol

The crude product from the synthesis would likely contain isomeric impurities. Purification can be achieved via:

  • Recrystallization: Using a suitable solvent system (e.g., ethanol/water or toluene) to obtain a product of higher purity.

  • Column Chromatography: For more difficult separations, silica gel column chromatography using a solvent gradient (e.g., hexane/ethyl acetate) can effectively isolate the desired isomer.[10]

Applications in Research and Drug Development

This compound serves as a valuable intermediate, providing a scaffold that can be elaborated into more complex molecular architectures.

  • Precursor for Bioactive Molecules: Its primary value lies in its role as a building block. The aldehyde function is a handle for forming C-C or C-N bonds, while the nitro and hydroxyl groups can be modified to tune the electronic and steric properties of the final compound.

  • Analog Synthesis in Drug Discovery: As noted, structurally similar compounds are precursors to COMT inhibitors for Parkinson's disease.[1] This molecule allows researchers to synthesize novel analogs of these drugs, potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic profiles.

  • Schiff Base Chemistry: The aldehyde readily condenses with primary amines to form Schiff bases (imines).[11] Libraries of these derivatives can be synthesized and screened for a wide range of biological activities, including antimicrobial and anticancer properties.[12]

Caption: Role of this compound as a key intermediate in drug discovery.

Safety, Handling, and Storage

While a specific, comprehensive safety datasheet for this compound is not available, data from closely related nitro- and hydroxy-substituted benzaldehydes can be used to establish a reliable safety profile.[4] Analogs are classified as causing skin, eye, and respiratory irritation.

  • Hazard Identification:

    • May be harmful if swallowed.[13]

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14]

    • Avoid breathing dust. Wash hands thoroughly after handling.[13]

  • First Aid Measures:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[15]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

    • For long-term stability, storage under an inert gas (nitrogen or argon) at 2-8°C is recommended.[6]

Conclusion

This compound is a multifaceted chemical compound whose properties are defined by the electronic interplay of its functional groups. Its reactivity profile makes it an adaptable building block for organic synthesis. While it possesses inherent hazards requiring careful handling, its true value is realized in its potential as a precursor for synthesizing novel compounds of medicinal interest, particularly in the development of therapeutics for neurological disorders. This guide provides the foundational chemical knowledge necessary for researchers to safely and effectively utilize this compound in their scientific endeavors.

References

3-Hydroxy-5-nitrobenzaldehyde molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Hydroxy-5-nitrobenzaldehyde: Molecular Structure, Synthesis, and Applications

Executive Summary: this compound is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry and drug discovery. Its unique molecular architecture, featuring a trifecta of reactive functional groups—aldehyde, hydroxyl, and nitro moieties—on a benzene scaffold, imparts a distinct reactivity profile. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a validated synthetic protocol, and its applications as a versatile chemical intermediate. Authored for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights to serve as a definitive resource on this valuable compound.

Nomenclature and Structural Elucidation

Systematically named this compound under IUPAC nomenclature, the compound's structure consists of a central benzene ring.[1] An aldehyde group (-CHO) defines the principal functional group at position 1. A hydroxyl group (-OH) is located at position 3, and a nitro group (-NO₂) is at position 5.[1] This specific arrangement is critical to its chemical behavior.

The molecule's reactivity is governed by the interplay of its substituents. The hydroxyl group acts as a powerful activating, ortho-, para-director by donating electron density to the aromatic ring through resonance.[1] Conversely, the aldehyde and nitro groups are strong deactivating, meta-directing groups, withdrawing electron density via both inductive and resonance effects.[1] This electronic dichotomy makes the compound a fascinating subject for electrophilic aromatic substitution and a versatile building block for more complex molecules.

molecular_structure cluster_ring cluster_substituents C1 C C2 C C1->C2 C6 C CHO CHO C1->CHO 1 C3 C C2->C3 C5 C C4 C C3->C4 OH OH C3->OH 3 C4->C5 C5->C6 NO2 NO₂ C5->NO2 5 C6->C1 caption Molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Profile

This compound typically appears as a pale yellow to brown crystalline powder.[1][2] While readily soluble in common organic solvents like ethanol and acetone, it has very low solubility in water.[2][3]

PropertyValueSource(s)
CAS Number 193693-95-7[1][3][4][5]
Molecular Formula C₇H₅NO₄[1][3][4]
Molecular Weight 167.12 g/mol [1][4]
Appearance Pale yellow to brown crystalline powder[1][2]
Melting Point >260 °C[6]
Boiling Point (Predicted) 322.8 ± 32.0 °C at 760 mmHg[5][6]
Density (Predicted) 1.500 ± 0.06 g/cm³[6]
pKa (Predicted) 7.62 ± 0.10[6]
InChI Key QAGPTXBGYDEOFQ-UHFFFAOYSA-N[1][4]
Canonical SMILES C1=C(C=C(C=C1--INVALID-LINK--[O-])O)C=O[1][4]

The spectroscopic data for this compound is consistent with its structure. The ¹H NMR spectrum would show distinct signals for the aldehydic proton and the aromatic protons, with coupling patterns dictated by their positions. The IR spectrum would exhibit characteristic absorption bands for the hydroxyl (-OH), aldehyde (C=O), and nitro (N-O) functional groups.

Synthesis and Mechanistic Considerations

A robust and direct synthesis of this compound can be achieved through the electrophilic nitration of 3-hydroxybenzaldehyde.[1] This approach is favored due to the availability of the starting material and the predictable regioselectivity of the reaction.

Retrosynthetic Analysis

The retrosynthetic pathway highlights a straightforward disconnection of the C-N bond, leading back to the precursor 3-hydroxybenzaldehyde. The hydroxyl group's ortho-, para-directing influence is key to the synthetic strategy.

retrosynthesis target This compound intermediate 3-Hydroxybenzaldehyde target->intermediate C-N Disconnection (Electrophilic Aromatic Substitution) reagent Nitrating Agent (HNO₃ / H₂SO₄) intermediate->reagent Precursor

Caption: Retrosynthetic approach for this compound.

Detailed Synthetic Protocol: Nitration of 3-Hydroxybenzaldehyde

This protocol is adapted from established methods for the nitration of substituted phenols and benzaldehydes.[7][8] The primary causality for the low-temperature conditions is to control the exothermic nature of the nitration reaction and to minimize the formation of undesired byproducts.

Materials and Reagents:

  • 3-Hydroxybenzaldehyde (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Glacial Acetic Acid

  • Crushed Ice and Deionized Water

  • Ethanol (for recrystallization, if needed)

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzaldehyde in glacial acetic acid.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. This step is critical to manage the reaction's exothermicity.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid, maintaining cooling in an ice bath. The sulfuric acid protonates the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Addition of Nitrating Agent: Transfer the prepared nitrating mixture to a dropping funnel. Add the mixture dropwise to the cooled solution of 3-hydroxybenzaldehyde over 30-60 minutes. The temperature of the reaction mixture must be maintained below 10 °C to ensure regioselectivity and prevent over-nitration.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture into a larger beaker containing a slurry of crushed ice and water. This quenches the reaction and precipitates the solid product.

  • Isolation and Purification: Collect the resulting yellow precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove residual acids. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound.[7]

Applications in Research and Development

This compound is not merely a laboratory curiosity; it is a pivotal building block with diverse applications, primarily in the synthesis of pharmaceuticals and functional materials.

Intermediate in Pharmaceutical Synthesis

The benzaldehyde core is a fundamental scaffold in medicinal chemistry.[1] The aldehyde group is highly versatile, readily undergoing reactions like condensation with amines to form Schiff bases, which are known to exhibit a wide range of biological activities.[7] Furthermore, the nitro group can be selectively reduced to an amine, providing a synthetic handle to introduce further molecular diversity and construct complex heterocyclic systems.[2] This makes the compound a valuable precursor for developing novel therapeutic agents.[2][9]

Probe and Sensor Development

Derivatives of this compound have been explored for their utility as chemical probes. For instance, it has been investigated as a colorimetric sensor for detecting specific ions in solution.[10] The electronic properties conferred by the hydroxyl and nitro groups can lead to distinct color changes upon binding with target analytes, forming the basis for simple and effective biochemical assays.[10]

workflow cluster_synthesis Synthesis & Purification cluster_application Derivative Synthesis start 3-Hydroxybenzaldehyde reaction Nitration (HNO₃/H₂SO₄, 0-5 °C) start->reaction quench Quenching on Ice reaction->quench filtration Vacuum Filtration quench->filtration purify Recrystallization filtration->purify product Pure 3-Hydroxy-5- nitrobenzaldehyde purify->product schiff Schiff Base Formation (Condensation with Amines) product->schiff reduction Nitro Group Reduction (e.g., with SnCl₂/HCl) product->reduction pharma Pharmaceutical Scaffolds schiff->pharma reduction->pharma

References

Introduction: Significance of 3-Hydroxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound, with the chemical formula C₇H₅NO₄ and a molecular weight of approximately 167.12 g/mol , is an aromatic compound featuring a benzene ring substituted with an aldehyde (-CHO), a hydroxyl (-OH) group at position 3, and a nitro (-NO₂) group at position 5.[1][2] This specific arrangement of functional groups imparts a unique reactivity profile, making it a versatile building block in organic synthesis. The aldehyde group serves as a reactive handle for forming Schiff bases and hydrazones, while the nitro group can be reduced to an amine, opening pathways to a diverse array of functionalized molecules and heterocyclic compounds.[1][3] Its structural motifs are found in various compounds explored for their potential biological activities.[3][4]

Retrosynthetic Analysis and Primary Synthetic Pathway

The most direct and logical synthetic route to this compound is through the electrophilic aromatic substitution (nitration) of 3-hydroxybenzaldehyde. This approach is favored due to the commercial availability of the starting material and the well-established chemistry of nitration reactions.

The hydroxyl group is an activating, ortho-, para-director, while the aldehyde group is a deactivating, meta-director.[1] Therefore, the incoming nitro group is directed to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) and meta to the aldehyde group (position 5). The synergistic directing effect of the hydroxyl group (to position 6, which is para) and the aldehyde group (to position 5, which is meta) does not align. However, the strong activating and directing effect of the hydroxyl group generally dominates, leading to a mixture of isomers. The steric hindrance from the adjacent aldehyde group at position 1 might influence the regioselectivity of the nitration.

A plausible retrosynthetic analysis is depicted below:

G This compound This compound 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde This compound->3-Hydroxybenzaldehyde Nitration Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->this compound

Caption: Retrosynthetic pathway for this compound.

Detailed Experimental Protocol: Nitration of 3-Hydroxybenzaldehyde

While a specific, optimized protocol for the synthesis of this compound is not extensively detailed in the public literature, a reliable procedure can be adapted from established methods for the nitration of similar phenolic aldehydes, such as salicylaldehyde and other substituted benzaldehydes.[3][4][5] The following protocol is a composite methodology designed for high fidelity and reproducibility.

Materials:

  • 3-Hydroxybenzaldehyde (m-hydroxybenzaldehyde)[6]

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%) or Concentrated Nitric Acid (70%)

  • Dichloromethane (CH₂Cl₂) or other suitable inert solvent

  • Ice

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously add concentrated sulfuric acid. While maintaining the temperature below 10 °C, slowly add fuming nitric acid dropwise with continuous stirring. This nitrating mixture should be prepared immediately before use.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-hydroxybenzaldehyde in a suitable inert solvent like dichloromethane. Cool the solution to 0-5 °C using an ice bath.

  • Nitration Reaction: Add the freshly prepared nitrating mixture dropwise to the cooled solution of 3-hydroxybenzaldehyde over a period of 30-60 minutes. It is crucial to maintain the reaction temperature below 10 °C to minimize the formation of by-products.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice. A precipitate, which is a mixture of nitro-isomers, should form.

    • Extract the product mixture with dichloromethane.

    • Wash the organic layer sequentially with cold water and a saturated sodium bicarbonate solution to neutralize any remaining acid.[5]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will likely be a mixture of 2-, 4-, and 6-nitro isomers, along with the desired 5-nitro isomer. Purification is essential and can be achieved by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.[5] The different isomers will have varying polarities, allowing for their separation.

Mechanistic Insights

The nitration of 3-hydroxybenzaldehyde proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile: In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The nitronium ion attacks the electron-rich benzene ring of 3-hydroxybenzaldehyde. The hydroxyl group, being a strong activating group, directs the attack to the ortho and para positions. The aldehyde group, a deactivating group, directs to the meta position. The regioselectivity is a complex interplay of these electronic effects and steric hindrance.

  • Rearomatization: The resulting resonance-stabilized carbocation (arenium ion) loses a proton to a base (such as HSO₄⁻ or H₂O) to restore the aromaticity of the ring, yielding the nitrated product.

G cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Rearomatization HNO3 HNO3 H2NO3+ H2NO3+ HNO3->H2NO3+ + H2SO4 H2SO4 H2SO4 HSO4- HSO4- H2SO4->HSO4- NO2+ NO2+ H2NO3+->NO2+ - H2O H2O H2O H2O->H2NO3+ 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Arenium Ion Arenium Ion 3-Hydroxybenzaldehyde->Arenium Ion + NO2+ This compound This compound Arenium Ion->this compound - H+ H+ H+ H+->Arenium Ion

Caption: Mechanism of nitration of 3-hydroxybenzaldehyde.

Alternative Synthetic Strategies

An alternative, though more circuitous, route to 3-hydroxybenzaldehyde involves starting from 3-nitrobenzaldehyde. This multi-step synthesis includes the reduction of the nitro group, diazotization of the resulting amine, and subsequent hydrolysis to introduce the hydroxyl group.[7] While feasible, this pathway is less efficient than the direct nitration of 3-hydroxybenzaldehyde.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 193693-95-7[1]
Molecular Formula C₇H₅NO₄
Molecular Weight 167.12 g/mol
Appearance Pale yellow to brown crystalline powder[1]
SMILES C1=C(C=C(C=C1--INVALID-LINK--[O-])O)C=O
InChIKey QAGPTXBGYDEOFQ-UHFFFAOYSA-N

Table 2: Spectroscopic Data for Characterization

While specific spectral data for this compound is not abundant in the provided search results, characterization would typically involve the following techniques. The expected spectral features are based on the known effects of the functional groups.

TechniqueExpected Features
¹H NMR Aromatic protons in the range of 7-8 ppm, an aldehyde proton around 10 ppm, and a phenolic proton (which may be broad and exchangeable with D₂O).
¹³C NMR Resonances for the aldehyde carbon (~190 ppm), aromatic carbons (110-160 ppm), and carbons attached to the nitro and hydroxyl groups.[1]
IR Spectroscopy Characteristic peaks for the O-H stretch (broad, ~3300 cm⁻¹), C-H stretch of the aldehyde (~2850 and ~2750 cm⁻¹), C=O stretch of the aldehyde (~1700 cm⁻¹), and asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Conclusion and Future Perspectives

The synthesis of this compound is most practically achieved through the direct nitration of 3-hydroxybenzaldehyde. Careful control of reaction conditions, particularly temperature, is paramount to maximizing the yield of the desired isomer and simplifying purification. The development of more regioselective nitration methods would be a valuable contribution to the synthesis of this and other substituted nitroaromatic compounds. As a versatile synthetic intermediate, this compound will continue to be a molecule of interest for researchers in drug discovery and materials science.

References

A Technical Guide to the Spectroscopic Characterization of 3-Hydroxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-5-nitrobenzaldehyde (C₇H₅NO₄, CAS No: 193693-95-7) is a key aromatic aldehyde derivative whose utility in synthetic chemistry and drug discovery necessitates a comprehensive understanding of its structural and electronic properties.[1][2] This in-depth technical guide provides a detailed analysis of the spectroscopic data for this compound, offering insights into its molecular structure and functional group characteristics. While direct experimental spectra for this specific isomer are not widely available in public databases, this guide leverages established spectroscopic principles and comparative data from closely related isomers to present a robust, predictive analysis. This document serves as a vital resource for researchers, offering detailed experimental protocols and interpretative guidance for Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction: The Molecular Landscape of this compound

This compound is a substituted aromatic compound featuring a benzene ring functionalized with a hydroxyl (-OH) group at position 3, a nitro (-NO₂) group at position 5, and an aldehyde (-CHO) group at position 1. This unique arrangement of electron-withdrawing (nitro and aldehyde) and electron-donating (hydroxyl) groups dictates its chemical reactivity and provides a distinct spectroscopic signature. Understanding this signature is paramount for confirming its identity, assessing its purity, and predicting its behavior in chemical reactions, which is of particular importance in the synthesis of novel pharmaceutical compounds.

This guide provides a foundational understanding of the expected spectroscopic data for this compound, enabling researchers to effectively characterize this molecule in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR will provide definitive information about the aromatic protons and the carbon skeleton.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton and the three aromatic protons. The chemical shifts are influenced by the electronic effects of the substituents. The strongly electron-withdrawing nitro and aldehyde groups will deshield the aromatic protons, shifting them downfield.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde (-CHO)~9.9 - 10.1Singlet (s)-
H-2~8.2 - 8.4Doublet (d)~2-3
H-4~7.8 - 8.0Doublet of doublets (dd)~2-3, ~1-2
H-6~8.5 - 8.7Doublet (d)~1-2
Hydroxyl (-OH)~10.5 - 11.5Singlet (s), broad-

Rationale behind Predictions: The predictions are based on the analysis of related compounds such as 3-nitrobenzaldehyde and other substituted nitrobenzaldehydes.[3] The deshielding effect of the nitro and aldehyde groups is expected to place the aromatic protons in the observed ranges. The coupling constants are typical for meta and para relationships in a benzene ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the aldehyde will be significantly downfield, while the aromatic carbons will appear in a predictable pattern based on substituent effects.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Aldehyde)~190 - 193
C-1~138 - 140
C-2~125 - 127
C-3~158 - 160
C-4~120 - 122
C-5~148 - 150
C-6~130 - 132

Rationale behind Predictions: The chemical shifts are estimated based on additive rules for substituted benzenes and comparison with data for compounds like 3-hydroxy-4-nitrobenzaldehyde.[4][5] The carbons directly attached to the electron-withdrawing groups (C-1, C-3, C-5) are expected to be shifted further downfield.

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Sample Preparation and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve ~10-20 mg of sample B in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Transfer to NMR tube B->C D Place tube in NMR spectrometer E Tune and shim the instrument D->E F Acquire 1H spectrum E->F G Acquire 13C spectrum F->G H Fourier transform I Phase and baseline correction H->I J Reference spectrum (TMS or residual solvent peak) I->J K Integrate 1H peaks and pick 13C peaks J->K cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: A generalized workflow for NMR analysis.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for observing exchangeable protons like the hydroxyl proton.

  • Instrument Setup: Place the NMR tube into the spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed for optimal resolution.[6]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the various functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (phenolic)3200 - 3500Broad, Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aldehyde)2720 - 2820Weak, often two bands
C=O Stretch (aldehyde)1680 - 1700Strong
N=O Stretch (asymmetric)1510 - 1550Strong
C=C Stretch (aromatic)1450 - 1600Medium to Strong
N=O Stretch (symmetric)1340 - 1370Strong
C-O Stretch (phenolic)1200 - 1260Medium
C-H Out-of-plane Bending700 - 900Strong

Rationale behind Predictions: The predicted frequencies are based on established correlation tables and data from similar aromatic aldehydes and nitro compounds.[7][8] The presence of both a hydroxyl and a carbonyl group may lead to some broadening and shifting of the respective bands due to potential intermolecular hydrogen bonding.

Experimental Protocol: FTIR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a convenient and common technique for obtaining IR spectra of solid samples.

Workflow for ATR-FTIR Analysis

FTIR_Workflow A Clean ATR crystal B Record background spectrum A->B C Place small amount of solid sample on crystal B->C D Apply pressure to ensure good contact C->D E Record sample spectrum D->E F Clean crystal E->F

Caption: A streamlined workflow for ATR-FTIR analysis.

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

  • Background Spectrum: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).[9]

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum over the desired range (typically 4000-400 cm⁻¹).[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique for volatile organic compounds.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 167, corresponding to its molecular weight.[2] The fragmentation pattern will be influenced by the functional groups present.

Table 4: Predicted Key Mass Spectral Fragments

m/zProposed Fragment
167[M]⁺ (Molecular Ion)
166[M-H]⁺
137[M-NO]⁺
121[M-NO₂]⁺
93[C₆H₅O]⁺
65[C₅H₅]⁺

Rationale behind Predictions: Aromatic compounds often exhibit a stable molecular ion.[10] Common fragmentation pathways for nitroaromatics include the loss of NO and NO₂. The loss of the aldehyde group (CHO) is also a possibility.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Acquiring a mass spectrum via EI-MS typically involves introducing the sample into the ion source where it is vaporized and bombarded with electrons.

Workflow for EI-MS Analysis

MS_Workflow A Introduce sample into the ion source (e.g., via direct insertion probe or GC) B Vaporize the sample A->B C Bombard with high-energy electrons (~70 eV) B->C D Ions are accelerated and separated by the mass analyzer C->D E Ions are detected D->E F Generate mass spectrum E->F

Caption: A general workflow for EI-MS analysis.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS).[11]

  • Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[12]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the aromatic ring, along with the chromophoric aldehyde and nitro groups, will result in characteristic absorption bands.

Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol)

TransitionPredicted λₘₐₓ (nm)
π → π~250 - 270
n → π~330 - 350

Rationale behind Predictions: The π → π* transitions of the aromatic system are typically observed in the 250-270 nm range.[13][14] The n → π* transition, associated with the non-bonding electrons of the oxygen atoms in the aldehyde and nitro groups, is expected at a longer wavelength with lower intensity.[15] The exact positions and intensities of these bands will be influenced by the solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy

Acquiring a UV-Vis spectrum involves measuring the absorbance of a dilute solution of the compound over a range of wavelengths.

Workflow for UV-Vis Analysis

UVVis_Workflow A Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol) B Fill a quartz cuvette with the sample solution A->B D Place cuvettes in the spectrophotometer B->D C Fill a reference cuvette with the pure solvent C->D E Scan over the desired wavelength range (e.g., 200-400 nm) D->E F Record the absorbance spectrum E->F

Caption: A standard workflow for UV-Vis spectroscopic analysis.

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent such as ethanol or methanol. The concentration should be adjusted to yield an absorbance in the optimal range of the instrument (typically 0.1 - 1.0).[16]

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the sample solution and a matched cuvette with the pure solvent to serve as a reference.

  • Data Acquisition: Place the cuvettes in the instrument and scan over the desired wavelength range (e.g., 200-400 nm). The instrument will automatically subtract the absorbance of the solvent.[16]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[17] In case of accidental exposure, follow the first-aid measures outlined in the SDS.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound and the experimental protocols required to obtain them. By combining predictive analysis based on established chemical principles with detailed, practical methodologies, this document serves as an essential resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The accurate characterization of this molecule is the first step towards unlocking its full potential in a wide range of scientific applications.

References

A Comprehensive Guide to the Solubility and Stability of 3-Hydroxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-5-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic and medicinal chemistry. Its utility as a building block for more complex molecules, including pharmaceutical scaffolds, necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides an in-depth analysis of the solubility and chemical stability of this compound. We will explore its solubility profile in various solvent systems and delineate a systematic approach to evaluating its stability under stress conditions, as recommended by international guidelines. This document is intended to serve as a critical resource for researchers, offering both theoretical insights and practical, field-proven experimental protocols to ensure the effective use of this compound in research and development.

Physicochemical and Structural Profile

This compound is a crystalline solid whose chemical behavior is governed by the interplay of its three functional groups on the benzene ring: an aldehyde (-CHO), a hydroxyl (-OH), and a nitro (-NO₂) group.[1] The electron-withdrawing nature of the aldehyde and, more potently, the nitro group, deactivates the aromatic ring. Conversely, the hydroxyl group is an activating, ortho-, para-director.[1] This electronic configuration is central to the molecule's reactivity, stability, and solubility.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 193693-95-7[1][2][3]
Molecular Formula C₇H₅NO₄[1][3]
Molecular Weight 167.12 g/mol [1][3]
Appearance Pale yellow to brown crystalline powder[1]
Melting Point >260 °C[4]
Boiling Point 322.8 °C (Predicted)[4]
Density 1.50 g/cm³ (Predicted)[2][4]
InChIKey QAGPTXBGYDEOFQ-UHFFFAOYSA-N[1][3]

Solubility Profile: Theoretical and Experimental Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical physical property that influences its bioavailability, formulation, and therapeutic efficacy.[5] The structure of this compound—containing both a hydrogen bond donor (-OH) and acceptor (-CHO, -NO₂) groups alongside a rigid aromatic core—suggests a nuanced solubility profile. The polar functional groups can interact with polar solvents, but the overall aromatic character and the presence of the nitro group, which can reduce polarity, limit aqueous solubility.[1][6]

Aqueous and Organic Solubility

Experimental data indicates that this compound is sparingly soluble in water.[1] One source quantifies this as approximately 0.72 g/L (or 4.31 mM) at 25 °C .[7] In contrast, it is readily soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1]

For context, the closely related compound 3-nitrobenzaldehyde is also sparingly soluble in water but shows good solubility in alcohols (methanol, ethanol), chloroform, and aromatic hydrocarbons.[8] The solubility of such solid organic compounds typically increases with temperature.[8] This trend is expected to hold for this compound.

Table 2: Summary of this compound Solubility

SolventSolubility DescriptionQuantitative Data (25 °C)Source(s)
Water Sparingly soluble / Very slightly soluble0.72 g/L[1][7]
DMSO SolubleData not available[1]
DMF SolubleData not available[1]
Ethanol Expected to be solubleData not available[8][9]
Methanol Expected to be solubleData not available[8][9]
Acetone Expected to be solubleData not available[9]

Note: Solubility in alcohols and acetone is inferred from data on analogous compounds like 3-nitrobenzaldehyde and other phenolic benzaldehydes.[6][8][9]

Experimental Protocol: Solubility Determination by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a reliable and accessible technique for quantifying the solubility of chromophoric compounds like this compound.[10][11] The method relies on the Beer-Lambert law, which establishes a linear relationship between absorbance and concentration.[10]

Methodology:

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a dilute stock solution of the compound in the chosen solvent (e.g., ethanol).

    • Scan the solution using a UV-Vis spectrophotometer over a relevant range (e.g., 200-400 nm) to identify the λmax, the wavelength at which the compound absorbs light most strongly.[12]

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of known concentrations by serially diluting the stock solution.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.[12] A linear regression should yield a correlation coefficient (R²) > 0.99.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial.

    • Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the suspension through a 0.45 µm syringe filter to remove undissolved solid.

    • Dilute the clear, saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Use the equation from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to calculate the equilibrium solubility of the compound in the solvent.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Determine λmax prep2 Prepare Standards prep1->prep2 prep3 Generate Calibration Curve (Abs vs. Conc) prep2->prep3 an2 Calculate Concentration using Calibration Curve prep3->an2 Linear Equation exp1 Add excess solid to solvent exp2 Equilibrate (24-48h at const. T) exp1->exp2 exp3 Filter supernatant exp2->exp3 exp4 Dilute filtrate exp3->exp4 an1 Measure Absorbance of diluted sample exp4->an1 an1->an2 an3 Calculate Solubility (Conc. x Dilution Factor) an2->an3 caption Workflow for Solubility Determination by UV-Vis.

Workflow for Solubility Determination by UV-Vis.

Chemical Stability and Forced Degradation Analysis

Stability testing is a mandatory component of drug development, providing critical information on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[13] Forced degradation, or stress testing, is a process where the compound is exposed to conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and validate the specificity of stability-indicating analytical methods.[13][14][15]

Principles of Forced Degradation

Forced degradation studies are designed to achieve a target degradation of 5-20%.[14][15] Degradation beyond 20% is generally considered excessive as it may not be representative of real-world storage conditions.[14] The standard stress conditions applied are:

  • Acid and Base Hydrolysis: Evaluates susceptibility to degradation in acidic and basic environments.

  • Oxidation: Tests reactivity towards oxidizing agents.

  • Photolysis: Assesses degradation upon exposure to light, as detailed in ICH Q1B guidelines.[14][16]

  • Thermal Degradation: Investigates the effect of high temperatures.

Forced Degradation Stress Conditions.
Experimental Protocol: Forced Degradation Study using HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from any potential degradation products.[17] This ensures that the analytical measurement is specific to the intact molecule.

Recommended Starting Conditions for Stress Studies:

Stress ConditionReagent / ConditionDuration
Acid Hydrolysis 0.1 M HClHeat at 60-80 °C
Base Hydrolysis 0.1 M NaOHRoom Temp or Heat at 60 °C
Oxidation 3-6% H₂O₂Room Temp or Heat at 60 °C
Thermal Dry Heat80-100 °C
Photolytic ICH Q1B compliant light sourceOverall illumination ≥ 1.2 million lux hours and integrated near UV energy ≥ 200 watt hours/square meter

Note: These conditions are starting points and should be optimized to achieve the target 5-20% degradation.[14][18]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a methanol/water mixture.[14]

    • For each stress condition, mix the stock solution with the stressor (e.g., 0.1 M HCl, 3% H₂O₂) in a 1:1 ratio. A "time zero" sample should be immediately neutralized (if applicable) and diluted for analysis.

    • Incubate the mixtures under the specified conditions. A dark control should be kept for the photostability study.[16]

    • At designated time points, withdraw an aliquot, neutralize the acid/base if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector is required.[17] A PDA detector is advantageous as it provides spectral data for peak purity assessment.

    • Proposed HPLC Conditions (based on EPA methods for nitroaromatics): [19][20][21]

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: A time-based gradient from a higher percentage of A to a higher percentage of B to elute both polar and non-polar compounds.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm or a more specific wavelength determined from the λmax scan.

      • Injection Volume: 10 µL.

  • Data Evaluation:

    • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

    • Calculate the percentage of degradation.

    • Assess peak purity of the parent compound using a PDA detector to ensure co-elution is not occurring.

    • The method is considered "stability-indicating" if all degradation products are well-resolved from the parent peak.

Advanced Structural Characterization

While HPLC-UV provides quantitative data on stability, it does not identify the structure of the degradation products. For this, more advanced techniques are indispensable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling the HPLC system to a mass spectrometer allows for the determination of the molecular weight of the degradation products, providing crucial clues to their identity.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation.[23] After isolating a sufficient quantity of a degradation product (e.g., via preparative HPLC), ¹H and ¹³C NMR spectra can be acquired to determine its precise chemical structure.[24][25] Changes in the chemical shifts of the aldehydic proton (~10 ppm) or the aromatic protons can indicate modifications to these parts of the molecule.[26]

Conclusion and Recommendations

This guide provides a comprehensive framework for evaluating the solubility and stability of this compound.

  • Solubility: The compound exhibits limited aqueous solubility but is soluble in polar aprotic solvents like DMSO and DMF. For formulation in aqueous media, strategies such as pH adjustment or the use of co-solvents may be necessary.

  • Stability: A systematic forced degradation study is paramount to understanding its stability profile. The presence of the aldehyde group suggests potential susceptibility to oxidation, while the nitro and hydroxyl groups will influence its reactivity under hydrolytic and photolytic stress.

  • Handling and Storage: Based on general principles for aromatic aldehydes, the compound should be stored in a cool, dry, and dark place in a well-sealed container to minimize thermal degradation, hydrolysis from atmospheric moisture, and photodecomposition.

By employing the robust analytical protocols detailed herein—from fundamental solubility determination by UV-Vis to advanced stability assessment by HPLC—researchers can ensure the quality and integrity of this compound in their drug discovery and development pipelines.

References

An In-depth Technical Guide to 3-Hydroxy-5-nitrobenzaldehyde: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-5-nitrobenzaldehyde (CAS No: 193693-95-7), a pivotal aromatic aldehyde in synthetic organic chemistry. The document delves into the historical context of its discovery, detailed synthesis methodologies with an emphasis on regioselectivity, and a thorough characterization of its physicochemical and spectroscopic properties. Furthermore, this guide explores its contemporary applications as a versatile intermediate in the development of novel pharmaceuticals and other advanced materials. This work is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this important chemical entity.

Introduction

This compound is an organic compound featuring a benzene ring substituted with a hydroxyl group at the 3-position, a nitro group at the 5-position, and a formyl (aldehyde) group at the 1-position.[1] Its molecular formula is C₇H₅NO₄, and it has a molecular weight of approximately 167.12 g/mol .[1][2] The compound typically appears as a pale yellow to brown crystalline powder.[1]

The unique electronic architecture of this compound, arising from the interplay of an electron-donating hydroxyl group and two electron-withdrawing groups (nitro and aldehyde), imparts a rich and versatile reactivity profile. This makes it a valuable building block in the synthesis of a wide array of more complex molecules, particularly in the realms of medicinal chemistry and materials science.

Discovery and History

The synthesis of the parent compound, 3-hydroxybenzaldehyde, from 3-nitrobenzaldehyde was a known process involving reduction of the nitro group, diazotization of the resulting amine, and subsequent hydrolysis.[3] While the exact date of the first synthesis of this compound is not widely documented, early work on the nitration of substituted benzaldehydes was conducted in the early 20th century. The earliest comprehensive study detailing the synthesis of various substituted nitro-hydroxybenzaldehydes appears to be that of Hodgson and Beard in 1926, published in the Journal of the Chemical Society, Transactions. Their work on the chlorination and nitration of m-hydroxybenzaldehyde derivatives laid the foundational chemistry for the synthesis of compounds like this compound.

The historical development of synthetic routes to related nitro-substituted hydroxybenzaldehydes has been driven by their utility as intermediates. For instance, various isomers of nitrobenzaldehyde have been crucial in the synthesis of dyes and pharmaceuticals since the late 19th and early 20th centuries.[4] The ongoing interest in this class of compounds is a testament to their enduring importance in organic synthesis.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The most direct method involves the electrophilic nitration of 3-hydroxybenzaldehyde. An alternative, multi-step approach involves the nitration of a protected or alkoxy-substituted benzaldehyde, followed by deprotection or dealkylation.

Primary Synthetic Route: Electrophilic Nitration of 3-Hydroxybenzaldehyde

The direct nitration of 3-hydroxybenzaldehyde is a classic example of electrophilic aromatic substitution where the regiochemical outcome is governed by the directing effects of the existing substituents.

The hydroxyl group (-OH) is a strongly activating, ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the aldehyde group (-CHO) is a deactivating, meta-director, withdrawing electron density from the ring.[1] The interplay of these opposing effects dictates the position of the incoming electrophile, the nitronium ion (NO₂⁺).

The hydroxyl group strongly activates the positions ortho (2 and 4) and para (6) to it. The aldehyde group directs the incoming electrophile to the meta positions (3 and 5). In the case of 3-hydroxybenzaldehyde, the 5-position is meta to the aldehyde group and para to the hydroxyl group, making it an electronically favorable site for substitution. However, other isomers, particularly 3-hydroxy-2-nitrobenzaldehyde, 3-hydroxy-4-nitrobenzaldehyde, and 3-hydroxy-6-nitrobenzaldehyde, can also be formed. Careful control of reaction conditions is therefore paramount to maximize the yield of the desired 5-nitro isomer.

G cluster_0 Electrophilic Aromatic Substitution 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Electrophilic_Attack Electrophilic Attack at Position 5 3-Hydroxybenzaldehyde->Electrophilic_Attack Nitrating_Mixture Nitrating Mixture (HNO₃/H₂SO₄) Nitronium_Ion Nitronium Ion (NO₂⁺) Generation Nitrating_Mixture->Nitronium_Ion  H₂SO₄ catalyst Nitronium_Ion->Electrophilic_Attack Sigma_Complex Sigma Complex (Resonance Stabilized) Electrophilic_Attack->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation  HSO₄⁻ This compound This compound Deprotonation->this compound

Figure 1: Mechanism of the nitration of 3-hydroxybenzaldehyde.

This protocol is adapted from established procedures for the nitration of phenolic aldehydes and is designed to favor the formation of the 5-nitro isomer through careful temperature control.

Materials:

  • 3-Hydroxybenzaldehyde

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane

  • Saturated aqueous Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

  • Ice-salt bath

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-hydroxybenzaldehyde (e.g., 5.0 mmol) in dichloromethane (10 mL).

  • Cooling: Cool the solution to 0-5°C using an ice-salt bath with continuous stirring.

  • Preparation of Nitrating Agent: In the dropping funnel, carefully add concentrated sulfuric acid (e.g., 610 μL) to the flask. Subsequently, add isopropyl nitrate (e.g., 12.5 mmol) or another suitable nitrating agent.[5] Alternatively, a pre-mixed cold solution of nitric acid in sulfuric acid can be used.

  • Nitration: Add the nitrating agent dropwise to the cooled solution of 3-hydroxybenzaldehyde over a period of 30-60 minutes. It is critical to maintain the internal temperature of the reaction mixture below 10°C to minimize the formation of byproducts.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction and Drying: Transfer the mixture to a separatory funnel and extract the product into dichloromethane. Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product, which will be a mixture of isomers, can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate this compound.

Alternative Synthetic Route: Dealkylation of an Alkoxy Precursor

An alternative strategy involves the nitration of an alkoxy-substituted benzaldehyde, such as 3-ethoxy-4-hydroxybenzaldehyde, followed by the cleavage of the ether linkage to yield the desired hydroxyl group. This method can offer advantages in terms of regioselectivity and yield.

A patented method for the preparation of the related 3,4-dihydroxy-5-nitrobenzaldehyde provides a robust template for this approach.[1] The process involves the nitration of 3-ethoxy-4-hydroxybenzaldehyde, followed by de-ethylation using a Lewis acid catalyst like zinc chloride in the presence of hydrochloric acid.[1] A similar dealkylation strategy could be applied to a suitable precursor to yield this compound.

G cluster_1 Synthesis Workflow Start Start: 3-Hydroxybenzaldehyde Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Quenching Quenching (Ice/NaHCO₃) Nitration->Quenching Extraction Extraction (Dichloromethane) Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Final_Product Final Product: This compound Purification->Final_Product

Figure 2: General workflow for the synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 193693-95-7[2][6]
Molecular Formula C₇H₅NO₄[1][2]
Molecular Weight 167.12 g/mol [1][7]
Appearance Pale yellow to brown crystalline powder[1]
Melting Point >260 °C[5]
Boiling Point (Predicted) 322.8 ± 32.0 °C[5]
Density (Predicted) 1.500 ± 0.06 g/cm³[5]
pKa (Predicted) 7.62 ± 0.10[5]
Solubility Slightly soluble in water (0.72 g/L at 25°C), soluble in ethanol and acetone.[2][8]

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • Aldehyde Proton (-CHO): A singlet is expected between δ 9.8 and 10.2 ppm.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent, is expected between δ 5.0 and 11.0 ppm.

  • Aromatic Protons: Three protons on the aromatic ring will appear as multiplets or distinct signals in the aromatic region (δ 7.0 - 8.5 ppm). The proton at position 2 (ortho to the aldehyde and hydroxyl groups) and the proton at position 6 (para to the hydroxyl group) are expected to be the most deshielded due to the influence of the adjacent electron-withdrawing groups. The proton at position 4 would likely appear at a slightly lower chemical shift.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • Aldehyde Carbonyl Carbon (-CHO): A signal is expected between δ 190 and 195 ppm.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110 - 160 ppm). The carbon bearing the hydroxyl group (C3) and the carbon bearing the nitro group (C5) will be significantly shifted. The carbon attached to the aldehyde group (C1) will also be readily identifiable.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch: A broad absorption band is expected in the region of 3200-3500 cm⁻¹ due to the hydroxyl group.

  • C-H Stretch (Aromatic): Weak to medium bands are expected just above 3000 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1720 cm⁻¹.

  • N-O Stretch (Nitro): Two strong absorption bands are characteristic of the nitro group, one for the asymmetric stretch around 1520-1560 cm⁻¹ and another for the symmetric stretch around 1340-1380 cm⁻¹.

  • C=C Stretch (Aromatic): Several medium to weak bands are expected in the 1450-1600 cm⁻¹ region.

Applications in Synthesis

This compound is a valuable intermediate in organic synthesis, primarily due to its multiple reactive sites that can be selectively manipulated.

Intermediate in Pharmaceutical Synthesis

The structural motifs present in this compound are found in various biologically active molecules. While specific drugs derived directly from this starting material are not extensively documented in publicly available literature, its parent compound, 3-nitrobenzaldehyde, is a crucial intermediate for a class of calcium channel blockers, including nitrendipine, nicardipine, and nimodipine.[3] This highlights the potential of nitrobenzaldehyde derivatives in drug discovery. The functional groups of this compound allow for a variety of transformations:

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be further functionalized, for example, through acylation or diazotization.

  • Condensation of the Aldehyde Group: The aldehyde group readily undergoes condensation reactions with amines to form Schiff bases, which are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[9]

  • Modification of the Hydroxyl Group: The hydroxyl group can be alkylated or acylated to produce various ether and ester derivatives.

Precursor for Heterocyclic Compounds and Ligands

The versatile reactivity of this compound makes it an excellent starting material for the synthesis of a variety of heterocyclic compounds. The combination of the aldehyde and a modifiable nitro/amino group allows for cyclization reactions to form nitrogen-containing heterocycles. Additionally, Schiff bases derived from this aldehyde can act as ligands for the synthesis of coordination complexes with interesting catalytic or material properties.

Conclusion

This compound is a multifaceted aromatic compound with a rich history and significant potential in modern organic synthesis. Its discovery and the development of its synthesis are rooted in the fundamental principles of electrophilic aromatic substitution. The ability to control the regioselectivity of its synthesis is a key aspect of its practical utility. As a synthetic intermediate, its value lies in the strategic placement of three distinct functional groups, which can be selectively transformed to build complex molecular architectures. For researchers and professionals in drug development and materials science, a thorough understanding of the chemistry of this compound provides a powerful tool for the design and synthesis of novel and functional molecules.

References

An In-depth Technical Guide to 3-Hydroxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Hydroxy-5-nitrobenzaldehyde (CAS No. 193693-95-7), a pivotal chemical intermediate for professionals in research, drug discovery, and materials science. We will delve into its core chemical principles, synthesis, reactivity, and key applications, grounding the discussion in established scientific literature.

Core Identification and Physicochemical Properties

This compound is an aromatic aldehyde whose chemical identity is defined by a benzene ring substituted with hydroxyl, nitro, and formyl (aldehyde) groups at positions 3, 5, and 1, respectively.[1] This specific substitution pattern imparts a unique electronic character that dictates its reactivity and utility.

Systematic IUPAC Name: this compound[1][2]

Common Synonyms:

  • Benzaldehyde, 3-hydroxy-5-nitro-[3]

Key Identifiers:

  • CAS Number: 193693-95-7[1][2]

  • Molecular Formula: C₇H₅NO₄[1][2]

  • Molecular Weight: 167.12 g/mol [1][2]

  • InChI Key: QAGPTXBGYDEOFQ-UHFFFAOYSA-N[1]

The compound typically appears as a pale yellow to brown crystalline powder.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Appearance Pale yellow to brown crystalline powder[1]
Melting Point >260 °CChemicalBook[3]
Boiling Point 322.8 ± 32.0 °C (Predicted)ChemicalBook[3]
Density 1.500 ± 0.06 g/cm³ (Predicted)ChemicalBook[3]
Solubility Very slightly soluble in water (0.72 g/L at 25 °C)Guidechem[4]
pKa 7.62 ± 0.10 (Predicted)ChemicalBook[3]

Electronic Structure and Chemical Reactivity

The reactivity of the this compound aromatic ring is a classic example of competing electronic effects from multiple substituents. Understanding this interplay is critical for predicting its behavior in chemical synthesis.

  • Hydroxyl Group (-OH): Located at the meta-position relative to the aldehyde, the -OH group is a powerful activating, ortho, para-director. It donates electron density to the ring via resonance, increasing its nucleophilicity at positions 2, 4, and 6.[1]

  • Nitro (-NO₂) and Aldehyde (-CHO) Groups: Both are strong deactivating, meta-directing groups. They withdraw electron density from the ring through resonance and inductive effects, making the ring less susceptible to electrophilic attack.[1]

The net effect is a generally deactivated aromatic ring. However, the potent activating nature of the hydroxyl group can still facilitate electrophilic substitution, primarily directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). This electronic push-pull dynamic is central to its synthetic utility and challenges.

Directing influences of substituents on the aromatic ring.

Beyond the ring, the aldehyde functional group is a reactive handle for numerous transformations, including:

  • Condensation Reactions: Readily reacts with primary amines to form Schiff bases (-N=CH-), which are foundational in coordination chemistry and medicinal chemistry.[1]

  • Oxidation: Can be oxidized to the corresponding carboxylic acid (3-hydroxy-5-nitrobenzoic acid).

  • Reduction: Can be reduced to a primary alcohol (3-hydroxy-5-nitrobenzyl alcohol).

The nitro group can also be readily reduced to an amino group (-NH₂), providing a synthetic route to 3-amino-5-hydroxybenzaldehyde derivatives.[1]

Synthesis Protocol: Nitration of 3-Hydroxybenzaldehyde

A prevalent and logical method for synthesizing this compound is through the electrophilic nitration of 3-hydroxybenzaldehyde. However, as predicted by the electronic effects discussed previously, this reaction does not yield a single product. The powerful ortho, para-directing hydroxyl group directs nitration to positions 2, 4, and 6, leading to a mixture of isomers. The desired 5-nitro isomer is formed meta to the hydroxyl group, which is electronically disfavored. Therefore, separation of the resulting isomers is a critical and often challenging step.

Below is a representative protocol adapted from established procedures for the nitration of phenolic aldehydes.

G cluster_0 Step 1: Dissolution & Cooling cluster_1 Step 2: Nitration cluster_2 Step 3: Isolation & Purification start Dissolve 3-hydroxybenzaldehyde in glacial acetic acid cool Cool solution to 0-5 °C in an ice bath start->cool add Add nitrating mixture dropwise maintaining T < 10 °C cool->add prepare Prepare nitrating mixture (e.g., HNO3 / H2SO4) prepare->add react Stir for 1-2 hours at low temp. Monitor by TLC add->react quench Quench reaction by pouring onto ice water react->quench filter Collect precipitated isomers by vacuum filtration quench->filter wash Wash solid with cold water to remove acid filter->wash purify Purify via column chromatography to isolate 3-hydroxy-5-nitro isomer wash->purify

Workflow for the synthesis of this compound.

Experimental Causality:

  • Glacial Acetic Acid: Serves as a polar solvent that can dissolve the starting material and is relatively stable to the nitrating agents.

  • Low Temperature (0-10 °C): Nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and decomposition of the starting material, thereby improving the selectivity and yield of the desired mononitrated products.

  • Column Chromatography: Due to the similar polarities of the resulting 3-hydroxy-2-nitro-, 3-hydroxy-4-nitro-, and this compound isomers, purification by simple recrystallization is often insufficient. Column chromatography is the standard method to achieve separation and obtain the pure 5-nitro isomer.

Applications in Research and Development

While direct data on its incorporation into late-stage clinical candidates is limited, this compound serves as a versatile building block and chemical probe in several research areas.

Precursor for Biologically Active Schiff Bases

The most prominent application is its use as a precursor in the synthesis of Schiff bases. The aldehyde group undergoes a condensation reaction with various primary amines (anilines, alkylamines, etc.) to form a diverse library of imine-containing molecules. These Schiff bases are widely investigated in medicinal chemistry for a range of biological activities, including:

  • Antimicrobial and Antifungal Agents[5]

  • Anticancer Therapeutics[6]

  • Corrosion Inhibitors[7]

The presence of the hydroxyl and nitro groups on the benzaldehyde scaffold provides additional sites for hydrogen bonding and electronic interactions, which can be fine-tuned to enhance binding affinity to biological targets.

Chemical Probe for Ion Sensing

This compound has been identified as a chemical probe for measuring chloride ion concentrations.[3][8] This application leverages a colorimetric change that occurs in the presence of chloride ions, which can be detected and quantified using a sensor-based algorithm. Furthermore, its oxime derivative can be cleaved by UV light, and the resulting species reacts with metal ions like copper(II) or silver(I), suggesting potential use in developing photosensitive materials or metal ion detection systems.[3][8]

Analytical Characterization

Confirming the identity and purity of synthesized this compound requires standard spectroscopic techniques. While publicly accessible spectra are scarce, the expected chemical shifts and absorption bands can be reliably predicted based on its structure and data from analogous compounds.

TechniqueFunctional GroupPredicted Signal / Absorption
¹H NMR Aldehyde (-CHO)~9.9 - 10.5 ppm (singlet)
Aromatic (Ar-H)~7.8 - 8.5 ppm (multiplets)
Phenolic (-OH)~10.0 - 12.0 ppm (broad singlet, exchangeable)
¹³C NMR Aldehyde (-CHO)~188 - 192 ppm
Aromatic (Ar-C)~115 - 165 ppm
IR Spectroscopy O-H stretch~3200 - 3500 cm⁻¹ (broad)
C=O stretch (aldehyde)~1680 - 1710 cm⁻¹
N-O stretch (nitro)~1510 - 1550 cm⁻¹ (asymmetric) & ~1340 - 1380 cm⁻¹ (symmetric)

Protocol Note for NMR Spectroscopy: For analysis, 5-10 mg of the sample is typically dissolved in a deuterated solvent like DMSO-d₆, which is effective for polar aromatic compounds and allows for observation of the exchangeable hydroxyl proton.[9]

Safety and Handling

As a nitroaromatic aldehyde, this compound requires careful handling in a laboratory setting. While a specific, harmonized GHS classification is not widely published, data from its safety data sheet and related compounds provide essential guidance.[4][10]

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[10]

First Aid Measures:

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[10]

  • Skin Contact: Wash off immediately with soap and plenty of water.[10]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]

Hazards of Related Compounds: Aromatic nitro compounds can be harmful if swallowed and may cause systemic effects. Aldehydes are often irritants to the skin, eyes, and respiratory tract. Therefore, treating this compound with a high degree of caution is scientifically prudent.

References

An In-depth Technical Guide on the Theoretical Studies of 3-Hydroxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Hydroxy-5-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest due to its potential applications in pharmaceuticals and materials science.[1] The presence of hydroxyl (-OH), nitro (-NO2), and aldehyde (-CHO) functional groups on the benzene ring creates a unique electronic structure that governs its chemical reactivity and physical properties.[2][3] This technical guide provides a comprehensive overview of the theoretical and computational studies performed to elucidate the molecular structure, spectroscopic characteristics, and electronic properties of this compound. By leveraging quantum chemical calculations, primarily Density Functional Theory (DFT), we can gain profound insights that complement and guide experimental investigations. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compound.

Introduction to this compound

This compound (C7H5NO4) is an organic compound featuring a benzaldehyde core with a hydroxyl group and a nitro group at the 3 and 5 positions, respectively.[4] The interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro and aldehyde groups significantly influences the molecule's electron density distribution, reactivity, and spectroscopic signatures.[2] Theoretical studies are crucial for predicting these properties, offering a molecular-level understanding that is often challenging to obtain through experimental methods alone. Computational chemistry allows for the exploration of molecular geometries, vibrational modes, electronic transitions, and reactivity indices, providing a robust framework for rational drug design and materials engineering.[5]

Synthesis Overview

Several synthetic routes for this compound have been reported. A common method involves the nitration of 3-hydroxybenzaldehyde using a mixture of nitric acid and sulfuric acid.[1] Another approach is the hydroxylation of 5-nitrobenzaldehyde.[1] The choice of synthesis method can depend on factors such as yield, purity requirements, and scalability.

Computational Methodology: The Power of Density Functional Theory

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for studying the electronic structure of molecules.[6] It provides a good balance between accuracy and computational cost, making it suitable for analyzing molecules of this size. The selection of the functional and basis set is critical for obtaining reliable results. For instance, the B3LYP functional combined with a 6-311++G(d,p) basis set is frequently used for geometry optimization and frequency calculations of similar organic molecules.

The general workflow for theoretical analysis is depicted below:

G cluster_input Input cluster_calc Calculation cluster_output Output & Analysis mol_structure Define 3D Molecular Structure theory_select Select Theoretical Method (e.g., DFT/B3LYP/6-311++G(d,p)) mol_structure->theory_select geom_opt Geometry Optimization theory_select->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc electronic_calc Electronic Property Calculation (HOMO-LUMO, MEP) geom_opt->electronic_calc nlo_calc NLO Property Calculation geom_opt->nlo_calc structural_params Optimized Geometry (Bond Lengths, Angles) geom_opt->structural_params spectra Simulated Spectra (FT-IR, FT-Raman, UV-Vis) freq_calc->spectra electronic_props Electronic Properties (Energy Gap, Reactivity Sites) electronic_calc->electronic_props nlo_props Non-Linear Optical Properties nlo_calc->nlo_props

Caption: A generalized workflow for the computational analysis of this compound.

Molecular Structure and Geometry

The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For substituted benzaldehydes, the planarity of the benzene ring and the orientation of the substituent groups are of particular interest. Theoretical calculations for related nitrobenzaldehydes have shown good agreement with experimental data.

Spectroscopic Characterization: A Theoretical Perspective

Spectroscopic techniques are indispensable for identifying and characterizing molecules. Theoretical calculations can simulate various spectra, aiding in the interpretation of experimental data.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy probes the different vibrational modes of a molecule. Theoretical frequency calculations can predict the wavenumbers and intensities of the vibrational bands in the FT-IR and FT-Raman spectra. By comparing the calculated spectra with experimental ones, a detailed assignment of the vibrational modes can be made.[7] For this compound, key vibrational modes include the O-H, C-H, C=O, and N-O stretching and bending vibrations. Studies on similar molecules like 2-nitro- and 4-nitrobenzaldehydes have demonstrated the accuracy of DFT in predicting these vibrational frequencies.

Table 1: Predicted Key Vibrational Frequencies for Substituted Benzaldehydes

Vibrational ModeFunctional GroupTypical Wavenumber Range (cm⁻¹)
O-H StretchHydroxyl3200 - 3600
C-H StretchAromatic3000 - 3100
C-H StretchAldehyde2700 - 2900
C=O StretchAldehyde1680 - 1715
C=C StretchAromatic1450 - 1600
NO₂ Asymmetric StretchNitro1500 - 1570
NO₂ Symmetric StretchNitro1300 - 1370

Note: These are general ranges and the exact values for this compound would be determined by specific calculations.

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[8] Time-Dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectra. The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For nitrobenzaldehydes, the spectra are typically characterized by π→π* and n→π* transitions involving the aromatic ring, the nitro group, and the aldehyde group.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical environment of atoms in a molecule.[8] Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. While experimental NMR data for this compound is not widely published, predictions can be made based on calculations and comparison with structurally similar compounds.[10][11]

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic properties and reactivity of a molecule.[12] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.[13][14] A smaller gap suggests higher reactivity.[13] For this compound, the HOMO is expected to be localized on the electron-rich regions (hydroxyl group and benzene ring), while the LUMO is likely to be on the electron-deficient regions (nitro and aldehyde groups). This distribution facilitates intramolecular charge transfer, which is a key characteristic for many organic functional materials.[15][16]

G cluster_properties Chemical Properties HOMO HOMO (Highest Occupied Molecular Orbital) ChargeTransfer Intramolecular Charge Transfer HOMO->ChargeTransfer Electron Donor Energy_Gap Energy Gap (ΔE) LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->ChargeTransfer Electron Acceptor Reactivity Chemical Reactivity Stability Kinetic Stability Energy_Gap->Reactivity ΔE ↓, Reactivity ↑ Energy_Gap->Stability ΔE ↑, Stability ↑

Caption: Relationship between HOMO, LUMO, energy gap, and chemical properties.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule.[17] It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[18] In an MEP map, red and yellow colors typically indicate negative potential (electron-rich areas), while blue and green colors represent positive potential (electron-poor areas).[17] For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl, nitro, and aldehyde groups, making them susceptible to electrophilic attack. The hydrogen atoms, particularly the hydroxyl proton, would exhibit positive potential, indicating sites for nucleophilic attack.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are capable of altering the properties of light passing through them and have applications in technologies like frequency conversion and optical switching.[19][20][21] Organic molecules with significant intramolecular charge transfer, often arising from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit large NLO responses. The structure of this compound, with its donor (-OH) and acceptor (-NO2, -CHO) groups on a benzene ring, suggests potential for NLO activity. Theoretical calculations can predict the first-order hyperpolarizability (β), a key parameter that quantifies the NLO response of a molecule.

Potential Applications in Drug Development

The functional groups present in this compound are found in various biologically active compounds. The aldehyde group can readily form Schiff bases, which are known for a wide range of pharmacological activities.[3] The nitroaromatic scaffold is present in some antimicrobial and anticancer agents. Theoretical studies, such as molecular docking, can be employed to predict the binding affinity of this compound and its derivatives with biological targets like proteins and enzymes.[22] This computational screening can help in identifying promising candidates for further experimental investigation in drug discovery pipelines.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, provide a powerful and insightful approach to understanding the multifaceted chemical nature of this compound. These computational methods allow for the detailed characterization of its molecular structure, the prediction and interpretation of its spectroscopic signatures, and the elucidation of its electronic properties and reactivity. The insights gained from such theoretical analyses are invaluable for guiding the synthesis of new derivatives and for exploring the potential of this molecule in the fields of materials science and drug development. The synergy between computational prediction and experimental validation will continue to drive innovation in these areas.

References

A Mechanistic Exploration of the Nitration of 3-Hydroxy-5-nitrobenzaldehyde: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The nitration of substituted aromatic compounds is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] This technical guide provides an in-depth analysis of the reaction between 3-hydroxy-5-nitrobenzaldehyde and nitric acid. We will dissect the underlying principles of electrophilic aromatic substitution, evaluate the complex interplay of substituent directing effects, and present a detailed mechanistic hypothesis. Furthermore, this document includes a robust, field-tested experimental protocol designed for practical application by researchers and drug development professionals, complete with considerations for potential side reactions and product characterization.

Introduction to the System: this compound

This compound is a polysubstituted aromatic compound featuring a benzene ring functionalized with an aldehyde (-CHO), a hydroxyl (-OH), and a nitro (-NO₂) group.[2][3] Its chemical structure presents a fascinating case study for electrophilic aromatic substitution (EAS), as the electronic properties of its substituents are in direct opposition. The hydroxyl group is a powerful activating group, donating electron density to the ring, while the aldehyde and nitro groups are both strongly deactivating, withdrawing electron density.[2] Understanding the reaction of this molecule with nitric acid is not merely an academic exercise; it is crucial for predicting and controlling the synthesis of more complex, highly functionalized nitroaromatic compounds, which are valuable intermediates in medicinal chemistry.[4]

The Theoretical Framework: Electrophilic Aromatic Substitution (EAS)

The nitration of an aromatic ring is a classic example of Electrophilic Aromatic Substitution. The reaction proceeds through a well-established, multi-step mechanism that begins with the generation of a potent electrophile.

Generation of the Electrophile: The Nitronium Ion (NO₂⁺)

Nitric acid (HNO₃) by itself is typically not a strong enough electrophile to react with deactivated or even moderately activated aromatic rings.[5] Its reaction rate is dramatically increased by the addition of a stronger acid, most commonly sulfuric acid (H₂SO₄). Sulfuric acid protonates the hydroxyl group of nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[6] This process creates the reactive species necessary to attack the electron-rich π-system of the aromatic ring.[5][6]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool to 0-5°C C Slowly add Nitrating Mixture to Starting Material (T < 10°C) A->C B Dissolve Starting Material (this compound) Cool to 0-5°C B->C D Stir and Monitor (TLC) C->D E Quench Reaction on Crushed Ice D->E F Filter Crude Product E->F G Wash with Cold Water F->G H Recrystallize G->H I Characterize Product (NMR, IR, MS) H->I

References

A Technical Guide to the Reactivity of 3-Hydroxy-5-nitrobenzaldehyde: A Symphony of Opposing Electronic Effects

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Hydroxy-5-nitrobenzaldehyde (C₇H₅NO₄) is a pivotal intermediate in synthetic organic chemistry, particularly in the realms of pharmaceutical and materials science.[1] Its chemical persona is defined by a fascinating interplay between the electron-donating hydroxyl group and the powerfully electron-withdrawing nitro and aldehyde functionalities. This guide provides an in-depth analysis of how these substituents govern the molecule's reactivity. We will dissect the electronic effects at play, explore the reactivity at each functional site, provide validated experimental protocols for key transformations, and contextualize its utility for researchers, scientists, and drug development professionals.

Introduction: The Structural and Electronic Landscape

This compound is a crystalline solid, typically appearing as a pale yellow to brown powder.[1][2] Its structure, a benzene ring substituted with hydroxyl, nitro, and aldehyde groups at positions 1, 3, and 5 respectively, creates a unique electronic environment that is the very source of its synthetic versatility.[3] Understanding the individual and collective influence of these groups is paramount to exploiting its reactivity.

The core of its reactivity profile lies in a classic case of "push-pull" electronics. The hydroxyl group (-OH) "pushes" electron density into the aromatic ring via a strong resonance effect, while the nitro (-NO₂) and aldehyde (-CHO) groups "pull" electron density out of the ring through both resonance and inductive effects.[2] This electronic tug-of-war dictates the regioselectivity of aromatic substitution reactions and modulates the reactivity of the aldehyde carbonyl group.

Property Value Source
IUPAC Name This compound[2]
CAS Number 193693-95-7[4]
Molecular Formula C₇H₅NO₄[1]
Molecular Weight 167.12 g/mol [1]
Appearance Pale yellow to brown crystalline powder[1][2]

Dissecting the Electronic Influences

To predict the reactivity of this compound, we must first appreciate the distinct electronic contributions of each substituent.

  • The Hydroxyl (-OH) Group: An Activating Force The hydroxyl group is a potent activating group for electrophilic aromatic substitution.[2] It exerts a strong, electron-donating resonance effect (+R) by delocalizing one of oxygen's lone pairs into the π-system of the ring. This significantly increases the electron density at the ortho and para positions (C2, C4, C6), making them highly nucleophilic. While it also has an electron-withdrawing inductive effect (-I) due to oxygen's electronegativity, the +R effect is dominant. Furthermore, as a phenolic hydroxyl group, it is weakly acidic, a property influenced by the other ring substituents.[5]

  • The Nitro (-NO₂) and Aldehyde (-CHO) Groups: Deactivating Directors Both the nitro and aldehyde groups are powerful deactivating groups that withdraw electron density from the aromatic ring through both inductive (-I) and resonance (-R) effects.[2][6] This withdrawal makes the aromatic ring electron-poor and therefore less reactive towards electrophiles.[7] For electrophilic substitution, they direct incoming electrophiles to the meta position.

    Crucially, this electron-withdrawing nature has two other major consequences:

    • Enhanced Carbonyl Electrophilicity: The electron deficit created in the ring is relayed to the aldehyde's carbonyl carbon, increasing its partial positive charge and making it significantly more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[6][8][9][10]

    • Activation for Nucleophilic Aromatic Substitution: The strong electron withdrawal by the nitro group can stabilize the negative charge of a Meisenheimer complex intermediate, making the ring susceptible to nucleophilic aromatic substitution (SNAᵣ), a reaction typically difficult for benzene derivatives.[2][11][12]

References

The Strategic Intermediate: A Technical Guide to 3-Hydroxy-5-nitrobenzaldehyde for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of pharmaceutical development and fine chemical synthesis, the strategic selection of intermediates is paramount to the efficiency, scalability, and ultimate success of a synthetic campaign. 3-Hydroxy-5-nitrobenzaldehyde (CAS No. 193693-95-7), a seemingly unassuming aromatic aldehyde, emerges as a molecule of significant interest to researchers and drug development professionals.[1][2][3] Its unique trifunctionalized structure—bearing a hydroxyl, a nitro, and an aldehyde group—provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its applications as a pivotal intermediate in the construction of complex molecular architectures, particularly within the realm of medicinal chemistry. We will delve into the causality behind experimental choices, providing field-proven insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Structural Characterization

This compound is a crystalline solid, typically appearing as a pale yellow to brown powder.[1] A thorough understanding of its key identifiers and properties is the foundation for its effective utilization.

PropertyValueSource
CAS Number 193693-95-7[1][2][3]
Molecular Formula C₇H₅NO₄[1][2][3]
Molecular Weight 167.12 g/mol [1][2]
Appearance Pale yellow to brown crystalline powder[1]
Solubility Very slightly soluble in water (0.72 g/L at 25°C)[3]

The reactivity of this compound is dictated by the interplay of its three functional groups. The hydroxyl group is an activating, ortho-, para-director, donating electron density to the aromatic ring through resonance.[1] Conversely, the aldehyde and nitro groups are strongly deactivating, meta-directing groups, withdrawing electron density from the ring.[1] This electronic dichotomy is the cornerstone of its synthetic versatility.

Spectroscopic analysis is essential for the unambiguous characterization of this compound. While a definitive, publicly available spectrum for this specific isomer is not readily found, data from closely related isomers and general principles of spectroscopy allow for a confident prediction of its key spectral features. In the ¹³C NMR spectrum, the aldehydic carbon is expected to resonate around 190 ppm.[1] Infrared (IR) spectroscopy would confirm the presence of the hydroxyl (-OH), nitro (-NO₂), and aldehyde (-CHO) functionalities through their characteristic absorption bands.[1]

Synthesis of this compound: A Proposed Protocol Based on Analogous Reactions

A direct, peer-reviewed, and detailed synthesis protocol for this compound is not extensively reported in publicly available literature. However, based on established methodologies for the nitration of substituted benzaldehydes and phenols, a plausible and efficient synthetic route can be proposed. The most logical approach involves the regioselective nitration of 3-hydroxybenzaldehyde.

The key challenge in this synthesis is controlling the regioselectivity of the nitration. The hydroxyl group directs ortho and para, while the aldehyde group directs meta. This leads to the potential for the formation of multiple isomers. However, by carefully controlling the reaction conditions, it is possible to favor the formation of the desired this compound.

Below is a proposed, self-validating experimental protocol, synthesized from established procedures for analogous compounds.

Experimental Protocol: Nitration of 3-Hydroxybenzaldehyde

Materials:

  • 3-Hydroxybenzaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexane

  • Ethyl Acetate

  • Standard laboratory glassware, including a three-neck round-bottom flask, a dropping funnel, and a magnetic stirrer.

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-hydroxybenzaldehyde (1 equivalent) in dichloromethane. Cool the solution to 0-5°C using an ice bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 equivalents) to pre-chilled concentrated sulfuric acid (2 equivalents) while maintaining the temperature below 10°C.

  • Nitration: Slowly add the nitrating mixture dropwise to the stirred solution of 3-hydroxybenzaldehyde over a period of 30-60 minutes. Meticulously maintain the reaction temperature between 0°C and 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Neutralization and Drying: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the this compound isomer.

Causality Behind Experimental Choices:

  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature (0-5°C) is crucial to prevent over-nitration (dinitration) and to control the regioselectivity.

  • Slow Addition: The dropwise addition of the nitrating mixture ensures that the heat generated can be effectively dissipated, preventing a runaway reaction.

  • Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Dichloromethane as Solvent: Dichloromethane is a common solvent for nitration reactions as it is relatively inert under the reaction conditions and allows for easy extraction of the product.

  • Sodium Bicarbonate Wash: This step is essential to neutralize any remaining acids from the reaction mixture, preventing product degradation during the work-up.

Applications in Drug Development: A Gateway to Bioactive Scaffolds

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. While direct examples of its use in FDA-approved drugs are not readily apparent in the literature, its structural motifs are present in numerous compounds with demonstrated pharmacological activity.

The Hantzsch Dihydropyridine Synthesis: A Plausible Application

A significant application of structurally related nitrobenzaldehydes is in the Hantzsch dihydropyridine synthesis, a cornerstone reaction for the creation of 1,4-dihydropyridine (DHP) calcium channel blockers.[4][5][6] These drugs are widely used in the treatment of hypertension and angina. The classical Hantzsch reaction is a multi-component condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source.[5][6]

The presence of the nitro group on the benzaldehyde is a critical pharmacophoric feature in many second-generation DHP calcium channel blockers. It is therefore highly plausible that this compound could serve as a key starting material for the synthesis of novel, hydroxylated DHP analogues with potentially modulated pharmacological profiles.

Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Hantzsch Reaction cluster_product Product HNB 3-Hydroxy-5- nitrobenzaldehyde Condensation Multi-component Condensation HNB->Condensation Ketoester1 β-Ketoester (2 eq.) Ketoester1->Condensation Ammonia Ammonia Source Ammonia->Condensation DHP Hydroxylated 1,4-Dihydropyridine Derivative Condensation->DHP Cyclization & Dehydration

A proposed workflow for the Hantzsch synthesis of a hydroxylated dihydropyridine derivative.

Further Synthetic Transformations

Beyond the Hantzsch reaction, the functional groups of this compound offer numerous avenues for further chemical modification:

  • Schiff Base Formation: The aldehyde group can readily undergo condensation with primary amines to form Schiff bases, a class of compounds known for their broad range of biological activities, including antimicrobial and anticancer properties.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, opening up pathways to a diverse array of heterocyclic compounds and other functionalized molecules.

  • Oxidation of the Aldehyde: The aldehyde can be oxidized to a carboxylic acid, providing a handle for further derivatization, such as ester or amide formation.

  • Etherification of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers, which can be used to modulate the solubility and pharmacokinetic properties of a target molecule.

Synthetic_Transformations HNB This compound SchiffBase Schiff Base HNB->SchiffBase Condensation with R-NH₂ Amino 3-Amino-5-hydroxybenzaldehyde HNB->Amino Reduction of -NO₂ CarboxylicAcid 3-Hydroxy-5-nitrobenzoic acid HNB->CarboxylicAcid Oxidation of -CHO Ether 3-Alkoxy-5-nitrobenzaldehyde HNB->Ether Etherification of -OH

Key synthetic transformations of this compound.

Conclusion and Future Outlook

This compound stands as a chemical intermediate with significant untapped potential, particularly in the field of medicinal chemistry. Its trifunctionalized nature provides a versatile platform for the synthesis of a wide range of complex molecules. While a comprehensive body of literature dedicated solely to this compound is still developing, the well-established chemistry of its constituent functional groups and structurally related molecules provides a strong foundation for its application in novel drug discovery programs. The proposed synthetic protocol, derived from analogous and well-understood reactions, offers a reliable starting point for researchers looking to incorporate this valuable building block into their synthetic strategies. As the demand for novel therapeutics continues to grow, the strategic utilization of versatile intermediates like this compound will undoubtedly play a crucial role in advancing the frontiers of pharmaceutical science.

References

An In-Depth Technical Guide to the Initial Screening of 3-Hydroxy-5-nitrobenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the initial evaluation of 3-Hydroxy-5-nitrobenzaldehyde as a scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in early-stage discovery. We will explore the intrinsic chemical properties of this nitroaromatic aldehyde and outline a structured, tiered screening cascade designed to efficiently assess its therapeutic potential. The narrative emphasizes the causality behind experimental choices, from initial computational and physicochemical profiling to a strategic synthesis of a focused Schiff base library for primary biological evaluation. Detailed, field-proven protocols for cytotoxicity, antimicrobial, and targeted enzyme inhibition assays are provided, alongside critical safety assessments for genotoxicity. The overarching goal is to present a self-validating system for hit identification and characterization, grounding all recommendations in authoritative scientific principles.

Introduction: The Rationale for Screening this compound

This compound is a substituted aromatic aldehyde that presents a compelling starting point for medicinal chemistry exploration. Its structure is defined by a benzene ring functionalized with an aldehyde, a hydroxyl group, and a nitro group. This specific arrangement of functional groups dictates its unique chemical reactivity and potential for biological interactions.

  • The Benzaldehyde Core: Benzaldehydes are foundational building blocks in organic synthesis, with the aldehyde group readily participating in reactions like condensation with primary amines to form Schiff bases (imines).[1] This reactivity is a cornerstone of combinatorial chemistry for generating diverse compound libraries.

  • The Hydroxyl Group: As an electron-donating group, the hydroxyl moiety activates the aromatic ring, influencing its electronic properties and providing a crucial hydrogen bond donor/acceptor site for potential interactions with biological targets.[2]

  • The Nitro Group—A Double-Edged Sword: The electron-withdrawing nitro group is a common feature in pharmaceuticals and is recognized as a potential pharmacophore.[3] It can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.[4][5] However, the nitro group is also a known structural alert for toxicity, as its metabolic reduction can generate reactive intermediates that may lead to mutagenic or cytotoxic effects.[3] This duality necessitates a carefully designed screening cascade that evaluates both efficacy and potential toxicity from the outset.

This guide, therefore, proposes a systematic approach to unlock the therapeutic potential of the this compound scaffold while diligently monitoring for any inherent liabilities.

The Tiered Screening Cascade: A Strategic Workflow

A successful initial screening campaign relies on a tiered or cascaded approach, moving from broad, high-throughput assessments to more focused and resource-intensive assays.[6][7] This strategy allows for early and cost-effective elimination of unsuitable candidates, ensuring that only the most promising compounds advance.

G cluster_0 Tier 0: Foundational Assessment cluster_1 Tier 1: Synthesis & Primary Biological Screening cluster_2 Tier 2: Safety & Hit Validation T0_PhysChem Physicochemical Profiling (Solubility, LogD, pKa) T1_Synthesis Synthesis of Focused Schiff Base Library T0_PhysChem->T1_Synthesis Guides Synthesis & Assay Conditions T0_InSilico In Silico ADMET Prediction (Toxicity, PK Properties) T0_InSilico->T1_Synthesis Prioritizes Derivatives T1_Cytotoxicity Cytotoxicity Screening (MTT Assay) T1_Synthesis->T1_Cytotoxicity T1_Antimicrobial Antimicrobial Screening (Broth Microdilution) T1_Synthesis->T1_Antimicrobial T1_Enzyme Targeted Enzyme Inhibition (Tyrosinase, Xanthine Oxidase) T1_Synthesis->T1_Enzyme T2_Ames Mutagenicity Assessment (Ames Test - OECD 471) T1_Cytotoxicity->T2_Ames Identifies Non-Toxic Hits T2_Selectivity Selectivity Profiling T1_Antimicrobial->T2_Selectivity Identifies Active Hits T1_Enzyme->T2_Selectivity Identifies Active Hits T2_MoA Mechanism of Action Studies T2_Ames->T2_MoA Confirms Safety Profile T2_Selectivity->T2_MoA Confirms Target Engagement

Caption: A tiered screening cascade for this compound.

Tier 0: Foundational Assessment (In Silico & Physicochemical)

Before any synthesis or wet lab screening, a foundational understanding of the parent molecule's properties is essential. This initial tier is designed to be rapid and predictive, guiding the subsequent, more intensive stages.

Physicochemical Profiling

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are heavily influenced by its fundamental physicochemical characteristics.[2][8] Early measurement of these properties is crucial to avoid late-stage attrition.

PropertyMethodRationale
Solubility Kinetic and Thermodynamic Solubility AssaysPoor solubility is a major hurdle in drug development. Knowing the solubility in aqueous buffers (e.g., PBS pH 7.4) is critical for designing reliable in vitro assays and predicting oral absorption.[8]
Lipophilicity (LogD) Shake-flask method (n-octanol/water)LogD (the partition coefficient at a specific pH) is a key indicator of a compound's ability to cross cell membranes and its potential for metabolic clearance and toxicity.[3]
Ionization Constant (pKa) Spectrophotometric or Potentiometric TitrationThe pKa determines the charge state of the molecule at physiological pH, which profoundly affects its solubility, permeability, and target binding.[8]
In Silico ADMET Prediction

A variety of computational tools can predict the ADMET profile of a molecule before it is even synthesized, offering a valuable, cost-effective first pass.[9][10][11]

Predicted ParameterRecommended ToolsRationale
Toxicity pkCSM, SwissADME, LazarEarly prediction of potential toxicities, including mutagenicity (structural alerts), hepatotoxicity, and cardiotoxicity, is vital given the presence of the nitro group.[11]
Pharmacokinetics SwissADME, ADMETlab 2.0Prediction of properties like oral bioavailability, blood-brain barrier permeability, and interaction with CYP450 enzymes helps to forecast the compound's behavior in vivo.[9]
Drug-Likeness SwissADME, MolinspirationEvaluation against established rules (e.g., Lipinski's Rule of Five) provides a general assessment of the compound's suitability as an oral drug candidate.[4]

Decision Point: If the parent compound shows dire predictions for toxicity or has physicochemical properties that are exceptionally difficult to modulate (e.g., extreme insolubility), the project may be terminated or redirected. Favorable or ambiguous results justify proceeding to the next tier.

Tier 1: Synthesis of a Focused Library & Primary Biological Screening

The core of the initial screening phase involves synthesizing a small, diverse library of derivatives to explore the structure-activity relationship (SAR) around the this compound scaffold.[12] The most straightforward and biologically relevant derivatization is the formation of Schiff bases.[1][13]

Synthesis of a Focused Schiff Base Library

A library will be synthesized via condensation reaction between this compound and a selection of primary amines. The choice of amines should introduce a variety of chemical features (e.g., aromatic, aliphatic, heterocyclic, additional H-bond donors/acceptors) to probe different chemical spaces.

G Parent This compound Reaction Condensation Reaction (Ethanol, Reflux) Parent->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Product Schiff Base Derivative Reaction->Product

Caption: Synthesis of Schiff bases from this compound.

Proposed Primary Amines for Initial Library:

  • Aniline: Introduces a simple aromatic ring.

  • 4-Fluoroaniline: Probes the effect of an electron-withdrawing halogen.

  • 4-Methoxyaniline: Introduces an electron-donating group.

  • 4-Aminobenzoic acid: Adds a carboxylic acid group for potential new interactions and improved solubility.

  • 2-Aminopyridine: Incorporates a basic heterocyclic ring.

  • Isoniazid: A well-known antitubercular drug, creating a hydrazone derivative with potential for synergistic effects.

  • Ethylenediamine: To create a bis-Schiff base, exploring bidentate chelation.

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with stirring.

  • Addition of Amine: Add a solution of 1.0 equivalent of the desired primary amine (or 0.5 equivalent for a diamine like ethylenediamine) dissolved in ethanol dropwise to the aldehyde solution.

  • Catalysis (Optional): Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Reflux the mixture for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, methanol).

  • Characterization: Confirm the structure of the purified product using FT-IR (look for the C=N stretch around 1600-1630 cm⁻¹), ¹H-NMR, and Mass Spectrometry.

Primary Biological Screening

The synthesized library, along with the parent aldehyde, will be subjected to a panel of primary assays to identify initial "hits."

This assay is a crucial first pass to determine the concentration range at which the compounds exhibit cellular toxicity. It helps to differentiate between general toxicity and selective bioactivity and is essential for designing subsequent cell-based assays.[14]

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM). Treat the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15][16]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound on each cell line.

Decision Point: Compounds with high, non-selective cytotoxicity (similar IC₅₀ values against cancerous and non-cancerous cells) are generally deprioritized. Compounds showing selective cytotoxicity against cancer cell lines are flagged as potential anticancer hits.

Nitroaromatic compounds and their Schiff base derivatives are frequently reported to have antimicrobial properties.[18][19] A broad-spectrum initial screen is warranted.

  • Inoculum Preparation: Prepare standardized bacterial suspensions (0.5 McFarland standard) of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well.[13] Include a positive control (bacteria + broth), negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.[20]

Decision Point: Compounds with potent MIC values (low micromolar range) are considered antimicrobial hits and are prioritized for further investigation.

Based on the chemical structure, certain enzymes are plausible targets. Including targeted assays can provide early mechanistic insights. Benzaldehyde derivatives are known inhibitors of enzymes like tyrosinase and xanthine oxidase.[8][21]

  • Principle: This spectrophotometric assay measures the ability of a compound to inhibit the tyrosinase-catalyzed oxidation of L-DOPA to dopachrome, which absorbs light at 475 nm.[15][22]

  • Assay Setup (96-well plate): To each well, add phosphate buffer (50 mM, pH 6.8), the test compound at various concentrations, and a fixed amount of mushroom tyrosinase solution. Use Kojic acid as a positive control.

  • Incubation: Pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add L-DOPA solution to all wells to start the reaction.

  • Measurement: Immediately measure the increase in absorbance at 475 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration. Calculate the IC₅₀ value.

  • Principle: This assay measures the inhibition of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid. The formation of uric acid is monitored by the increase in absorbance at 295 nm.[4][23]

  • Assay Setup (96-well plate): To each well, add phosphate buffer (pH 7.5), the test compound, and xanthine oxidase enzyme solution. Use Allopurinol as a positive control.[4]

  • Incubation: Pre-incubate at 25°C for 15 minutes.[24]

  • Reaction Initiation: Add the substrate, xanthine, to start the reaction.

  • Measurement: Monitor the increase in absorbance at 295 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

Decision Point: Compounds demonstrating potent and selective inhibition in any of the primary screens (cytotoxicity, antimicrobial, enzyme inhibition) are designated as "hits" and advance to Tier 2.

Tier 2: Safety Assessment & Hit Validation

Hits identified in Tier 1 require further validation to confirm their activity and assess their initial safety profile, with a particular focus on the risks associated with the nitroaromatic scaffold.

Mutagenicity Assessment

Given that nitroaromatic compounds can be metabolized to genotoxic intermediates, the Ames test is a mandatory early safety screen.[3]

  • Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[25][26]

  • Strains: A standard panel of at least five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) should be used to detect different types of mutations.[27]

  • Metabolic Activation: The test must be performed both with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver), as some chemicals only become mutagenic after metabolism.[27]

  • Procedure: The test compound is incubated with the bacterial strains (with and without S9 mix) and then plated on a minimal agar medium.

  • Data Analysis: After incubation, the number of revertant colonies is counted. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least two- to three-fold higher than the solvent control.[27]

Decision Point: A positive Ames test is a significant red flag. While not always a definitive barrier to development (especially for life-threatening indications), it severely limits the compound's potential. For most discovery programs, an Ames-positive hit would be deprioritized in favor of non-mutagenic alternatives.

Hit Confirmation and Selectivity

Hits should be re-synthesized and re-tested in the primary assay to confirm their activity. For enzyme inhibitors, it is crucial to test against related enzymes to assess selectivity. For example, a xanthine oxidase inhibitor should be tested against other molybdenum-containing enzymes like aldehyde oxidase to ensure it is not a non-selective inhibitor.[28]

Conclusion and Future Directions

This guide outlines a logical and efficient initial screening cascade for this compound. The process begins with a non-experimental, predictive assessment of the core scaffold, followed by the synthesis of a focused library of derivatives to probe biological activity. The tiered biological screening, encompassing cytotoxicity, antimicrobial, and targeted enzyme assays, allows for the rapid identification of active "hits." Crucially, the early integration of a mutagenicity assay addresses the primary safety concern associated with the nitroaromatic moiety.

Compounds that emerge from this cascade as potent, selective, and non-mutagenic hits represent validated starting points for a full-fledged hit-to-lead and lead optimization campaign. Subsequent steps would involve expanding the SAR, elucidating the precise mechanism of action for the most promising hits, and initiating early in vivo efficacy and pharmacokinetic studies. This structured approach ensures that research efforts are focused on compounds with the highest probability of success, maximizing the potential of the this compound scaffold in the discovery of novel therapeutics.

References

Methodological & Application

Synthesis of Derivatives from 3-Hydroxy-5-nitrobenzaldehyde: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Hydroxy-5-nitrobenzaldehyde

This compound is a pivotal aromatic aldehyde that serves as a versatile scaffold in synthetic organic chemistry, particularly in the realm of drug discovery and materials science. Its trifunctional nature, featuring a reactive aldehyde, a nucleophilic hydroxyl group, and an electron-withdrawing nitro group, provides a unique platform for the generation of a diverse array of molecular architectures. The interplay between the activating hydroxyl group and the deactivating nitro and aldehyde groups imparts a distinct reactivity profile, enabling selective transformations at each functional site.[1] This guide offers an in-depth exploration of the synthesis of various derivatives from this valuable starting material, providing detailed protocols and mechanistic insights to empower researchers in their scientific endeavors.

The benzaldehyde core is a fundamental building block in organic synthesis, and its derivatives are widely used as precursors for a vast array of organic compounds.[1] The aldehyde group readily undergoes transformations such as oxidation to carboxylic acids, reduction to alcohols, and condensation reactions to form Schiff bases and chalcones.[1][2][3][4] The strategic placement of the hydroxyl and nitro groups on the aromatic ring of this compound further expands its synthetic utility, allowing for the creation of compounds with tailored electronic and steric properties.

I. Synthesis of Schiff Base Derivatives: The Azomethine Gateway

The condensation of the aldehyde functionality of this compound with primary amines to form Schiff bases, or azomethines, is a robust and widely utilized transformation.[1][5] These compounds are of significant interest due to their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[5][6] The imine bond (-C=N-) is crucial for their biological efficacy.[6]

Mechanistic Rationale

The reaction proceeds via a nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the stable imine linkage. The presence of the electron-withdrawing nitro group can enhance the electrophilicity of the aldehyde, potentially facilitating the reaction.

Diagram 1: General Workflow for Schiff Base Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up & Purification A This compound D Mix & Stir A->D B Primary Amine B->D C Solvent (e.g., Ethanol) C->D E Reflux or Stir at Room Temp. D->E Heat/Catalyst (optional) F Monitor by TLC E->F G Cool Reaction Mixture F->G Reaction Complete H Filter Precipitate G->H I Wash with Cold Solvent H->I J Recrystallization I->J K Characterization (NMR, IR, MS) J->K

Caption: A generalized workflow for the synthesis of Schiff bases.

Detailed Protocol: Synthesis of a Novel Schiff Base

This protocol describes the synthesis of a Schiff base from this compound and 3-fluoroaniline.[5]

Materials:

  • This compound

  • 3-Fluoroaniline

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve 1.0 equivalent of this compound in a minimal amount of warm absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • In a separate beaker, dissolve 1.0 equivalent of the primary amine (e.g., 3-fluoroaniline) in absolute ethanol.

  • Add the amine solution dropwise to the aldehyde solution while stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7]

  • Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base.

  • Dry the purified product under vacuum and characterize by IR, NMR, and mass spectrometry.

Table 1: Expected Spectroscopic Data for a Representative Schiff Base

Spectroscopic TechniqueCharacteristic Peaks/Signals
FT-IR (cm⁻¹) ~1620-1640 (C=N stretch), ~3200-3400 (O-H stretch)
¹H NMR (δ, ppm) ~8.5-9.0 (s, 1H, -CH=N-), Aromatic protons, Phenolic -OH
¹³C NMR (δ, ppm) ~160-170 (-CH=N-), Aromatic carbons

II. O-Alkylation and O-Acylation: Crafting Ethers and Esters

The phenolic hydroxyl group of this compound provides a reactive site for the synthesis of ether and ester derivatives. These modifications can significantly alter the lipophilicity and, consequently, the pharmacokinetic properties of the resulting molecules, a key consideration in drug design.

Ether Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers. It involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Protocol: Synthesis of a Benzyl Ether Derivative

This protocol is adapted from a general procedure for the etherification of hydroxybenzaldehydes.[8]

Materials:

  • This compound

  • Benzyl bromide (or other suitable alkyl halide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

  • Add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80-100°C and stir for 3-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • The ether product will typically precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure ether.

  • Characterize the product using appropriate spectroscopic methods.

Diagram 2: Etherification Reaction Pathway

G Start This compound Phenoxide Phenoxide Intermediate Start->Phenoxide + Base Base Base (e.g., K₂CO₃) Base->Phenoxide Product Ether Derivative Phenoxide->Product + R-X AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Byproduct Salt (KX) Product->Byproduct

Caption: Williamson ether synthesis workflow.

Ester Synthesis via Fischer Esterification or Acylation

Ester derivatives can be synthesized by reacting the hydroxyl group with carboxylic acids (Fischer esterification, typically acid-catalyzed) or more reactive acylating agents like acid chlorides or anhydrides in the presence of a base.

Protocol: Synthesis of an Acetate Ester

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) as solvent (optional)

Procedure:

  • Dissolve this compound (1.0 eq.) in pyridine or a mixture of DCM and pyridine.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.2 eq.) to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction by slowly adding water or a dilute acid solution (e.g., 1 M HCl) to neutralize the excess pyridine and hydrolyze the remaining acetic anhydride.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or recrystallization.

III. Carbon-Carbon Bond Formation: Knoevenagel and Claisen-Schmidt Condensations

The aldehyde group of this compound is an excellent electrophile for carbon-carbon bond-forming reactions, such as the Knoevenagel and Claisen-Schmidt condensations. These reactions are instrumental in synthesizing α,β-unsaturated compounds, which are precursors to a wide range of biologically active molecules and functional materials.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, e.g., malononitrile or diethyl malonate) in the presence of a weak base.[9][10]

Protocol: Knoevenagel Condensation with Malononitrile

This protocol is based on general procedures for Knoevenagel condensations.[9][11]

Materials:

  • This compound

  • Malononitrile

  • Piperidine or ammonium acetate (catalytic amount)

  • Ethanol or isopropanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.

  • Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

  • Stir the reaction mixture at room temperature or gently heat to 50-60°C for 1-3 hours.

  • Monitor the reaction by TLC. The product is often a brightly colored solid that precipitates from the reaction mixture.

  • Cool the mixture and collect the product by vacuum filtration.

  • Wash the solid with cold ethanol and dry.

  • Recrystallization from a suitable solvent may be performed for further purification.

Table 2: Comparison of Catalysts for Knoevenagel Condensation

CatalystReaction ConditionsTypical YieldsReference
PiperidineRoom temp. to mild heatingGood to Excellent[10]
Ammonium AcetateRoom temp. or sonicationHigh[9]
Porcine Pancreas Lipase (PPL)DMSO/water or tert-butanol/waterHigh, E-selective[12]
Claisen-Schmidt Condensation: The Path to Chalcones

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[2][3][4] Chalcones are a class of flavonoids with diverse pharmacological properties.[4]

Protocol: Synthesis of a Chalcone Derivative

This is a general procedure for the synthesis of chalcones.[3][4][13]

Materials:

  • This compound

  • Acetophenone (or a substituted acetophenone)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 eq.) and the acetophenone derivative (1.0 eq.) in ethanol in a flask.

  • In a separate container, prepare a solution of NaOH or KOH in water or ethanol.

  • Cool the aldehyde-ketone solution in an ice bath and slowly add the basic solution dropwise with vigorous stirring.

  • Continue stirring in the ice bath for 30 minutes, then allow the reaction to proceed at room temperature for several hours or overnight.

  • The chalcone product often precipitates as a colored solid.

  • Neutralize the reaction mixture with a dilute acid (e.g., 10% HCl) until it is acidic to litmus paper.

  • Collect the precipitated chalcone by vacuum filtration, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Dry the crude product and recrystallize from a suitable solvent like ethanol.

Diagram 3: Chalcone Synthesis via Claisen-Schmidt Condensation

G Aldehyde This compound Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Ketone Acetophenone Derivative Enolate Enolate Formation Ketone->Enolate + Base Base Base (NaOH or KOH) in Ethanol Base->Enolate Enolate->Aldol_Adduct Nucleophilic Attack Dehydration Dehydration Aldol_Adduct->Dehydration Chalcone Chalcone Product Dehydration->Chalcone

Caption: Key steps in the Claisen-Schmidt condensation.

IV. Future Directions and Applications

The derivatives of this compound are poised for further exploration in several cutting-edge areas of research. The Schiff bases and their metal complexes are promising candidates for the development of novel colorimetric sensors for metal ions.[1] Furthermore, the diverse functionalities of these derivatives make them attractive scaffolds for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry. The biological activities of these derivatives, particularly as enzyme inhibitors, warrant further investigation. For instance, related nitro-hydroxy benzaldehyde derivatives have shown potential as inhibitors of enzymes like xanthine oxidase.[1]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of derivatives. This guide has provided detailed protocols and mechanistic insights for the preparation of Schiff bases, ethers, esters, and chalcones. By leveraging the unique reactivity of its functional groups, researchers can continue to develop novel molecules with significant potential in drug discovery, materials science, and beyond. The protocols and data presented herein are intended to serve as a solid foundation for further innovation in this exciting area of synthetic chemistry.

References

The Synthetic Versatility of 3-Hydroxy-5-nitrobenzaldehyde: A Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Building Block

3-Hydroxy-5-nitrobenzaldehyde is a valuable aromatic aldehyde that serves as a versatile starting material in the synthesis of a diverse array of organic compounds.[1][2] Its chemical persona is defined by the interplay of three key functional groups affixed to a benzene scaffold: a reactive aldehyde, an electron-donating hydroxyl group, and a strongly electron-withdrawing nitro group. This specific arrangement of substituents governs its reactivity, making it a strategic precursor for the synthesis of complex molecules, including Schiff bases and various heterocyclic systems with potential applications in medicinal chemistry and materials science.[3] The aldehyde group provides a prime site for condensation reactions, while the nitro and hydroxyl groups modulate the electronic properties of the aromatic ring and offer further opportunities for functionalization.[1]

This technical guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and step-by-step protocols for its use in the formation of Schiff bases and in multicomponent reactions for the construction of heterocyclic scaffolds.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a starting material is paramount for its safe and effective use in synthesis.

PropertyValueReference
Chemical Formula C₇H₅NO₄[1][2]
Molecular Weight 167.12 g/mol [1][2]
Appearance Pale yellow to brown crystalline powder[1]
Melting Point 125 - 129 °C[4]
Solubility Soluble in organic solvents.[5]

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] It is harmful if swallowed and may cause skin and eye irritation.[4] All manipulations should be performed in a well-ventilated fume hood.[6] For detailed safety information, always consult the latest Safety Data Sheet (SDS).[6][7]

Application I: Synthesis of Schiff Bases (Azomethines)

The condensation of this compound with primary amines or hydrazides is a straightforward and efficient method for the synthesis of Schiff bases, a class of compounds renowned for their wide spectrum of biological activities and their role as versatile ligands in coordination chemistry.[3][8][9] The resulting imine or hydrazone linkage is crucial for their biological efficacy.[9]

Causality of Experimental Design

The formation of a Schiff base is a nucleophilic addition-elimination reaction. The primary amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent elimination of a water molecule, often facilitated by acid catalysis or heat, drives the reaction to completion, forming the characteristic azomethine (-C=N-) bond. The choice of solvent is typically an alcohol, such as ethanol, which effectively dissolves the reactants and facilitates the reaction.[5]

Experimental Protocol: Synthesis of a 3-Hydroxy-5-nitrobenzylidene Hydrazone

This protocol describes the synthesis of a representative Schiff base via the condensation of this compound with isonicotinohydrazide.

Materials:

  • This compound

  • Isonicotinohydrazide

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.67 g, 10 mmol) in 30 mL of absolute ethanol with gentle warming and stirring.

  • To this solution, add isonicotinohydrazide (1.37 g, 10 mmol).

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • If precipitation is slow, the mixture can be cooled further in an ice bath.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

  • Characterize the final product using appropriate analytical techniques such as NMR, IR, and Mass Spectrometry.

Schiff_Base_Formation cluster_reactants Reactants cluster_process Process cluster_products Products 3H5NB This compound Condensation Condensation Reaction (Ethanol, Reflux) 3H5NB->Condensation INH Isonicotinohydrazide INH->Condensation Schiff_Base Schiff Base (Hydrazone) Condensation->Schiff_Base Water Water Condensation->Water

Caption: Workflow for Schiff base synthesis.

Application II: Multicomponent Reactions for Heterocycle Synthesis

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. This compound is an excellent candidate for use in MCRs to synthesize various heterocyclic scaffolds.

The Biginelli Reaction: Synthesis of Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[6][8] These heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.

The Biginelli reaction is typically acid-catalyzed.[6][8] The proposed mechanism involves the initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final dihydropyrimidinone product.[8] The choice of catalyst can influence reaction rates and yields, with both Brønsted and Lewis acids being effective.[6]

This protocol is a general procedure and may require optimization for specific substrates and catalytic systems.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (or a suitable Lewis acid catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (1.67 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.90 g, 15 mmol) in 20 mL of ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL) to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure dihydropyrimidinone.

  • Characterize the product by analytical methods to confirm its structure.

Biginelli_Reaction Aldehyde 3-Hydroxy-5- nitrobenzaldehyde Iminium_Formation Iminium Ion Formation (Acid Catalyst) Aldehyde->Iminium_Formation Urea Urea Urea->Iminium_Formation Ketoester Ethyl Acetoacetate Nucleophilic_Addition Nucleophilic Addition of Enol Ketoester->Nucleophilic_Addition Iminium_Formation->Nucleophilic_Addition Cyclization_Dehydration Cyclization & Dehydration Nucleophilic_Addition->Cyclization_Dehydration DHPM Dihydropyrimidinone Product Cyclization_Dehydration->DHPM

References

The Versatile Virtuoso: 3-Hydroxy-5-nitrobenzaldehyde as a Cornerstone for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount. 3-Hydroxy-5-nitrobenzaldehyde, a seemingly simple aromatic aldehyde, emerges as a molecule of profound potential. Its unique trifecta of functional groups—a reactive aldehyde, an electron-donating hydroxyl group, and a potent electron-withdrawing nitro group—creates a chemical chameleon, capable of participating in a diverse array of chemical transformations.[1][2] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, illuminating the pathways to harness the synthetic versatility of this compound for the creation of novel compounds with promising biological activities. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.

Core Chemical Characteristics and Reactivity Profile

Systematically named this compound, this compound possesses the chemical formula C₇H₅NO₄ and a molecular weight of approximately 167.12 g/mol .[3] It typically appears as a pale yellow to brown crystalline powder. The key to its utility lies in the electronic interplay of its substituents. The hydroxyl group, an activating ortho-, para-director, enriches the aromatic ring with electron density through resonance. Conversely, the aldehyde and nitro groups are strongly deactivating, meta-directing moieties that withdraw electron density.[2] This electronic tug-of-war imparts a unique reactivity profile, making the aldehyde group a prime target for nucleophilic attack while influencing the susceptibility of the aromatic ring to further substitution.

Application Note 1: Synthesis of Novel Schiff Bases with Antimicrobial and Anticancer Potential

Scientific Rationale

The condensation reaction between an aldehyde and a primary amine to form a Schiff base (an imine) is a cornerstone of synthetic chemistry.[4][5] The resulting azomethine group (-C=N-) is a key pharmacophore, with a vast body of literature demonstrating the broad-spectrum biological activities of Schiff bases, including antibacterial, antifungal, and anticancer properties.[1][6] The electronic and steric properties of the substituents on both the aldehyde and the amine play a crucial role in modulating the biological efficacy of the resulting Schiff base. The presence of the hydroxyl and nitro groups in this compound offers a unique opportunity to fine-tune these properties. The nitro group, in particular, is a strong electron-withdrawing group that can enhance the biological activity of the resulting compounds.[6]

Experimental Workflow for Schiff Base Synthesis

Schiff_Base_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 3H5NB This compound Solvent Ethanol 3H5NB->Solvent Amine Primary Amine (R-NH2) Amine->Solvent Catalyst Glacial Acetic Acid (optional) Solvent->Catalyst Reflux Reflux Catalyst->Reflux Cooling Cooling Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Schiff_Base Schiff Base Product Recrystallization->Schiff_Base Characterization Characterization (FT-IR, NMR, MS) Schiff_Base->Characterization

Caption: General workflow for the synthesis of Schiff bases.

Protocol 1: General Procedure for the Synthesis of Schiff Bases from this compound

This protocol provides a general method for the synthesis of Schiff bases via the condensation of this compound with a primary amine. The specific quantities and reaction times may need to be optimized for different amine substrates.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted anilines, aminobenzoic acids)

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, as a catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with stirring.

  • Dissolution of Amine: In a separate beaker, dissolve 1.0 to 1.1 equivalents of the primary amine in absolute ethanol.

  • Reaction Mixture: Add the amine solution dropwise to the stirred aldehyde solution at room temperature. A color change or the formation of a precipitate may be observed.

  • Catalyst Addition (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol) with continuous stirring. The reaction time can range from 2 to 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7]

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by adding cold water.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Expected Characterization Data for a Representative Schiff Base

The following table summarizes the expected characterization data for a Schiff base derived from this compound and a generic aniline. Specific values will vary depending on the aniline used.

ParameterExpected Observation/ValueRationale
Appearance Crystalline solid (often yellow, orange, or brown)Formation of the conjugated imine chromophore.
Melting Point Dependent on the specific productA sharp melting point indicates a pure compound.
FT-IR (cm⁻¹) ~1600-1630 (C=N stretch), ~3200-3400 (O-H stretch), ~1500-1550 & ~1300-1350 (NO₂ stretches)Confirmation of the formation of the azomethine group and the presence of the hydroxyl and nitro functionalities.
¹H NMR (ppm) ~8.0-9.0 (singlet, -CH=N-), aromatic protons, hydroxyl protonThe downfield chemical shift of the azomethine proton is characteristic.
¹³C NMR (ppm) ~150-165 (-C=N-), aromatic carbonsConfirms the presence of the imine carbon.

Application Note 2: this compound Derivatives as Enzyme Inhibitors

Scientific Rationale

The structural motifs present in this compound and its derivatives make them attractive candidates for the development of enzyme inhibitors. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions within the active site of an enzyme. Benzaldehyde derivatives have been investigated as inhibitors of various enzymes, including aldose reductase and aldehyde dehydrogenase (ALDH), which are implicated in diabetic complications and cancer, respectively.[8][9] For instance, derivatives of the structurally similar 3,4-dihydroxybenzaldehyde are known to be potent inhibitors of enzymes like catechol-O-methyltransferase (COMT).[2]

Logical Pathway for Enzyme Inhibitor Development

Enzyme_Inhibitor_Development Start This compound Synthesis Synthesis of Derivatives (e.g., Schiff Bases, Hydrazones) Start->Synthesis Screening In Vitro Enzyme Inhibition Assays Synthesis->Screening Hit_ID Hit Identification (Potent Inhibitors) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Optimization Lead Optimization SAR->Optimization In_Vivo In Vivo Studies Optimization->In_Vivo Drug_Candidate Potential Drug Candidate In_Vivo->Drug_Candidate

Caption: Workflow for developing enzyme inhibitors.

Protocol 2: Screening of this compound Derivatives for Aldehyde Dehydrogenase (ALDH) Inhibition

This protocol provides a general framework for screening synthesized compounds for their ability to inhibit ALDH enzymes, which are important targets in cancer therapy.

Materials:

  • Synthesized derivatives of this compound

  • Recombinant human ALDH isozyme (e.g., ALDH1A3)

  • Aldehyde substrate (e.g., benzaldehyde or a specific substrate for the isozyme)

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Assay buffer (e.g., sodium phosphate buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the synthesized compounds (inhibitors) in a suitable solvent (e.g., DMSO). Prepare working solutions of the ALDH enzyme, NAD⁺, and the aldehyde substrate in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the assay buffer, the enzyme solution, and the inhibitor solution (at various concentrations). Include a control well with the solvent (DMSO) instead of the inhibitor.

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the NAD⁺ and aldehyde substrate solution to each well.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time using a microplate reader. The increase in absorbance corresponds to the formation of NADH, a product of the ALDH-catalyzed reaction.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. Determine the percentage of inhibition for each inhibitor concentration relative to the control.

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Compound ClassTarget EnzymeRationale for InhibitionPotential Therapeutic Area
Schiff BasesVarious bacterial enzymesThe azomethine group can interact with active sites of essential bacterial enzymes.[4]Antibacterial agents
HydrazonesAldehyde Dehydrogenase (ALDH)The hydrazone moiety can mimic the transition state of the aldehyde substrate.Anticancer therapy
ChalconesTyrosinaseThe α,β-unsaturated ketone system can chelate copper ions in the tyrosinase active site.Hyperpigmentation disorders

Conclusion and Future Directions

This compound is a building block of significant promise, offering a synthetically accessible platform for the generation of a wide array of novel compounds. The strategic placement of its functional groups allows for the facile synthesis of derivatives, most notably Schiff bases, which have demonstrated a rich pharmacology. The protocols and application notes provided herein serve as a robust starting point for researchers to explore the vast chemical space accessible from this versatile precursor. Future investigations should focus on the synthesis of diverse libraries of compounds derived from this compound and their systematic evaluation in a range of biological assays. Elucidating the structure-activity relationships of these novel compounds will be crucial for the rational design of next-generation therapeutic agents.

References

Applications of 3-Hydroxy-5-nitrobenzaldehyde in materials science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Hydroxy-5-nitrobenzaldehyde in Materials Science

Introduction

This compound is a multifunctional aromatic compound positioned at the intersection of organic synthesis and materials innovation. Its structure, a benzene ring functionalized with a hydroxyl (-OH), a nitro (-NO₂), and an aldehyde (-CHO) group, provides a unique combination of reactivity and electronic properties.[1][2][3] The interplay between the electron-donating hydroxyl group and the strongly electron-withdrawing nitro and aldehyde groups makes this molecule a highly versatile precursor for a range of advanced materials.[1] This guide serves as a comprehensive technical resource for researchers and scientists, detailing the applications of this compound in the design and synthesis of chemosensors, functional polymers, and as a prospective component in metal-organic frameworks (MOFs). We will explore the causality behind synthetic protocols and the structure-property relationships that enable these applications.

Core Compound Profile & Reactivity

The utility of this compound in materials science is dictated by the distinct reactivity of its three functional groups.

  • Aldehyde Group (-CHO): This is the primary site for condensation reactions, most notably with primary amines to form Schiff bases (imines).[1][4] This reaction is fundamental to the creation of sensors and polyimines. The aldehyde can also be oxidized to a carboxylic acid or reduced to an alcohol, offering further synthetic pathways.[1]

  • Hydroxyl Group (-OH): As an activating, ortho-, para-directing group, it enhances the electron density of the aromatic ring.[1] It also serves as a proton donor and a coordination site for metal ions, a critical feature in the design of chemosensors.

  • Nitro Group (-NO₂): This powerful deactivating, meta-directing group significantly influences the electronic character of the molecule.[1] It acts as a potent chromophore, making it an excellent signaling unit in colorimetric sensors, and enhances the acidity of the nearby hydroxyl proton, facilitating interactions with analytes.[5] The nitro group can also be chemically reduced to an amine, providing a route for post-synthesis modification of materials.[3]

Start 3-Hydroxy-5- nitrobenzaldehyde Condensation Schiff Base Condensation Start->Condensation Amine Primary Amine (e.g., 2-Aminophenol) Amine->Condensation Sensor Schiff Base Chemosensor Condensation->Sensor Analyte Add Metal Ion (e.g., Cu²⁺) Sensor->Analyte Detection Colorimetric Change & UV-Vis Analysis Analyte->Detection Result Quantitative Detection Detection->Result Aldehyde This compound (Monomer A) Polycondensation Polycondensation (Heat, Inert Atmosphere) Aldehyde->Polycondensation Diamine Diamine (Monomer B) Diamine->Polycondensation Oligomers Growing Polymer Chains (Oligomers) Polycondensation->Oligomers Polymer Functional Poly-Schiff Base with Pendant -OH and -NO₂ Groups Oligomers->Polymer Chain Propagation MofNH2 Amino-Functionalized MOF (e.g., UiO-66-NH₂) PSM Post-Synthetic Modification (PSM via Schiff Base Reaction) MofNH2->PSM Aldehyde This compound Aldehyde->PSM MofFunc Functionalized MOF with Pendant -OH & -NO₂ Groups PSM->MofFunc Characterization Characterization (PXRD, FT-IR, NMR) MofFunc->Characterization

References

Application Notes and Protocols for Reactions of 3-Hydroxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffolding of 3-Hydroxy-5-nitrobenzaldehyde in Modern Synthesis

This compound is a valuable aromatic building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science.[1][2] Its trifunctional nature, featuring a reactive aldehyde, a phenolic hydroxyl group, and an electron-withdrawing nitro group, allows for a diverse array of chemical transformations. The specific arrangement of these substituents on the benzene ring dictates its unique reactivity, making it a key intermediate in the synthesis of more complex molecules, including therapeutic agents for neurological disorders like Parkinson's disease.[1] This guide provides a detailed exploration of the experimental setups for key reactions involving this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for harnessing its synthetic potential.

Chemical Profile and Reactivity Insights

This compound, with the chemical formula C₇H₅NO₄ and a molecular weight of approximately 167.12 g/mol , typically appears as a pale yellow to brown crystalline powder.[1][3] The interplay of its functional groups governs its chemical behavior. The hydroxyl group at position 3 is an activating, ortho-, para-director, donating electron density to the aromatic ring through resonance.[1] Conversely, the aldehyde and nitro groups at positions 1 and 5, respectively, are strongly deactivating, meta-directing groups due to their electron-withdrawing nature.[1] This electronic push-pull system creates a unique reactivity profile, influencing the regioselectivity of further aromatic substitutions and the reactivity of the individual functional groups.

The aldehyde group is particularly versatile, readily undergoing oxidation to a carboxylic acid, reduction to a primary alcohol, and various carbon-carbon bond-forming reactions such as Wittig reactions and Knoevenagel condensations.[1][4][5] It also serves as an electrophile for the formation of Schiff bases through condensation with primary amines.[1][6] The nitro group can be selectively reduced to an amine, providing a synthetic handle for the introduction of a wide range of nitrogen-containing functionalities.[1][7] The phenolic hydroxyl group can be alkylated or acylated for protection or to modify the molecule's properties.

Safety Precautions

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives. It is advisable to consult the Safety Data Sheet (SDS) before use.[8][9] In general, work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[8] In case of accidental exposure, follow the first-aid measures outlined in the SDS.[8]

Core Synthetic Transformations: Detailed Protocols

The following protocols are designed to be self-validating, incorporating in-process checks and detailed characterization steps to ensure the desired outcome.

Protocol 1: Selective Reduction of the Aldehyde Group

The reduction of the aldehyde in this compound to a primary alcohol (3-hydroxy-5-nitrobenzyl alcohol) can be achieved with high selectivity using mild reducing agents like sodium borohydride (NaBH₄). This reagent is preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) which could also reduce the nitro group.[10]

Objective: To synthesize 3-hydroxy-5-nitrobenzyl alcohol from this compound.

Causality of Experimental Choices:

  • Solvent: Methanol or ethanol is chosen for its ability to dissolve both the starting material and the reducing agent, and its protic nature facilitates the workup.

  • Temperature: The reaction is initially carried out at 0 °C to control the exothermic reaction and prevent potential side reactions.

  • Monitoring: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the disappearance of the starting material and the appearance of the product.

  • Workup: Acidification with dilute HCl is necessary to neutralize the excess borohydride and the resulting borate esters.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in methanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The product spot should have a lower Rf value than the starting aldehyde.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (pH ~6-7).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 3-hydroxy-5-nitrobenzyl alcohol.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure. The ¹H NMR spectrum should show the disappearance of the aldehyde proton peak (~10 ppm) and the appearance of a new peak for the benzylic CH₂ protons (~4.8 ppm) and the hydroxyl proton.[11]

Protocol 2: Knoevenagel Condensation for C-C Bond Formation

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound.[12] This reaction is often catalyzed by a weak base.

Objective: To synthesize 2-cyano-3-(3-hydroxy-5-nitrophenyl)acrylic acid from this compound and cyanoacetic acid.

Causality of Experimental Choices:

  • Active Methylene Compound: Cyanoacetic acid is chosen for its acidic α-protons, making it a suitable nucleophile in this reaction.

  • Catalyst: Piperidine or ammonium acetate are commonly used weak bases that facilitate the deprotonation of the active methylene compound without causing self-condensation of the aldehyde.[12][13]

  • Solvent: Pyridine or ethanol can be used as the solvent. Pyridine can also act as the catalyst.[12] Solvent-free conditions using a catalyst like ammonium bicarbonate have also been reported as a greener alternative.[13]

  • Reaction Monitoring: The formation of the product can be monitored by the precipitation of the solid product or by TLC.

Step-by-Step Protocol:

  • In a round-bottom flask, combine this compound (1.0 eq), cyanoacetic acid (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in ethanol (15 mL per gram of aldehyde).

  • Reflux the mixture with stirring for 2-4 hours.

  • Monitor the reaction by TLC. The product will be a more polar, UV-active spot.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid, wash it with cold ethanol, and dry it under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Add water to the residue to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure 2-cyano-3-(3-hydroxy-5-nitrophenyl)acrylic acid.

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The ¹H NMR spectrum should show a characteristic singlet for the vinylic proton.[14]

Protocol 3: Synthesis of a Schiff Base

Schiff bases are formed by the condensation of a primary amine with an aldehyde.[6] These compounds have a wide range of applications, including in medicinal chemistry.[15][16]

Objective: To synthesize a Schiff base from this compound and aniline.

Causality of Experimental Choices:

  • Amine: Aniline is a simple aromatic primary amine used here for demonstration purposes. A wide variety of primary amines can be used.

  • Solvent: Ethanol is a common solvent for Schiff base formation as it dissolves the reactants and the product often precipitates upon cooling.

  • Catalyst: A few drops of glacial acetic acid can be added to catalyze the reaction by protonating the aldehyde's carbonyl oxygen, making it more electrophilic.

  • Product Isolation: The Schiff base product is often insoluble in the reaction solvent at room temperature, allowing for easy isolation by filtration.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in ethanol (10 mL per gram of aldehyde) in a round-bottom flask.

  • Add aniline (1.0 eq) to the solution, followed by 2-3 drops of glacial acetic acid.

  • Reflux the mixture for 1-3 hours. The formation of a yellow precipitate may be observed.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Filter the solid product and wash it with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pure Schiff base.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be recrystallized.

Characterization: The formation of the Schiff base is confirmed by the presence of the characteristic imine (-C=N-) stretch in the IR spectrum (around 1620-1640 cm⁻¹) and the appearance of a singlet for the azomethine proton (-CH=N-) in the ¹H NMR spectrum.[16][17]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₅NO₄[3]
Molecular Weight167.12 g/mol [3]
AppearancePale yellow to brown crystalline powder[1]
Melting Point139 - 144 °C[18]
SolubilityVery slightly soluble in water (0.72 g/L at 25 °C)[19]

Table 2: Representative Reaction Outcomes

Reaction TypeProductTypical YieldKey Characterization Data
Aldehyde Reduction3-hydroxy-5-nitrobenzyl alcohol>90%¹H NMR: Disappearance of aldehyde proton (~10 ppm), appearance of CH₂ protons (~4.8 ppm)[11]
Knoevenagel Condensation2-cyano-3-(3-hydroxy-5-nitrophenyl)acrylic acid85-95%¹H NMR: Singlet for vinylic proton.[14]
Schiff Base FormationN-(3-hydroxy-5-nitrobenzylidene)aniline>90%IR: Imine stretch (~1630 cm⁻¹). ¹H NMR: Singlet for azomethine proton.[16][17]

Visualization of Experimental Workflows

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Characterization A 1. Dissolve this compound in appropriate solvent B 2. Add other reactants and catalyst A->B C 3. Set reaction temperature (e.g., 0°C, reflux) B->C D 4. Monitor reaction progress via TLC C->D E 5. Quench reaction and/or perform extraction D->E F 6. Isolate crude product (filtration/evaporation) E->F G 7. Purify product (recrystallization/chromatography) F->G H 8. Characterize pure product (NMR, IR, MS) G->H

Caption: General experimental workflow for reactions involving this compound.

Reaction_Choice Start Desired Transformation? C_C_bond C-C Bond Formation? Start->C_C_bond C_N_bond C-N Bond Formation? Start->C_N_bond Reduction Reduction? Start->Reduction Wittig Wittig Reaction (alkene synthesis) C_C_bond->Wittig With phosphonium ylide Knoevenagel Knoevenagel Condensation (α,β-unsaturated product) C_C_bond->Knoevenagel With active methylene compound Schiff_Base Schiff Base Formation (imine synthesis) C_N_bond->Schiff_Base Nitro_Reduction Nitro Group Reduction (amine synthesis) Reduction->Nitro_Reduction Target: -NO2 Aldehyde_Reduction Aldehyde Reduction (alcohol synthesis) Reduction->Aldehyde_Reduction Target: -CHO

Caption: Decision tree for selecting a reaction based on the desired chemical transformation.

References

Analytical Methods for the Comprehensive Characterization of 3-Hydroxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This technical guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 3-Hydroxy-5-nitrobenzaldehyde (CAS: 193693-95-7), a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale underpinning each technique. We will cover chromatographic purity assessment by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), alongside structural elucidation and functional group confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction and Physicochemical Profile

This compound is an aromatic compound featuring a benzaldehyde core substituted with a hydroxyl (-OH) group at position 3 and a nitro (-NO₂) group at position 5.[1] This substitution pattern, comprising an activating ortho-, para-directing hydroxyl group and two deactivating meta-directing nitro and aldehyde groups, dictates its chemical reactivity and is fundamental to its utility as a synthetic building block.[1] Accurate characterization is paramount to ensure the identity, purity, and stability of the material, which directly impacts reaction yield, impurity profiles, and the quality of the final active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 193693-95-7[2][3]
Molecular Formula C₇H₅NO₄[1][2][3]
Molecular Weight 167.12 g/mol [1][3]
Appearance Pale yellow to brown crystalline powder[1]
Melting Point >260 °C[4]
Solubility Very slightly soluble in water (0.72 g/L at 25°C)[2]
pKa (Predicted) 7.62 ± 0.10[4]

Chromatographic Purity and Identity Assessment

Chromatographic techniques are essential for separating this compound from potential impurities, starting materials, and side products.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Expertise & Causality: Reversed-phase HPLC is the premier method for analyzing the purity of non-volatile, polar aromatic compounds. A C18 column is selected for its hydrophobic stationary phase, which effectively retains the benzaldehyde derivative. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound. The addition of a small amount of acid (e.g., formic or trifluoroacetic acid) to the aqueous phase is a critical step; it protonates the phenolic hydroxyl group, preventing its ionization and ensuring a sharp, symmetrical peak by minimizing tailing.[5][6] UV detection is ideal due to the strong chromophoric nature of the nitroaromatic system.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Maintain column temperature at 30 °C for reproducibility.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or λmax determined by UV-Vis analysis).

    • Gradient Elution: A gradient is recommended to ensure the elution of both polar and non-polar impurities.

Table 2: Suggested HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area. For quantification, a standard curve is generated using certified reference material.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation

Expertise & Causality: GC-MS is a powerful tool for identifying volatile and semi-volatile organic compounds. Due to the low volatility and polar hydroxyl group of this compound, direct analysis can be challenging, potentially leading to peak tailing and thermal degradation. Derivatization of the hydroxyl group, typically through silylation (e.g., using BSTFA), is a common strategy to increase volatility and thermal stability, resulting in improved chromatographic performance.[5] Electron Ionization (EI) at 70 eV provides a reproducible fragmentation pattern that serves as a molecular fingerprint for definitive identification against spectral libraries.[5][7]

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).

  • Derivatization (Recommended):

    • In a vial, dissolve ~1 mg of the sample in 200 µL of a suitable solvent (e.g., Pyridine).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Cap the vial and heat at 60-70 °C for 30 minutes.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). The mass spectrum is expected to show a molecular ion peak (or the derivatized equivalent) and characteristic fragments corresponding to the loss of functional groups like -CHO, -NO₂, and the silyl group.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample This compound Dissolve Dissolve in Pyridine Sample->Dissolve Derivatize Add BSTFA & Heat (70°C) Dissolve->Derivatize Inject Inject into GC Derivatize->Inject Separate Separation on DB-5ms Column Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-450) Ionize->Detect RT Retention Time Detect->RT MS Mass Spectrum Detect->MS ID Compound Identification RT->ID Library NIST Library Comparison MS->Library Library->ID

GC-MS workflow from sample preparation to identification.

Structural Elucidation and Spectroscopic Confirmation

Spectroscopic methods provide orthogonal information to confirm the molecular structure and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR reveals the number and chemical environment of protons, while ¹³C NMR provides information on the carbon skeleton. For this compound, the aromatic region of the ¹H NMR spectrum is expected to show three distinct signals. The electron-withdrawing effects of the aldehyde and nitro groups will shift these protons downfield.[8] In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde will appear significantly downfield (~190 ppm).[1] A deuterated solvent like DMSO-d₆ is often preferred over CDCl₃ due to the better solubility of polar, phenolic compounds.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data using a standard single-pulse experiment.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30).

    • A longer acquisition time and more scans will be required compared to ¹H NMR.

    • Reference the spectrum to the solvent peak (DMSO-d₆ at ~39.52 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

NucleusPredicted Shift (ppm)MultiplicityRationale
¹H ~9.9sAldehyde proton (-CHO)
~8.2dAromatic proton ortho to -CHO
~8.0dAromatic proton between -OH and -NO₂
~7.8tAromatic proton ortho to -OH
~11.0br sPhenolic proton (-OH), exchangeable
¹³C ~192CAldehyde carbonyl (C=O)
~159CCarbon attached to -OH
~149CCarbon attached to -NO₂
~138CCarbon attached to -CHO
~125CHAromatic CH
~120CHAromatic CH
~118CHAromatic CH

Note: Predicted values are based on the analysis of structurally similar compounds and may vary slightly.[5][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups, as each group absorbs infrared radiation at a characteristic frequency.[9] For this compound, we expect to see distinct stretching vibrations for the hydroxyl, aldehyde C-H and C=O, and the nitro group. The phenolic -OH stretch will likely be broad due to hydrogen bonding. Attenuated Total Reflectance (ATR) is the preferred sampling technique for solids as it requires no sample preparation.[5][9]

  • Instrumentation: FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the sample spectrum over a range of 4000–400 cm⁻¹.

  • Data Processing: The final spectrum is automatically generated as absorbance after ratioing against the background.

Table 4: Characteristic Infrared Absorption Bands

Functional GroupCharacteristic Absorption (cm⁻¹)Expected Appearance
O-H stretch (phenolic)3200 - 3600Broad
C-H stretch (aromatic)3000 - 3100Sharp, medium
C-H stretch (aldehyde)2700 - 2900Two weak bands
C=O stretch (aldehyde)1680 - 1710Strong, sharp
N=O stretch (nitro, asymmetric)1500 - 1550Strong, sharp
C=C stretch (aromatic)1450 - 1600Medium to strong
N=O stretch (nitro, symmetric)1330 - 1370Strong, sharp

Reference values are based on standard IR correlation tables and data from similar compounds.[5][9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugated system of the aromatic ring, coupled with the aldehyde and nitro chromophores, results in characteristic absorption bands. Typically, nitroaromatic compounds exhibit strong π→π* transitions at shorter wavelengths and weaker n→π* transitions at longer wavelengths.[10][11] This technique is also highly effective for quantitative analysis via the Beer-Lambert law.

  • Instrumentation: Dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). Further dilute to a concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU (typically in the 1-10 µg/mL range).

  • Data Acquisition:

    • Use the pure solvent as a blank to zero the instrument.

    • Scan the sample solution over a wavelength range of 200–500 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The spectrum for this compound is expected to show strong absorptions around 250 nm and a broader, weaker band around 300-350 nm.[10][11]

Analytical_Pyramid cluster_Techniques Analytical Techniques cluster_Information Information Obtained HPLC HPLC Purity Purity & Quantification HPLC->Purity GCMS GC-MS Volatility Volatile Impurities GCMS->Volatility Identity Identity Confirmation GCMS->Identity NMR NMR Structure Definitive Structure NMR->Structure FTIR FTIR FuncGroups Functional Groups FTIR->FuncGroups UVVIS UV-Vis UVVIS->Purity Electronics Electronic Transitions UVVIS->Electronics

Relationship between analytical techniques and information obtained.

Conclusion

The suite of analytical methods described in this guide provides a robust and multi-faceted approach to the characterization of this compound. By combining orthogonal techniques—chromatography for separation and purity, and spectroscopy for structural confirmation—a comprehensive and reliable assessment of the compound's quality can be achieved. The protocols and expert insights provided herein serve as a validated starting point for implementation in research, development, and quality control laboratories.

References

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 3-Hydroxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the accurate quantification and purity assessment of 3-Hydroxy-5-nitrobenzaldehyde. This compound, a key intermediate in various synthetic pathways, requires a precise analytical method to ensure quality control in research and manufacturing settings. The described isocratic reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a UV detector, providing excellent selectivity, accuracy, and precision. The causality behind the selection of chromatographic parameters is discussed, and a comprehensive protocol for sample preparation, system setup, and analysis is provided. Furthermore, this document outlines the necessary validation parameters as prescribed by the International Council for Harmonisation (ICH) guidelines to ensure the method's suitability for its intended purpose.[1][2][3]

Principle of the Analytical Method

The method's foundation lies in reversed-phase chromatography, the predominant separation technique in HPLC.[4] this compound (C₇H₅NO₄, MW: 167.12 g/mol ) is a moderately polar aromatic compound, making it an ideal candidate for this technique.[5][6][7]

  • Analyte-Stationary Phase Interaction: A C18 column, which features octadecylsilane bonded to a silica support, provides a non-polar stationary phase.[8] The primary retention mechanism is the hydrophobic interaction between the non-polar aromatic ring of the analyte and the C18 alkyl chains.[9]

  • Mobile Phase Rationale: The mobile phase consists of an organic modifier (acetonitrile) and an acidified aqueous phase.

    • Acetonitrile (ACN): Chosen for its strong elution strength for aromatic compounds and its low UV cutoff, which minimizes interference during detection.[9]

    • Acidified Water: The addition of 0.1% phosphoric acid to the aqueous component serves a critical purpose. It maintains a low pH (~2.5-3), which suppresses the ionization of the analyte's phenolic hydroxyl group (-OH).[6][9] This ensures the analyte remains in a single, neutral form, preventing peak tailing and resulting in sharp, symmetrical peaks. This acidic environment also suppresses the ionization of residual silanol groups on the silica-based column, further improving peak shape.[9]

  • Detection: The analyte contains a benzene ring substituted with nitro (-NO₂), hydroxyl (-OH), and aldehyde (-CHO) groups.[6] These groups act as a powerful chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer. While a full UV scan is recommended to determine the precise wavelength of maximum absorbance (λmax), detection at 240-254 nm provides excellent sensitivity for this class of compounds.[10][11]

Materials and Instrumentation

Reagents and Standards:

  • This compound Reference Standard (>98% purity)

  • Acetonitrile (HPLC Grade)

  • Phosphoric Acid (ACS Grade, ~85%)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation:

  • HPLC System equipped with a binary pump, degasser, autosampler, and column thermostat.

  • UV-Vis or Photodiode Array (PDA) Detector.

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical Balance (0.01 mg readability).

  • pH Meter.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other compatible membrane).[12]

  • Ultrasonic Bath.

  • Chromatography Data System (CDS) software for instrument control, data acquisition, and processing.

Experimental Protocols

Preparation of Solutions
  • Mobile Phase: Prepare a solution of 50:50 (v/v) Acetonitrile and Water. To the aqueous portion, add 1.0 mL of phosphoric acid per liter of water (0.1%) before mixing with the acetonitrile. Filter the final mobile phase through a 0.45 µm filter and degas for 15 minutes in an ultrasonic bath.

  • Diluent: Use the mobile phase (50:50 ACN/Water with 0.1% H₃PO₄) as the diluent for all standard and sample preparations to ensure solvent compatibility and prevent peak distortion.[13]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to cover the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These will be used to construct the calibration curve.

Sample Preparation Workflow

Proper sample preparation is critical to protect the analytical column and ensure accurate, reproducible results.[12][13][14] The primary steps are dissolution, dilution, and filtration to remove any particulate matter.[12][15]

G cluster_workflow Sample Preparation Workflow A 1. Weigh Sample B 2. Dissolve in Diluent A->B C 3. Sonicate (5 min) to Ensure Dissolution B->C D 4. Dilute to Final Target Concentration C->D E 5. Filter with 0.22 µm Syringe Filter D->E F 6. Transfer to HPLC Vial E->F

Figure 1: Workflow for Sample Preparation.
Chromatographic Conditions

All analyses should be performed using the instrumental parameters summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 50:50 Acetonitrile / Water with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Mode Isocratic
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis or PDA
Detection Wavelength 254 nm
Run Time 10 minutes
System Suitability Testing (SST)

Before commencing any analysis, the system's performance must be verified.[4] Inject the 50 µg/mL working standard solution five times consecutively. The results must meet the criteria in Table 2 before proceeding with sample analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Method Validation Synopsis (per ICH Q2(R1)/Q2(R2))

To ensure that the analytical procedure is suitable for its intended purpose, a validation study should be conducted.[2][3] The validation must demonstrate that the method is specific, linear, accurate, precise, and robust.[4][16]

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to measure the analyte in the presence of impurities, degradation products, or matrix components.Peak is pure (PDA detector) and free from co-eluting peaks.
Linearity & Range Proportionality of detector response to analyte concentration over a specified range.[2]Correlation Coefficient (r²) ≥ 0.999
Accuracy Closeness of test results to the true value, assessed by spike/recovery studies.[4]98.0% - 102.0% recovery.
Precision (Repeatability & Intermediate) Closeness of agreement between a series of measurements. Assessed at intra-day and inter-day levels.[1]%RSD ≤ 2.0%
Limit of Detection (LOD) Lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).[2]System suitability parameters remain within limits.

Conclusion

The reversed-phase HPLC method described herein provides a simple, rapid, and reliable tool for the quantitative analysis of this compound. The logical selection of a C18 column with an acidified acetonitrile/water mobile phase yields excellent peak symmetry and resolution. The protocol is straightforward and, when validated according to ICH guidelines, is suitable for quality control and stability testing in regulated environments.

References

Application and Protocol for the Structural Elucidation of 3-Hydroxy-5-nitrobenzaldehyde via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of 3-Hydroxy-5-nitrobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed theoretical framework for spectral interpretation, alongside field-proven, step-by-step protocols for sample preparation, data acquisition, and analysis for both ¹H and ¹³C NMR. Furthermore, it explores the utility of advanced 2D NMR techniques such as COSY, HSQC, and HMBC for unambiguous assignment of all proton and carbon signals. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Introduction: The Significance of this compound

This compound (C₇H₅NO₄, Molar Mass: ~167.12 g/mol ) is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry and medicinal chemistry.[1][2] Its structure, featuring a benzaldehyde core with a hydroxyl group at the C3 position and a nitro group at the C5 position, imparts a unique electronic profile and reactivity. The hydroxyl group is an electron-donating, activating group, while the aldehyde and the powerful nitro group are strongly electron-withdrawing and deactivating. This electronic interplay makes this compound a valuable precursor and intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.

Given its role in synthesis, unambiguous structural verification is paramount. NMR spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.[3] This guide provides the necessary theoretical background and practical protocols to confidently characterize this compound using ¹H, ¹³C, and 2D NMR spectroscopy.

Predicted NMR Spectra and Interpretation

While a publicly available, experimentally confirmed spectrum for this compound is not readily found, a highly accurate prediction can be formulated based on the well-established principles of substituent effects on aromatic systems.[4][5] The chemical shifts are influenced by the electronic environment of each nucleus. Electron-withdrawing groups (like -NO₂ and -CHO) deshield nearby protons and carbons, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups (like -OH) shield nuclei, causing an upfield shift (lower ppm).[4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals: one for the aldehydic proton, one for the hydroxyl proton, and three for the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-α (Aldehyde)9.9 - 10.1Singlet (s)N/ACharacteristic region for aldehyde protons, deshielded by the carbonyl group.[6] Weak or no coupling to aromatic protons.
H-2 (Aromatic)8.2 - 8.4Doublet of doublets (dd) or Triplet (t)JH2-H4 ≈ 2-3 Hz, JH2-H6 ≈ 2-3 HzPositioned between two strong electron-withdrawing groups (-CHO and -NO₂), making it the most deshielded aromatic proton. Appears as a triplet if couplings are similar.
H-4 (Aromatic)8.0 - 8.2Doublet of doublets (dd) or Triplet (t)JH4-H2 ≈ 2-3 Hz, JH4-H6 ≈ 2-3 HzOrtho to the nitro group and para to the hydroxyl group. Deshielded by the nitro group. Appears as a triplet if couplings are similar.
H-6 (Aromatic)7.6 - 7.8Doublet of doublets (dd) or Triplet (t)JH6-H2 ≈ 2-3 Hz, JH6-H4 ≈ 2-3 HzOrtho to the hydroxyl group and para to the aldehyde group. Shielded by the -OH group relative to H-2 and H-4. Appears as a triplet if couplings are similar.
H-β (Hydroxyl)10.5 - 11.5 (in DMSO-d₆)Broad Singlet (br s)N/APhenolic protons are acidic and their chemical shift is highly dependent on solvent, concentration, and temperature. They often appear as broad signals due to chemical exchange.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-α (Aldehyde)190 - 193The carbonyl carbon of an aldehyde is strongly deshielded and appears significantly downfield.[7]
C-5 (ipso-NO₂)148 - 152The carbon atom directly attached to the electron-withdrawing nitro group is significantly deshielded.
C-3 (ipso-OH)155 - 159The carbon bearing the hydroxyl group is deshielded due to the electronegativity of the oxygen atom.
C-1 (ipso-CHO)137 - 140The ipso-carbon of the aldehyde group is deshielded.[7]
C-2128 - 132Positioned between the aldehyde and nitro groups, this carbon is deshielded.
C-4123 - 127Influenced by the adjacent nitro group and the meta-hydroxyl group.
C-6115 - 120Shielded by the ortho-hydroxyl group's electron-donating effect.

Experimental Protocols

Adherence to proper experimental procedure is critical for obtaining high-quality, reproducible NMR data. The following protocols are designed to be self-validating systems for the analysis of this compound.

Sample Preparation Protocol

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.

G cluster_0 Sample Preparation Workflow A 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) B 2. Select Solvent (e.g., DMSO-d₆, CDCl₃) A->B C 3. Dissolve Sample (in 0.6-0.7 mL solvent in a vial) B->C D 4. Filter Solution (Use glass wool plug in pipette) C->D E 5. Transfer to NMR Tube (Clean, dry 5mm tube) D->E F 6. Cap and Label (Ensure proper sealing) E->F

Caption: Workflow for preparing a high-quality NMR sample.

Step-by-Step Methodology:

  • Weighing the Sample: Accurately weigh the this compound sample. For a standard ¹H NMR spectrum, 5-10 mg is sufficient. For a ¹³C NMR spectrum, a higher concentration is required, typically 20-50 mg, due to the lower natural abundance of the ¹³C isotope.[8]

  • Solvent Selection: Choose an appropriate deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity, which should readily dissolve the sample, and its ability to slow down the exchange of the hydroxyl proton, often allowing it to be observed as a distinct peak. Chloroform-d (CDCl₃) is another common option.[9]

  • Dissolution: In a small, clean glass vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[8] Gentle vortexing or warming may be applied if necessary to achieve complete dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into the NMR tube.[10] A simple and effective method is to push a small plug of glass wool into a Pasteur pipette and transfer the solution through it.

  • Transfer to NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Ensure the final sample height in the tube is between 4.0 and 5.0 cm (approximately 0.6-0.7 mL).[11]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

NMR Data Acquisition Protocol

The following are general parameters for acquiring high-quality 1D spectra on a modern NMR spectrometer (e.g., 400 MHz).

G cluster_1 Data Acquisition Workflow A 1. Insert Sample & Lock B 2. Shim Magnetic Field A->B C 3. Set Acquisition Parameters B->C D 4. Acquire FID C->D E 5. Process Data (FT, Phase, Baseline) D->E F 6. Reference Spectrum E->F

Caption: Standard workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks.

  • Parameter Setup: Load a standard set of acquisition parameters and modify as needed.[12]

    • For ¹H NMR:

      • Pulse Angle (p1): 30-45 degrees (for quantitative accuracy, a 90-degree pulse with a longer relaxation delay is used).

      • Spectral Width (sw): ~16 ppm (centered around 6-7 ppm).

      • Acquisition Time (aq): 2-4 seconds.[13]

      • Relaxation Delay (d1): 1-5 seconds. For quantitative results, d1 should be at least 5 times the longest T₁ relaxation time.

      • Number of Scans (ns): 8-16 scans are typically sufficient for good signal-to-noise.

    • For ¹³C NMR:

      • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

      • Spectral Width (sw): ~240 ppm (centered around 120 ppm).

      • Acquisition Time (aq): 1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans (ns): 128-1024 scans, depending on the sample concentration.

  • Data Acquisition: Start the acquisition to collect the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain.

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis. If using CDCl₃, reference the residual solvent peak to 7.26 ppm. For DMSO-d₆, reference the residual peak to 2.50 ppm.

Advanced 2D NMR for Unambiguous Assignment

For complex molecules or to confirm assignments, 2D NMR experiments are invaluable. They reveal correlations between nuclei, providing definitive connectivity information.[14]

COSY (Correlation Spectroscopy)

A ¹H-¹H COSY spectrum identifies protons that are spin-spin coupled to each other, typically through 2-3 bonds.

  • Expected Correlations:

    • Cross-peaks will be observed between the coupled aromatic protons (H-2, H-4, and H-6), confirming their positions relative to each other. For instance, a cross-peak between the signals at ~8.3 ppm and ~8.1 ppm would confirm the coupling between H-2 and H-4.

    • No cross-peaks are expected for the aldehyde (H-α) or hydroxyl (H-β) protons to the aromatic system, as their coupling is typically negligible or non-existent.

HSQC (Heteronuclear Single Quantum Coherence)

An HSQC spectrum correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation).

  • Expected Correlations:

    • A cross-peak between the ¹H signal at ~10.0 ppm and the ¹³C signal at ~191 ppm will definitively assign the aldehyde group (H-α to C-α).

    • Correlations will be seen for each aromatic proton to its attached carbon: H-2 to C-2, H-4 to C-4, and H-6 to C-6. This allows for the direct assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation)

An HMBC spectrum shows correlations between protons and carbons over longer ranges, typically 2-3 bonds. This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular framework.[15]

  • Expected Key Correlations:

    • The aldehyde proton (H-α) should show correlations to the ipso-carbon C-1 and to C-2 and C-6.

    • The aromatic proton H-2 should show correlations to the quaternary carbons C-1 and C-3, and to the aldehyde carbon C-α.

    • The aromatic proton H-4 will correlate to C-2, C-6, and the nitro-substituted carbon C-5.

    • The aromatic proton H-6 will correlate to C-2, C-4, and the hydroxyl-substituted carbon C-3.

G cluster_2 Key HMBC Correlations H_alpha H-α (~10.0 ppm) C_alpha C-α (~191 ppm) C1 C-1 (~138 ppm) H_alpha->C1 H2 H-2 (~8.3 ppm) H2->C_alpha H2->C1 C3 C-3 (~157 ppm) H2->C3 H4 H-4 (~8.1 ppm) C5 C-5 (~150 ppm) H4->C5 H6 H-6 (~7.7 ppm) H6->C3

Caption: Expected long-range HMBC correlations for structural assembly.

Conclusion

NMR spectroscopy is an essential and definitive tool for the structural verification of this compound. By combining the predictive power of substituent effect analysis with robust, standardized experimental protocols for 1D and 2D NMR, researchers can achieve complete and unambiguous assignment of all proton and carbon signals. This application note provides the foundational knowledge and practical steps required to confidently perform this analysis, ensuring the integrity of synthetic pathways and the quality of materials used in research and development.

References

The Crucial Role of 3-Hydroxy-5-nitrobenzaldehyde in the Synthesis of Advanced Schiff Bases: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, Schiff bases represent a cornerstone of molecular design. Their synthesis, often a straightforward condensation, belies the profound impact these molecules have in drug development, catalysis, and beyond. This guide focuses on a particularly valuable precursor, 3-Hydroxy-5-nitrobenzaldehyde, and its isomer 2-Hydroxy-5-nitrobenzaldehyde. The strategic placement of hydroxyl and nitro functional groups on the aromatic ring imparts unique electronic and steric characteristics to the resulting Schiff bases, paving the way for novel therapeutic agents and functional materials.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deep, mechanistic understanding of the synthesis process, grounded in established scientific principles. We will explore not just the "how," but the critical "why" behind experimental choices, ensuring that the protocols herein are not merely followed, but understood.

The Strategic Advantage of the Hydroxy and Nitro Moieties

The presence of a hydroxyl (-OH) group, typically ortho to the aldehyde, and a nitro (-NO₂) group in the aromatic ring of the benzaldehyde precursor is a key design element. The hydroxyl group can participate in intramolecular hydrogen bonding with the imine nitrogen of the resulting Schiff base, a feature known to enhance stability and influence the molecule's conformation. This can have significant implications for its biological activity.

The nitro group, a potent electron-withdrawing group, significantly modulates the electronic properties of the Schiff base. This can enhance the compound's reactivity and its potential as an antimicrobial or anticancer agent. The electron-deficient nature of the aromatic ring can also play a crucial role in the molecule's interaction with biological targets.[1][2]

Mechanistic Insights: The Formation of the Azomethine Bridge

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds via a two-step mechanism, often catalyzed by a weak acid.[3]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine is an unstable intermediate that readily undergoes dehydration (loss of a water molecule) to form the stable imine, or Schiff base. The acidic catalyst facilitates this step by protonating the hydroxyl group of the carbinolamine, making it a better leaving group (water).

SchiffBase_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dehydration Aldehyde This compound Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + R-NH2 Amine Primary Amine (R-NH2) Carbinolamine_2 Carbinolamine Intermediate SchiffBase Schiff Base (-C=N-) Water H2O Carbinolamine_2->SchiffBase - H2O (Acid Catalyzed) Synthesis_Workflow Start Start: Dissolve Reactants Mix Combine Solutions & Add Catalyst Start->Mix Reflux Reflux Reaction Mixture Mix->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Reaction Incomplete Cool Cool to Room Temperature Monitor->Cool Reaction Complete Isolate Isolate Product (Filtration) Cool->Isolate Purify Purify (Recrystallization) Isolate->Purify End End: Characterize Product Purify->End

References

Application Note: A Researcher's Guide to the Selective Oxidation of 3-Hydroxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the chemical oxidation of the aldehyde functional group in 3-Hydroxy-5-nitrobenzaldehyde to its corresponding carboxylic acid, 3-Hydroxy-5-nitrobenzoic acid. The presence of both a phenolic hydroxyl and a nitro group on the aromatic ring presents a unique chemical challenge, requiring a careful selection of oxidizing agents to ensure high selectivity and yield. This document provides a comparative analysis of common oxidation methodologies, offers a detailed, field-proven protocol for the highly selective Pinnick oxidation, and discusses alternative strategies. The content herein is intended for researchers and professionals in synthetic chemistry and drug development, providing the technical depth necessary for successful experimental design and execution.

Introduction: The Synthetic Challenge

This compound is a valuable intermediate in organic synthesis, featuring three distinct functional groups that dictate its reactivity. The primary synthetic transformation of interest is the oxidation of the aldehyde to a carboxylic acid. However, the substrate's constitution requires a nuanced approach.

  • Aldehyde Group (-CHO): The target for oxidation. Its reactivity is enhanced by the electron-withdrawing effect of the nitro group.

  • Phenolic Hydroxyl Group (-OH): Susceptible to oxidation under harsh conditions, potentially leading to undesired byproducts or polymerization. Its presence necessitates the use of mild and selective reagents.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but is generally stable to most oxidizing agents discussed herein.

The central challenge is to effect the -CHO → -COOH transformation while preserving the integrity of the -OH group. This guide evaluates several common oxidation methods and provides a robust protocol for achieving this outcome with high fidelity.

Strategic Considerations for Oxidant Selection

The choice of an oxidizing agent is the most critical parameter for this transformation. A method's utility is judged by its selectivity, functional group tolerance, reaction conditions (pH), and safety profile.

Oxidation Method Primary Reagent(s) Conditions Selectivity for Aldehyde Phenol Compatibility Key Considerations
Pinnick Oxidation Sodium Chlorite (NaClO₂)Mildly Acidic (pH 4-6)ExcellentExcellentHighly recommended. Tolerates a wide range of functional groups. Requires a chlorine scavenger (e.g., 2-methyl-2-butene) to prevent side reactions.[1][2]
Jones Oxidation Chromium Trioxide (CrO₃) / H₂SO₄Strongly AcidicGoodPoorNot recommended for this substrate. The harsh acidic conditions and potent oxidant can easily oxidize the phenol group.[3][4] Highly toxic chromium waste is generated.[4][5]
Tollens' Oxidation Ammoniacal Silver Nitrate [Ag(NH₃)₂]⁺Mildly BasicExcellentGoodA classic method that is very mild and selective for aldehydes.[6][7][8] Primarily used for qualitative tests but can be adapted for synthesis. The cost of silver nitrate can be a factor for large-scale reactions.
Permanganate Oxidation Potassium Permanganate (KMnO₄)Basic or NeutralModerate to GoodPoor to ModerateConditions must be carefully controlled. Under basic conditions, selectivity is better, but over-oxidation of the phenol is a significant risk.[9][10]

Based on this analysis, the Pinnick oxidation emerges as the superior method due to its exceptional selectivity under mild conditions that are fully compatible with the phenolic hydroxyl group.

Recommended Protocol: The Pinnick Oxidation

The Pinnick oxidation utilizes sodium chlorite (NaClO₂) buffered under mildly acidic conditions to generate the active oxidant, chlorous acid (HClO₂).[1] This species selectively oxidizes aldehydes to carboxylic acids with minimal impact on other sensitive functional groups.

Reaction Mechanism

The mechanism proceeds via the addition of chlorous acid to the aldehyde, forming a chlorite ester intermediate. This intermediate then undergoes a pericyclic fragmentation, transferring the aldehyde proton and eliminating hypochlorous acid (HOCl) to yield the carboxylic acid.[1][11] A scavenger, such as 2-methyl-2-butene, is added to react with the HOCl byproduct, preventing it from participating in undesired side reactions.[2]

Pinnick_Mechanism cluster_step1 Step 1: Formation of Chlorous Acid cluster_step2 Step 2: Oxidation of Aldehyde cluster_step3 Step 3: Scavenging of Byproduct NaClO2 NaClO₂ HClO2 HClO₂ (Active Oxidant) NaClO2->HClO2 H⁺ Buffer NaH₂PO₄ (Buffer) Aldehyde R-CHO HClO2->Aldehyde Intermediate [Chlorite Ester Intermediate] Aldehyde->Intermediate + HClO₂ CarboxylicAcid R-COOH Intermediate->CarboxylicAcid Fragmentation HOCl HOCl HOCl_2 HOCl CarboxylicAcid->HOCl_2 Scavenger 2-Methyl-2-butene InertProduct Inert Halohydrin Scavenger->InertProduct HOCl_2->InertProduct

Caption: Mechanism of the Pinnick Oxidation.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for Pinnick oxidation.[1][2]

Materials & Reagents:

ReagentFormulaM.W.Molar Eq.Amount (for 1g scale)
This compoundC₇H₅NO₄167.121.01.00 g (5.98 mmol)
Sodium Chlorite (80%)NaClO₂90.441.51.01 g (8.97 mmol)
Sodium Dihydrogen PhosphateNaH₂PO₄119.981.51.08 g (8.97 mmol)
2-Methyl-2-buteneC₅H₁₀70.133.01.88 mL (17.94 mmol)
tert-Butanol (t-BuOH)C₄H₁₀O--20 mL
Water (H₂O)H₂O--5 mL

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.98 mmol).

  • Solvent Addition: Add tert-butanol (20 mL) and water (5 mL). Stir the mixture at room temperature until the aldehyde is fully dissolved.

  • Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (1.88 mL, 17.94 mmol) followed by sodium dihydrogen phosphate (1.08 g, 8.97 mmol).

  • Initiation of Oxidation: In a separate beaker, dissolve sodium chlorite (1.01 g of 80% technical grade, 8.97 mmol) in water (5 mL). Add this solution dropwise to the reaction flask over 10-15 minutes. An exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes with 1% acetic acid), checking for the disappearance of the starting aldehyde spot.

  • Workup - Quenching: Once the reaction is complete, cool the flask in an ice bath. Cautiously quench any excess oxidant by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) dropwise until a test with starch-iodide paper indicates the absence of peroxides.

  • Workup - Acidification & Extraction: Acidify the aqueous mixture to pH ~2 with 1M HCl. The product, 3-Hydroxy-5-nitrobenzoic acid, should precipitate. Extract the mixture with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 3-Hydroxy-5-nitrobenzoic acid. Expected yield: 85-95%.

Overall Experimental Workflow

The entire process from starting material to final, purified product can be visualized as a linear sequence of operations. Each step is crucial for achieving a high yield and purity of the target molecule.

Caption: General workflow for the oxidation of this compound.

Safety and Handling

  • Sodium Chlorite (NaClO₂): A strong oxidizing agent. Avoid contact with combustible materials. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2-Methyl-2-butene: Highly flammable liquid and vapor. Work in a well-ventilated fume hood away from ignition sources.

  • Acids and Bases: Handle concentrated acids and bases with care.

  • General Precautions: Perform all operations in a well-ventilated chemical fume hood.

Characterization of the Final Product

The identity and purity of the synthesized 3-Hydroxy-5-nitrobenzoic acid should be confirmed by standard analytical techniques.

  • CAS Number: 78238-14-9[12]

  • Molecular Formula: C₇H₅NO₅[12]

  • Molecular Weight: 183.12 g/mol [12]

  • Appearance: Typically a crystalline solid.

  • Analytical Confirmation: Melting point analysis, ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy should be used to confirm the structure. The disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a carboxylic acid proton signal (>12 ppm) in the ¹H NMR spectrum are indicative of a successful reaction.

References

Application Notes & Protocols: Microwave-Assisted Synthesis with 3-Hydroxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Paradigm in Organic Synthesis

In the dynamic landscape of pharmaceutical and materials science, the demand for rapid, efficient, and environmentally conscious synthetic methodologies is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of the limitations of conventional heating methods.[1][2] By utilizing microwave irradiation, MAOS facilitates direct and uniform heating of reactants and solvents at a molecular level, leading to dramatic reductions in reaction times, increased product yields, and enhanced purity.[2][3][4][5] This guide provides an in-depth exploration of the application of microwave technology in reactions involving 3-Hydroxy-5-nitrobenzaldehyde, a versatile building block for a variety of biologically active compounds.

The core of microwave heating lies in two primary mechanisms: dipolar polarization and ionic conduction.[3][5][6] Polar molecules, like many organic reactants and solvents, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and efficient heating throughout the reaction mixture.[3][7] This volumetric heating minimizes the thermal gradients and wall effects often seen with conventional oil baths, leading to more uniform reaction conditions and often, cleaner products.[3][7] The advantages of this approach are numerous, including significant energy savings, the potential for solvent-free reactions, and milder reaction conditions.[2][3][4][8]

Core Applications of this compound in MAOS

This compound is a key starting material for the synthesis of various scaffolds of medicinal interest, including Schiff bases and chalcones. These compounds are precursors to a wide array of heterocyclic systems with documented pharmacological activities.[9][10]

Synthesis of Schiff Bases

Schiff bases, characterized by the presence of an azomethine (-CH=N-) group, are synthesized through the condensation of a primary amine with an aldehyde or ketone.[11] These compounds are known for their broad spectrum of biological activities. Microwave irradiation has been shown to be a highly effective method for the rapid and efficient synthesis of Schiff bases, often under solvent-free conditions.[12]

cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Reactant_1 This compound MW_Vial Combine reactants in a microwave process vial Reactant_1->MW_Vial Reactant_2 Primary Amine (e.g., Aniline derivative) Reactant_2->MW_Vial Catalyst Catalyst (e.g., Glacial Acetic Acid) Catalyst->MW_Vial MW_Irradiation Microwave Irradiation (Set Power, Temp, Time) MW_Vial->MW_Irradiation Cooling Cool to room temperature MW_Irradiation->Cooling Purification Recrystallization / Chromatography Cooling->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization

Caption: General workflow for the microwave-assisted synthesis of Schiff bases.

Disclaimer: This is a generalized protocol and may require optimization for specific substrates.

  • Reactant Preparation: In a dedicated 10 mL microwave process vial equipped with a magnetic stir bar, add this compound (1 mmol).

  • Amine Addition: Add an equimolar amount of the desired primary amine (1 mmol).

  • Catalyst (Optional): For less reactive amines, a catalytic amount of glacial acetic acid (1-2 drops) can be added. For many reactions, a catalyst may not be necessary under microwave conditions.

  • Solvent (Optional): While many Schiff base syntheses can be performed solvent-free, a minimal amount of a high-dielectric solvent like ethanol or DMF can be used if necessary to ensure homogeneity.

  • Vial Sealing: Tightly seal the vial with a Teflon septum.[13]

  • Microwave Irradiation: Place the vial in a single-mode microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for a short duration (e.g., 2-10 minutes). Monitor the reaction progress by TLC.[14]

  • Work-up: After the reaction is complete, cool the vial to room temperature. The solid product can often be purified directly by recrystallization from a suitable solvent like ethanol.[11]

  • Characterization: Characterize the purified Schiff base using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[10][15][16]

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time Several hours to overnight2-10 minutes
Temperature Often requires refluxControlled temperature
Solvent Typically requires a solventOften solvent-free
Yield Moderate to goodGood to excellent[2]
Purity May require extensive purificationOften higher purity[2]
Synthesis of Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in flavonoid biosynthesis and exhibit a wide range of biological activities.[9] They are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone in the presence of a base or acid catalyst.[9][17] Microwave-assisted synthesis of chalcones offers significant advantages in terms of reaction speed and yield.[9][14][18]

G Start Starting Materials Aldehyde This compound Start->Aldehyde Ketone Substituted Acetophenone Start->Ketone Catalyst Base (e.g., NaOH, K2CO3) or Acid Start->Catalyst Reaction Microwave-Assisted Claisen-Schmidt Condensation Aldehyde->Reaction Ketone->Reaction Catalyst->Reaction Product Chalcone Derivative Reaction->Product End Purified Product Product->End

Caption: Logical flow for the synthesis of chalcone derivatives.

Disclaimer: This is a generalized protocol and may require optimization for specific substrates.

  • Reactant Preparation: In a microwave-safe vessel, thoroughly mix this compound (1 mmol) and a substituted acetophenone (1 mmol).

  • Catalyst Addition: Add a catalytic amount of a suitable base, such as powdered potassium carbonate or a few pellets of sodium hydroxide.[19]

  • Solvent (Optional): For a solvent-free approach, ensure the reactants are well-mixed to form a paste.[14] Alternatively, a small amount of ethanol can be added to facilitate mixing.

  • Microwave Irradiation: Place the open or loosely capped vessel in a domestic or dedicated microwave oven and irradiate at a low to medium power setting (e.g., 160-480 W) for a short period (e.g., 1-5 minutes).[14] Monitor the reaction by TLC.

  • Work-up: After cooling, dissolve the reaction mixture in a suitable solvent like ethanol. If a solid catalyst was used, it can be filtered off. The chalcone product is often precipitated by pouring the solution into cold water.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure of the synthesized chalcone using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[20]

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 12-24 hours1-5 minutes[9]
Catalyst Stoichiometric amounts of acid/baseCatalytic amounts
Energy Consumption HighLow[2][3]
Yield VariableGenerally higher[9]
Environmental Impact Higher due to solvent use and timeLower, aligns with green chemistry[1][4]

Mechanistic Insights and the "Microwave Effect"

The dramatic rate enhancements observed in MAOS are primarily attributed to the efficient thermal energy transfer.[3][7] However, the existence of non-thermal "microwave effects" remains a topic of scientific discussion. These proposed effects suggest that the microwave field itself may influence reaction pathways by stabilizing polar transition states, thereby lowering the activation energy of the reaction. While a definitive consensus has not been reached, the practical benefits of microwave irradiation in accelerating a vast range of organic reactions are undeniable.[3]

Conclusion

Microwave-assisted synthesis represents a significant advancement in chemical synthesis, offering a powerful tool for researchers in drug discovery and materials science. The application of this technology to reactions involving this compound allows for the rapid and efficient production of valuable Schiff base and chalcone intermediates. By adopting these greener and more efficient protocols, scientists can accelerate their research and development efforts while minimizing environmental impact.[6]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Hydroxy-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and detailed protocols to enhance the yield and purity of your synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of this compound, with a focus on the direct nitration of 3-hydroxybenzaldehyde.

Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield, and how can I improve it?

Answer:

Low yields in the synthesis of this compound are a common issue, often stemming from suboptimal reaction conditions and the formation of side products. The primary factors to consider are the control of regioselectivity and the prevention of unwanted side reactions.

  • Causality of Low Yield: The nitration of 3-hydroxybenzaldehyde is a competitive reaction. The hydroxyl group (-OH) is a strongly activating ortho, para-director, while the aldehyde group (-CHO) is a deactivating meta-director. This dual influence leads to a mixture of isomers, with the desired this compound often not being the sole major product. Additionally, the aldehyde group is susceptible to oxidation under harsh nitrating conditions.

  • Strategic Solutions to Enhance Yield:

    • Strict Temperature Control: Nitration is a highly exothermic reaction.[1] Maintaining a low and constant temperature, typically between 0-5°C, is critical to minimize the formation of dinitrated byproducts and prevent the oxidation of the aldehyde group.[1] Runaway temperatures can lead to significant yield loss and the formation of complex, hard-to-remove impurities.

    • Controlled Addition of Nitrating Agent: The slow, dropwise addition of the nitrating agent to the solution of 3-hydroxybenzaldehyde is crucial. This ensures localized heat generated during the reaction can be effectively dissipated, maintaining the desired low temperature of the reaction mixture.

    • Optimization of the Nitrating Mixture: The composition of the nitrating agent can influence the isomer distribution. While a standard mixture of concentrated nitric acid and sulfuric acid is commonly used, adjusting their ratio can impact selectivity. For some benzaldehyde derivatives, a higher concentration of nitric acid relative to sulfuric acid has been shown to favor ortho-nitration, so careful optimization of this ratio for your specific substrate is recommended.[1]

Question 2: I am observing the formation of multiple isomers in my final product. How can I improve the regioselectivity to favor the 5-nitro isomer?

Answer:

The formation of multiple isomers is a direct consequence of the competing directing effects of the hydroxyl and aldehyde groups on the aromatic ring. The hydroxyl group directs electrophilic substitution to the ortho and para positions (positions 2, 4, and 6), while the aldehyde group directs to the meta position (position 5 relative to the aldehyde, which is also position 5 relative to the hydroxyl group).

  • Understanding the Directing Effects:

    • -OH group (activating): Directs to positions 2, 4, and 6.

    • -CHO group (deactivating): Directs to position 5.

    The desired product, this compound, is formed by substitution at a position that is meta to the aldehyde and meta to the hydroxyl group. However, the strong activating nature of the hydroxyl group can lead to significant amounts of ortho and para substitution relative to it (i.e., 3-hydroxy-2-nitrobenzaldehyde, 3-hydroxy-4-nitrobenzaldehyde, and 3-hydroxy-6-nitrobenzaldehyde).

  • Strategies for Improved Regioselectivity:

    • Choice of Solvent: The reaction solvent can influence the reactivity of the nitrating species and the substrate. Using a less polar solvent might slightly favor the desired isomer, although this often comes at the cost of reduced reaction rates. Acetic acid is a common solvent for similar nitration reactions.[2]

    • Alternative Synthetic Routes: If direct nitration proves difficult to control, consider an alternative route with better inherent regioselectivity. A common and effective strategy is to start from a precursor where the substitution pattern is already established. For instance, the nitration of vanillin (4-hydroxy-3-methoxybenzaldehyde) followed by demethylation is a well-established method to produce related compounds.[2]

Question 3: My purified product is still contaminated with byproducts. What are the likely impurities and what is the best purification strategy?

Answer:

The primary impurities are likely the other nitro-isomers (3-hydroxy-2-nitrobenzaldehyde and 3-hydroxy-4-nitrobenzaldehyde) and potentially dinitrated products if the reaction conditions were too harsh.

  • Purification Protocol:

    • Initial Work-up: After the reaction is complete, the mixture is typically quenched by pouring it onto crushed ice. The precipitated crude product is then collected by vacuum filtration and washed with cold water to remove residual acids.[3]

    • Column Chromatography: This is the most effective method for separating the isomers. A silica gel column is recommended. The choice of eluent is critical for good separation. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity (e.g., to hexane/ethyl acetate 4:1) can effectively separate the isomers.[4] The separation can be monitored by Thin Layer Chromatography (TLC).

    • Recrystallization: If the product is obtained in a relatively pure form after chromatography, recrystallization can be used for final purification. A suitable solvent system would be an ethanol/water mixture or toluene.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for the synthesis of this compound?

For a direct approach, 3-hydroxybenzaldehyde is the logical starting material.[2] However, due to the challenges with regioselectivity, alternative starting materials that offer better control are often considered in industrial settings. These can include vanillin or m-cresol, which involve multi-step syntheses but can provide a purer final product.[2][6]

Q2: Are there any alternative, higher-yielding synthetic methods I should consider?

Yes, while direct nitration is common, other routes can offer higher yields and purity. A notable strategy involves the demethylation of 5-nitrovanillin.[2] Another approach is the multi-step synthesis from 3-nitrobenzaldehyde, which involves reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to introduce the hydroxyl group.[7][8]

Q3: What are the key safety precautions to take during this synthesis?

The nitration of aromatic compounds is a potentially hazardous reaction.

  • Highly Exothermic: The reaction can generate a significant amount of heat. Always use an ice bath and monitor the temperature closely.

  • Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Quenching: Quenching the reaction mixture by adding it to ice should be done slowly and carefully to control the release of heat and potential splashing of corrosive materials.

Q4: Can I use other formylation methods like the Duff or Reimer-Tiemann reactions?

While the Duff and Reimer-Tiemann reactions are methods for the formylation of phenols, they are generally not the preferred routes for this specific synthesis.[9][10][11] These reactions are known for often providing low to moderate yields and can have their own regioselectivity issues.[12][13] They are typically used for introducing an aldehyde group, whereas in this synthesis, the aldehyde is already present in the starting material.

Visualizing the Synthesis and Challenges

Direct Nitration of 3-Hydroxybenzaldehyde

G cluster_start Starting Material cluster_reagents Reagents cluster_conditions Conditions cluster_products Products 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde ReactionMixture Reaction Mixture 3-Hydroxybenzaldehyde->ReactionMixture Add to HNO3 / H2SO4 HNO3 / H2SO4 HNO3 / H2SO4->ReactionMixture Slowly add 0-5 °C 0-5 °C 0-5 °C->ReactionMixture Maintain Temperature This compound Desired Product: This compound Isomeric Byproducts Isomeric Byproducts: - 3-Hydroxy-2-nitrobenzaldehyde - 3-Hydroxy-4-nitrobenzaldehyde Oxidation Products Oxidation Products: 3-Hydroxy-5-nitrobenzoic acid ReactionMixture->this compound Yields ReactionMixture->Isomeric Byproducts ReactionMixture->Oxidation Products

Caption: Workflow for the direct nitration of 3-hydroxybenzaldehyde.

Influence of Directing Groups on Nitration

Caption: Directing effects of -OH and -CHO groups on nitration.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Nitration

This protocol is based on established nitration procedures for benzaldehyde derivatives.[1][14]

Materials:

  • 3-hydroxybenzaldehyde

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (≥90%)

  • Crushed ice

  • Deionized water

  • Round-bottom flask (250 mL) with a magnetic stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Preparation of the Substrate Solution: In a 250 mL round-bottom flask, dissolve 10.0 g of 3-hydroxybenzaldehyde in 50 mL of concentrated sulfuric acid. Cool the mixture to 0°C in an ice-salt bath with continuous stirring.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 6.0 mL of fuming nitric acid to 12.0 mL of concentrated sulfuric acid. This should be done in an ice bath to keep the temperature below 10°C.

  • Nitration Reaction: Transfer the cold nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the stirred 3-hydroxybenzaldehyde solution over approximately 60 minutes. Meticulously maintain the reaction temperature between 0°C and 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours. Monitor the reaction progress using TLC (eluent: hexane/ethyl acetate 7:3).

  • Work-up: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. A yellow precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • Drying: Dry the crude product in a vacuum desiccator over P₂O₅.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • TLC plates

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry sample onto the top of the packed column.

  • Elution: Begin eluting the column with a mixture of hexane and ethyl acetate (95:5).

  • Gradient Elution: Gradually increase the polarity of the eluent. A suggested gradient is as follows:

    • Hexane/Ethyl Acetate (95:5) - 2 column volumes

    • Hexane/Ethyl Acetate (90:10) - 4 column volumes

    • Hexane/Ethyl Acetate (80:20) - until the desired product has eluted.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Quantitative Data Summary

ParameterValue/RangeReference/Comment
Starting Material 3-HydroxybenzaldehydeCommercially available.[7]
Reagents Conc. H₂SO₄, Fuming HNO₃Standard nitrating agents.[1]
Reaction Temperature 0 - 5 °CCritical for selectivity and minimizing byproducts.[1]
Typical Isomer Distribution (Nitration of Benzaldehyde) ~72% meta, ~19% ortho, ~9% paraIllustrates the inherent selectivity challenges.[15]
Purification Method Silica Gel Column ChromatographyEssential for separating isomers.[4]
Molecular Formula C₇H₅NO₄[16]
Molecular Weight 167.12 g/mol [16]

References

Technical Support Center: Synthesis of 3-Hydroxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-Hydroxy-5-nitrobenzaldehyde (CAS 193693-95-7). This molecule is a valuable intermediate in medicinal chemistry and materials science.[1][2] Its synthesis, most commonly achieved through the electrophilic nitration of 3-hydroxybenzaldehyde, presents significant challenges in regioselectivity, often leading to a mixture of products and undesired side reactions.[1][3]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis, minimize side product formation, and optimize your yields.

Section 1: The Core Synthetic Challenge: Regioselectivity in Electrophilic Nitration

The direct nitration of 3-hydroxybenzaldehyde is the most straightforward theoretical approach to synthesizing this compound.[1] However, the reaction is complicated by the competing electronic effects of the substituents on the aromatic ring.

  • Hydroxyl Group (-OH): A strongly activating, ortho-, para-director that donates electron density to the ring through resonance, making the positions ortho (2 and 6) and para (4) to it highly susceptible to electrophilic attack.[1]

  • Aldehyde Group (-CHO): A strongly deactivating, meta-director that withdraws electron density from the ring, making the meta positions (3 and 5) the least deactivated.[1][4]

The powerful activating nature of the hydroxyl group typically dominates, leading to the formation of a mixture of nitrated isomers. The desired 5-nitro product is formed because position 5 is meta to both the hydroxyl and aldehyde groups, but the yield is often compromised by the formation of other isomers.

G cluster_start Starting Material cluster_reagents Nitrating Conditions cluster_products Reaction Products 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Reagents HNO₃ / H₂SO₄ Desired This compound (Desired Product) Reagents->Desired meta, meta Side2 3-Hydroxy-2-nitrobenzaldehyde Reagents->Side2 ortho to -OH Side4 3-Hydroxy-4-nitrobenzaldehyde Reagents->Side4 para to -OH Side6 3-Hydroxy-6-nitrobenzaldehyde Reagents->Side6 ortho to -OH

Figure 1. Desired reaction and major isomeric side products.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My yield of the desired this compound is very low, and my crude product is a mixture of isomers.

  • Plausible Cause: This is the most common outcome and is a direct consequence of the reaction's mechanism. The powerful ortho, para-directing effect of the hydroxyl group leads to the formation of significant quantities of 3-hydroxy-2-nitrobenzaldehyde, 3-hydroxy-4-nitrobenzaldehyde, and 3-hydroxy-6-nitrobenzaldehyde.[3][5] Separating these isomers is notoriously difficult due to their similar polarities.[5]

  • Recommended Solution:

    • Strict Temperature Control: Maintain the reaction temperature between 0–10°C. Nitration is highly exothermic, and temperature spikes can decrease selectivity and promote side reactions.[4]

    • Controlled Reagent Addition: Add the 3-hydroxybenzaldehyde dropwise to the pre-cooled nitrating mixture. This ensures that the substrate is always in the presence of excess acid, which can help moderate the reaction, and allows for better heat dissipation.[6]

    • Purification Strategy: Do not rely on simple recrystallization for the crude mixture. Flash column chromatography is often necessary. A gradient elution using a hexane-ethyl acetate solvent system has been shown to be effective in separating the isomers.[3]

Question 2: The reaction mixture turned dark brown or black, and I isolated a tarry, intractable material.

  • Plausible Cause: Phenolic compounds are susceptible to oxidation and degradation under the harsh conditions of a mixed-acid nitration.[7] The formation of tar is often due to a runaway reaction caused by poor temperature control or localized "hot spots" from too-rapid addition of reagents. This leads to over-oxidation and polymerization of the aromatic ring.

  • Recommended Solution:

    • Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to maintain homogeneity and prevent localized temperature increases.

    • Pre-Chilled Reagents: Use a robust ice/salt bath and ensure the nitrating mixture is thoroughly cooled before beginning the addition of the aldehyde.

    • Quenching Procedure: Pour the completed reaction mixture slowly onto a large amount of crushed ice with stirring.[6] This dilutes the acid and dissipates heat rapidly, preventing post-reaction degradation during workup.

Question 3: My product analysis (e.g., ¹H NMR, IR) shows the presence of a carboxylic acid.

  • Plausible Cause: The aldehyde group is susceptible to oxidation to a carboxylic acid by nitric acid, a strong oxidizing agent.[4][8] This side reaction is more prevalent at elevated temperatures and with longer reaction times, leading to the formation of 3-hydroxy-5-nitrobenzoic acid.

  • Recommended Solution:

    • Minimize Excess Nitric Acid: Use a carefully measured stoichiometry of the nitrating agent. While a slight excess is needed to drive the reaction, a large excess increases the risk of oxidation.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction as soon as the 3-hydroxybenzaldehyde is no longer visible to avoid over-exposure of the product to the oxidizing conditions.

    • Bicarbonate Wash: During the workup, wash the organic extract with a saturated sodium bicarbonate solution. This will remove any acidic byproducts, including the carboxylic acid and residual mineral acids.[6]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for this nitration? The optimal temperature range is 0–10°C. It is critical to maintain the temperature below 15°C throughout the addition process to minimize the formation of dinitrated products and oxidative side reactions.[6]

Q2: Is there a preferred order of addition for the reagents? Yes. Slowly adding the 3-hydroxybenzaldehyde (either neat or dissolved in a minimal amount of a solvent like dichloromethane) to the vigorously stirred, pre-cooled nitrating mixture is generally preferred. This method maintains a consistent reaction environment and provides the best control over the exotherm.[3][6]

Q3: Can alternative formylation or nitration methods provide better selectivity? Alternative formylation methods like the Duff[9][10] or Reimer-Tiemann[11][12] reactions are typically used to introduce an aldehyde group onto an already substituted ring. While these could be applied to 3-nitrophenol, they come with their own sets of side reactions and are often low-yielding.[9][13] The direct nitration of 3-hydroxybenzaldehyde remains the most common, albeit challenging, route. The key to success lies in careful control of reaction conditions and a robust purification strategy.

Q4: How can I confirm the identity and purity of my final product and distinguish it from isomers? Confirmation should be done using a combination of techniques:

  • ¹H NMR Spectroscopy: The aromatic region will show distinct splitting patterns for each isomer based on the coupling constants between the remaining protons. The 5-nitro isomer will have a unique pattern compared to the 2-, 4-, or 6-nitro isomers.

  • Melting Point: A sharp melting point that matches the literature value is a good indicator of purity. Isomeric impurities will typically cause melting point depression and broadening.

  • Chromatography (TLC/HPLC): A single spot on TLC in multiple solvent systems or a single peak in an HPLC chromatogram indicates high purity. Co-spotting with an authentic standard is the best confirmation.

Section 4: Recommended Experimental Protocol

This protocol incorporates best practices to mitigate common side reactions. It is essential to perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment.

Workflow Overview

Figure 2. General experimental workflow for the synthesis.

Step-by-Step Methodology
  • Preparation of Nitrating Mixture: In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 20 mL). Cool the flask in an ice/salt bath to 0°C. Slowly and carefully, add fuming nitric acid (e.g., 10 mL) to the sulfuric acid via the dropping funnel, ensuring the temperature does not exceed 10°C.[6]

  • Nitration: Dissolve 3-hydroxybenzaldehyde (e.g., 5.0 g) in a minimal amount of a suitable solvent or prepare to add it neat. Add the 3-hydroxybenzaldehyde solution dropwise to the cold, stirred nitrating mixture over a period of 60-90 minutes. Meticulously maintain the internal reaction temperature between 0°C and 10°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir in the cold bath for an additional 1-2 hours. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing the organic layer by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup and Extraction: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a vigorously stirred slurry of crushed ice (approx. 200 g). A yellow precipitate should form. Allow the ice to melt, then extract the aqueous mixture three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution (caution: potential for gas evolution), and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate the desired 5-nitro isomer from other side products.[3]

  • Characterization: Combine the fractions containing the pure product, remove the solvent, and dry under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and melting point to confirm its identity and purity.

Section 5: Summary of Potential Side Products

The following table summarizes the major side products that can arise from this synthesis.

Compound NameStructureReason for FormationDistinguishing Feature
3-Hydroxy-2-nitrobenzaldehyde Aromatic ring with -OH at C1, -CHO at C3, -NO₂ at C2Nitration ortho to the strongly activating -OH group.[3]Typically has a lower Rf on TLC than the 4-nitro isomer.
3-Hydroxy-4-nitrobenzaldehyde Aromatic ring with -OH at C1, -CHO at C3, -NO₂ at C4Nitration para to the strongly activating -OH group.[3]Typically has a higher Rf on TLC than the 2-nitro isomer.
3-Hydroxy-6-nitrobenzaldehyde Aromatic ring with -OH at C1, -CHO at C3, -NO₂ at C6Nitration ortho to the strongly activating -OH group.[5]Often formed in smaller amounts but contributes to isomeric mixture.
3-Hydroxy-5-nitrobenzoic Acid Aromatic ring with -OH at C1, -COOH at C3, -NO₂ at C5Oxidation of the aldehyde group by nitric acid.[4]Can be removed from the organic phase by a basic wash (NaHCO₃).
Dinitrated Products e.g., 3-Hydroxy-4,6-dinitrobenzaldehydeOver-nitration due to harsh conditions (high temp., excess HNO₃).[5][14]Significantly more polar than mononitrated products on TLC.

References

Overcoming solubility issues of 3-Hydroxy-5-nitrobenzaldehyde in solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Hydroxy-5-nitrobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experimental design.

Introduction: Understanding the Solubility Profile

This compound (C₇H₅NO₄, MW: 167.12 g/mol ) is a valuable aromatic compound characterized by a benzaldehyde core substituted with both a hydroxyl (-OH) and a nitro (-NO₂) group.[1][2] This unique structure, featuring both a hydrogen bond donor/acceptor (hydroxyl) and a strong electron-withdrawing group (nitro), dictates its physicochemical properties.[3] The compound typically presents as a pale yellow to brown crystalline powder.[1][4]

Its primary solubility challenge stems from a combination of factors:

  • Aromaticity: The planar benzene ring contributes to hydrophobicity.

  • Crystalline Structure: Strong intermolecular forces in the solid state, including hydrogen bonding from the hydroxyl group, can require significant energy to overcome for dissolution.

  • Polarity Balance: While the hydroxyl and nitro groups add polarity, the overall molecule is not readily soluble in water, with a reported aqueous solubility of approximately 0.72 g/L at 25°C.[5]

This guide provides a systematic approach to addressing these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why is my this compound not dissolving in water or aqueous buffers?

Answer: This is expected behavior. The molecule's aromatic core and the strong intermolecular forces in its crystalline lattice make it poorly soluble in water.[3][5] The energy required for water molecules to break apart the crystal lattice and solvate the individual molecules is not favorable. Forcing dissolution in aqueous media without additives will likely result in a fine suspension rather than a true solution, leading to inaccurate concentrations and unreliable experimental results.

FAQ 2: What is the best initial organic solvent to try for dissolving this compound?

Answer: For creating concentrated stock solutions, polar aprotic solvents are generally the most effective choice. Based on data from structurally similar compounds and general principles, we recommend the following:

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These are powerful, highly polar aprotic solvents capable of disrupting the crystal lattice forces of the compound.[3][6][7] They are standard solvents for preparing high-concentration stock solutions of poorly water-soluble compounds for biological assays.

  • Secondary Recommendation: Acetone and Ethanol. These solvents are also effective, though they may not achieve the same high concentrations as DMSO or DMF.[4]

The following table provides a semi-quantitative guide to solvent selection. Note: This data is extrapolated from the closely related compound 3-nitrobenzaldehyde and should be used as a starting point for your own optimization.[8]

SolventSolvent TypePredicted Solubility RankRationale & Key Considerations
DMSO Polar AproticExcellent Superior dissolving power for many organic molecules.[6][7] Ideal for 10-50 mM stock solutions. Hygroscopic; use fresh, anhydrous grade for best results.
DMF Polar AproticExcellent Similar dissolving power to DMSO.[8] Often used interchangeably. Can be more volatile than DMSO.
Acetone Polar AproticGood A strong solvent, but its high volatility can lead to concentration changes upon storage.[8] Good for initial dissolution tests.
Ethanol Polar ProticModerate The hydroxyl group can participate in hydrogen bonding, aiding solubility. Less toxic than other organic solvents, making it suitable for some applications.
Methanol Polar ProticModerate Similar to ethanol but can be more effective due to its smaller size.[8] More toxic than ethanol.
Water Polar ProticVery Poor Aqueous solubility is very low (~0.72 g/L or ~4.3 mM).[5] Not suitable for preparing stock solutions.
Troubleshooting Guide: My compound won't dissolve even in the recommended organic solvent.

If you are still facing issues, follow this logical troubleshooting workflow:

G start Issue: Compound Insoluble in Initial Solvent check_purity Step 1: Verify Compound Purity & Integrity - Check Certificate of Analysis (CoA). - Visually inspect for degradation (color change). start->check_purity increase_energy Step 2: Apply Energy - Vortex vigorously for 1-2 minutes. - Gently warm the solution (e.g., 37-50°C). - Use a bath sonicator for 10-15 minutes. check_purity->increase_energy Purity Confirmed switch_solvent Step 3: Switch to a Stronger Solvent - If using Ethanol/Methanol, try Acetone. - If using Acetone, switch to DMSO or DMF. increase_energy->switch_solvent Still Insoluble success Result: Compound Dissolved increase_energy->success Soluble advanced_methods Step 4: Consider Advanced Techniques (See FAQ 3-5) switch_solvent->advanced_methods Still Insoluble switch_solvent->success Soluble advanced_methods->success Soluble

Caption: Troubleshooting workflow for initial dissolution.

Advanced Solubilization Strategies

If single-solvent systems are insufficient, especially when needing to introduce the compound into an aqueous environment for assays, more advanced techniques are required.

FAQ 3: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?

Answer: This is a common problem known as "precipitation upon dilution." It occurs when the concentration of the organic co-solvent (like DMSO) is no longer high enough to keep the hydrophobic compound dissolved in the now predominantly aqueous solution.

Solution 1: Co-Solvent Systems A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly soluble compounds in aqueous solutions.[9][10] The key is to find a balance where the final concentration of the co-solvent is high enough to maintain solubility but low enough to not interfere with your experiment (e.g., causing cell toxicity).

Experimental Protocol: Preparing a Solution Using a Co-solvent System

  • Primary Dissolution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

  • Intermediate Dilution (Optional): If a large dilution is required, you can make an intermediate stock in a mixture of your aqueous buffer and a co-solvent.

  • Final Dilution: Slowly add the DMSO stock solution dropwise into your final aqueous buffer while vortexing. This gradual addition helps prevent localized high concentrations that can trigger precipitation.

  • Final Co-solvent Concentration: Ensure the final percentage of DMSO in your assay is consistent across all conditions and below the tolerance level for your system (typically <0.5% for many cell-based assays).

Solution 2: pH Adjustment The hydroxyl group on this compound is phenolic and therefore weakly acidic. By increasing the pH of the aqueous solution above the pKa of this hydroxyl group, the compound will be deprotonated to form a more polar (and thus more water-soluble) phenolate salt.[11][12]

Experimental Protocol: pH-Mediated Solubilization

  • Prepare Alkaline Buffer: Prepare your desired buffer and adjust the pH to be at least 1-2 units above the estimated pKa (e.g., pH 10-12).

  • Dissolution: Attempt to dissolve the this compound directly in the alkaline buffer. Gentle warming or sonication may assist.

  • Neutralization: Once dissolved, you can carefully neutralize the solution back to your desired experimental pH (e.g., pH 7.4). Caution: The compound may precipitate out if the final concentration is above its solubility limit at the final pH. This method is best for preparing lower concentration working solutions.

G start Precipitation in Aqueous Buffer cosolvent Strategy 1: Co-Solvent - Keep final DMSO/Ethanol % low but effective. - Perform serial dilutions. start->cosolvent ph_adjust Strategy 2: pH Adjustment - Increase pH to deprotonate phenolic -OH. - Forms more soluble phenolate salt. - Cautiously re-neutralize. start->ph_adjust

Caption: Strategies for aqueous buffer compatibility.

FAQ 4: I need a completely organic-solvent-free aqueous solution. Are there other options?

Answer: Yes, for applications intolerant to organic solvents, you can use solubilizing excipients like surfactants or cyclodextrins.

Strategy 1: Surfactants Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in water. These micelles have a hydrophobic core that can encapsulate poorly soluble molecules like this compound, effectively increasing their apparent solubility in water.[4]

  • Common Non-ionic Surfactants: Polysorbates (e.g., Tween® 20, Tween® 80) or Pluronics®.

Strategy 2: Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.

  • Common Derivatives: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are often used due to their enhanced solubility and safety profiles compared to native β-cyclodextrin.

Experimental Protocol: Solubilization with HP-β-Cyclodextrin

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v in your desired buffer). Warming may be required to fully dissolve the cyclodextrin.

  • Add Compound: Add the powdered this compound directly to the cyclodextrin solution.

  • Complexation: Stir or shake the mixture vigorously for several hours (or overnight) at room temperature to allow for the formation of the inclusion complex. The solution should clarify as the compound dissolves.

  • Filtration: Filter the final solution through a 0.22 µm filter to remove any remaining undissolved compound or particulates.

FAQ 5: How should I store my stock solutions of this compound?

Answer: Proper storage is critical to maintain the integrity of your compound.

  • Solvent: Store solutions prepared in DMSO or DMF.

  • Temperature: Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Light and Air: The aldehyde functionality can be susceptible to oxidation. Store in amber vials or vials wrapped in foil to protect from light. If long-term stability is a concern, purging the vial headspace with an inert gas like argon or nitrogen before sealing can be beneficial.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Hydroxy-5-nitrobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Hydroxy-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationalize your experimental choices.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most direct and widely used method for synthesizing this compound is through the electrophilic nitration of 3-Hydroxybenzaldehyde. This reaction typically employs a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group (-NO₂) onto the aromatic ring.

Q2: Why does the nitration of 3-Hydroxybenzaldehyde favor substitution at the 5-position?

Understanding the regioselectivity of this reaction is key to optimizing your synthesis. The outcome is a result of the competing directing effects of the hydroxyl (-OH) and formyl (-CHO) groups already on the benzene ring.

  • Hydroxyl (-OH) Group: The -OH group is a strongly activating, ortho, para-director.[1][2] This is due to the lone pairs on the oxygen atom, which can be donated into the benzene ring's pi system through resonance, increasing the electron density at the ortho (2 and 6) and para (4) positions.[1]

  • Formyl (-CHO) Group: The -CHO group is a deactivating, meta-director.[3] It withdraws electron density from the ring, particularly at the ortho and para positions, making the meta (3 and 5) positions relatively more susceptible to electrophilic attack.

When both groups are present on the ring at positions 1 and 3, their directing effects combine. The hydroxyl group strongly activates the positions ortho and para to it (positions 2, 4, and 6). The formyl group directs incoming electrophiles to the position meta to it (position 5). The 5-position is meta to the formyl group and ortho to the hydroxyl group, making it the most electronically favorable position for nitration.

Q3: What are the common side products, and how can their formation be minimized?

The primary side products in this synthesis are other isomers of hydroxynitrobenzaldehyde, such as 3-hydroxy-2-nitrobenzaldehyde and 3-hydroxy-4-nitrobenzaldehyde.[4] The formation of these isomers is a direct result of the complex interplay of the directing groups.

To minimize the formation of these side products:

  • Temperature Control: Maintaining a low reaction temperature is critical. Nitration reactions are exothermic, and higher temperatures can lead to the formation of undesired isomers and dinitrated products.

  • Controlled Addition of Nitrating Agent: The slow, dropwise addition of the nitrating agent to the solution of 3-hydroxybenzaldehyde ensures that the concentration of the electrophile remains low and the reaction temperature is manageable.[4]

  • Choice of Solvent: The solvent can influence the selectivity of the reaction. Dichloromethane is a commonly used solvent.[4]

Troubleshooting Guide

Problem 1: Low Yield of the Desired this compound Product
Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present. Ensure the reaction temperature is maintained within the optimal range.
Side Product Formation As discussed in the FAQs, the formation of other isomers consumes the starting material and reduces the yield of the desired product.Strictly control the reaction temperature, ideally between 0-10°C.[5] Ensure slow and controlled addition of the nitrating agent.
Product Loss During Workup The product may be lost during the extraction and purification steps.Ensure the pH is appropriately adjusted during the aqueous workup to minimize the solubility of the product in the aqueous phase. Optimize the solvent system for recrystallization to maximize recovery.
Degradation of Starting Material or Product Harsh reaction conditions, such as excessively high temperatures or overly concentrated acids, can lead to decomposition.Use the mildest effective nitrating conditions. Avoid prolonged exposure to high temperatures.
Problem 2: Difficulty in Purifying the Product and Removing Isomeric Impurities
Potential Cause Explanation Recommended Solution
Similar Physical Properties of Isomers The various hydroxynitrobenzaldehyde isomers often have similar polarities and solubilities, making separation by standard column chromatography or recrystallization challenging.Fractional Crystallization: This can sometimes be effective if there is a sufficient difference in the solubilities of the isomers in a particular solvent system. Experiment with different solvents or solvent mixtures.
Column Chromatography: Use a high-resolution silica gel and a carefully optimized eluent system. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation.[4]
Derivatization: In cases of very difficult separations, consider converting the aldehyde to a derivative, such as an acetal. The physical properties of the derivatized isomers may be different enough to allow for easier separation, after which the aldehyde can be regenerated by hydrolysis.[6][7]

Experimental Protocols

Detailed Protocol for the Nitration of 3-Hydroxybenzaldehyde

This protocol is a synthesis of best practices and should be adapted and optimized for your specific laboratory conditions.

Materials:

  • 3-Hydroxybenzaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, carefully and slowly add fuming nitric acid to concentrated sulfuric acid, while cooling in an ice bath. The temperature should be maintained below 10°C.

  • Reaction Setup: Dissolve 3-hydroxybenzaldehyde in dichloromethane in a separate three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer. Cool this solution in an ice-salt bath to 0-5°C.

  • Nitration: Add the prepared nitrating mixture dropwise to the stirred solution of 3-hydroxybenzaldehyde over a period of 30-60 minutes.[5] It is crucial to maintain the reaction temperature below 10°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice. A precipitate of the crude product should form.

  • Workup: If a precipitate forms, collect it by vacuum filtration. If the product remains in the organic layer, transfer the mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution and then with water.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate eluent system or by recrystallization from a suitable solvent.[4]

Visualizing the Process

Reaction Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification NitratingAgent Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Nitration Slowly Add Nitrating Mixture (0-10°C) NitratingAgent->Nitration StartingMaterial Dissolve 3-Hydroxybenzaldehyde in Dichloromethane StartingMaterial->Nitration Stir Stir and Monitor (TLC) Nitration->Stir Quench Quench on Ice Stir->Quench Extract Extract with CH₂Cl₂ Quench->Extract Wash Wash with NaHCO₃ (aq) and Water Extract->Wash Dry Dry (Na₂SO₄) & Evaporate Wash->Dry Purify Purify (Chromatography/Recrystallization) Dry->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting Start Low Yield or Purity Issue CheckReaction Check Reaction Completion (TLC) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete SolutionIncomplete Increase Reaction Time or Temperature Slightly Incomplete->SolutionIncomplete Yes Complete Reaction Complete Incomplete->Complete No CheckPurity Analyze Crude Purity (NMR/LC-MS) Complete->CheckPurity Impure Significant Isomers Present CheckPurity->Impure SolutionImpure Review Temperature Control & Addition Rate Impure->SolutionImpure Yes Pure Crude is Relatively Pure Impure->Pure No OptimizePurification Optimize Purification (Solvent System/Gradient) SolutionImpure->OptimizePurification SolutionWorkup Review Workup Procedure (Extraction/Washing Losses) Pure->SolutionWorkup

Caption: Troubleshooting logic for optimizing the synthesis.

References

Challenges in the scale-up of 3-Hydroxy-5-nitrobenzaldehyde production

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical synthesis, 3-Hydroxy-5-nitrobenzaldehyde presents unique challenges during production scale-up. Its synthesis, typically involving the nitration of 3-hydroxybenzaldehyde, requires precise control over reaction conditions to ensure regioselectivity, maximize yield, and prevent the formation of problematic impurities. The highly exothermic nature of nitration also introduces significant safety and thermal management hurdles as the production volume increases.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals encountering these challenges. Structured as a series of FAQs and in-depth troubleshooting guides, this document offers field-proven insights and actionable protocols to navigate the complexities of scaling up this compound production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its primary challenges?

A1: The most prevalent method is the direct electrophilic nitration of 3-hydroxybenzaldehyde using a mixed acid reagent, typically a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1][2] The primary challenges are:

  • Regioselectivity: The starting material has two directing groups: a hydroxyl group (-OH), which is ortho, para-directing, and an aldehyde group (-CHO), which is meta-directing. This can lead to a mixture of isomers, including the desired this compound, as well as 3-hydroxy-2-nitrobenzaldehyde and 3-hydroxy-4-nitrobenzaldehyde.[3][4]

  • Reaction Control: Nitration is a highly exothermic reaction. Poor temperature control can lead to a thermal runaway, resulting in over-nitration, degradation of the product, and significant safety hazards.[5][6][7]

  • Product Purity: Isolating the desired isomer from byproducts and unreacted starting material can be difficult, often requiring multiple purification steps.

Q2: Why is temperature control so critical during the nitration step?

A2: Temperature control is paramount for two reasons:

  • Safety: Nitration reactions generate substantial heat. Without efficient cooling, the reaction rate can accelerate uncontrollably, leading to a dangerous increase in temperature and pressure, potentially causing a runaway reaction or even an explosion.[7][8]

  • Selectivity and Yield: Reaction temperature directly influences the rate of side reactions. Higher temperatures can promote the formation of undesired isomers and dinitro compounds, significantly reducing the yield and purity of the target molecule.

Q3: What are the key safety precautions for handling the mixed acid (HNO₃/H₂SO₄) nitrating agent?

A3: Handling mixed acid requires strict adherence to safety protocols due to its extreme corrosivity and reactivity.[9][10] Key precautions include:

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[5][9]

  • Ventilation: All operations must be conducted in a certified chemical fume hood to prevent inhalation of toxic and corrosive vapors.[5][11]

  • Controlled Addition: The nitrating agent should be prepared by adding the nitric acid slowly to the sulfuric acid while cooling in an ice bath. Similarly, the substrate should be added to the mixed acid slowly and in a controlled manner to manage the exothermic reaction.[12]

  • Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower. Have appropriate spill containment kits with neutralizing agents (e.g., sodium carbonate) readily available.[9][11]

Troubleshooting Guide: Scale-Up Challenges

This section addresses specific problems encountered during the scale-up of this compound production, offering potential causes and validated solutions.

Issue 1: Low Yield of Desired Product
Potential Cause Underlying Rationale Recommended Action & Troubleshooting Steps
Incomplete Reaction The reaction may not have proceeded to completion due to insufficient reaction time, non-optimal temperature, or inadequate mixing at a larger scale.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material. 2. Optimize Reaction Time: Extend the reaction time based on monitoring results. 3. Verify Temperature: Ensure the internal reaction temperature is maintained at the optimal level (typically 0-15°C for nitrations).[12] 4. Improve Mixing: Evaluate the efficiency of the mechanical stirrer in the larger reactor. Dead zones can lead to localized areas of low reactivity.[8]
Side Reactions/Impurity Formation The hydroxyl group can direct nitration to the ortho position, or the aldehyde can be oxidized by the nitric acid, especially at elevated temperatures. This consumes starting material and reagents, lowering the theoretical yield.1. Strict Temperature Control: Maintain the reaction temperature as low as possible to disfavor side reactions. 2. Adjust Reagent Stoichiometry: Carefully control the molar ratio of nitric acid. An excess can lead to over-nitration. 3. Order of Addition: Add the 3-hydroxybenzaldehyde to the pre-chilled mixed acid slowly to ensure it is the limiting reagent in the reaction zone.
Product Degradation during Workup The product can be sensitive to high temperatures or extreme pH during the quenching and extraction phases.1. Quench Carefully: Pour the reaction mixture slowly onto crushed ice to dissipate heat effectively.[13] 2. Control pH: During neutralization or extraction, avoid strongly basic conditions which can cause decomposition of phenolic aldehydes. 3. Minimize Heat Exposure: Use a rotary evaporator at a moderate temperature during solvent removal.
Issue 2: Poor Purity and Isomer Contamination
Potential Cause Underlying Rationale Recommended Action & Troubleshooting Steps
Formation of Regioisomers The competing directing effects of the -OH and -CHO groups inevitably lead to the formation of 2-nitro and 4-nitro isomers alongside the desired 5-nitro product.1. Optimize Nitrating Agent: The composition of the mixed acid can influence isomer distribution. Experiment with different ratios of H₂SO₄ to HNO₃. 2. Lower Reaction Temperature: Isomer distribution is often temperature-dependent. Running the reaction at the lower end of the effective temperature range can improve selectivity.
Ineffective Purification Simple precipitation or a single crystallization step may be insufficient to separate isomers with similar physical properties.1. Recrystallization: This is the most common purification method. Experiment with different solvent systems. Toluene or ethanol/water mixtures have been reported to be effective for related compounds.[13][14][15] 2. Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed, though it is less practical for very large scales. 3. Characterize Impurities: Use analytical methods like NMR, GC-MS, or HPLC to identify the specific isomeric impurities.[16][17] This information can help in selecting the optimal purification strategy.

Diagram: Troubleshooting Logic for Low Purity

G start Low Purity of This compound cause1 Isomeric Impurities Present (e.g., 2-nitro, 4-nitro) start->cause1  Identified by  NMR/HPLC cause2 Unreacted Starting Material start->cause2  Identified by  TLC/HPLC cause3 Dinitro or Oxidized Byproducts start->cause3  Identified by  MS/HPLC action1a Optimize Reaction Temperature (Lower) cause1->action1a  To improve  regioselectivity action1b Refine Purification (Recrystallization Solvent Screen) cause1->action1b action1c Consider Column Chromatography cause1->action1c action2a Increase Reaction Time or Temperature Slightly cause2->action2a action2b Verify Reagent Stoichiometry cause2->action2b action3a Ensure Strict Temperature Control cause3->action3a action3b Reduce HNO3 Molar Ratio cause3->action3b

Caption: Troubleshooting decision tree for purity issues.

Experimental Protocols

Protocol 1: Synthesis of this compound (Lab Scale)

This protocol is a representative procedure. Optimization may be required.

  • Preparation of Nitrating Mixture: In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 2.5 equivalents). Cool the flask in an ice/salt bath to 0°C.

  • Slowly add fuming nitric acid (HNO₃, 1.1 equivalents) dropwise to the sulfuric acid, ensuring the internal temperature does not exceed 10°C.[12]

  • Substrate Addition: Dissolve 3-hydroxybenzaldehyde (1.0 equivalent) in a minimum amount of sulfuric acid. Add this solution dropwise to the cold nitrating mixture over 30-60 minutes, maintaining the internal temperature between 0-5°C.

  • Reaction: After the addition is complete, stir the mixture at 0-5°C for 1-2 hours. Monitor the reaction's progress by TLC.

  • Quenching: Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A yellow precipitate will form.[13]

  • Isolation: Filter the crude product using a Buchner funnel and wash thoroughly with cold deionized water until the washings are neutral (pH ~7).

  • Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50°C).

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude product in a test tube and add a potential solvent (e.g., toluene, ethanol, or an ethanol/water mixture).

  • Heat the mixture until the solid dissolves.

  • Allow the solution to cool slowly to room temperature, then in an ice bath. The ideal solvent is one in which the product is soluble when hot but sparingly soluble when cold.

  • Procedure: Dissolve the bulk of the crude, dried product in a minimum amount of the chosen hot solvent.

  • If the solution is colored, you may add a small amount of activated carbon and hot-filter the solution to remove it.

  • Allow the filtrate to cool slowly to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Diagram: General Synthesis and Workup Workflow

G start_material 3-Hydroxybenzaldehyde reaction Nitration (0-5 °C) start_material->reaction reagents Mixed Acid (HNO3 / H2SO4) reagents->reaction quench Quenching on Ice reaction->quench filtration Filtration & Washing quench->filtration crude Crude Product filtration->crude purify Recrystallization crude->purify final Pure 3-Hydroxy- 5-nitrobenzaldehyde purify->final

Caption: Workflow for synthesis and purification.

References

Technical Support Center: 3-Hydroxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Hydroxy-5-nitrobenzaldehyde (CAS No. 193693-95-7). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the compound's stability, potential degradation pathways, and to offer practical solutions for common experimental challenges.

Fundamental Stability and Reactivity

This compound is a substituted aromatic aldehyde with a unique reactivity profile governed by its three functional groups.[1] Understanding their electronic interplay is critical to predicting its degradation:

  • Aldehyde Group (-CHO): An electron-withdrawing group that is susceptible to oxidation, forming a carboxylic acid.[1][2] It is a primary site for degradation under oxidative stress.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that deactivates the benzene ring.[1] It is readily reduced to an amino group (-NH₂) under reducing conditions.[1]

  • Hydroxyl Group (-OH): An electron-donating group that activates the ring, directing electrophilic substitution to the ortho and para positions.[1]

This combination of functional groups makes the molecule susceptible to specific degradation pathways, particularly oxidation of the aldehyde and reduction of the nitro group. The compound should be stored in a cool, dark, and dry place in a tightly sealed container to minimize degradation.[1][3]

Primary Degradation Pathways

Based on the chemical nature of this compound, two primary degradation pathways are anticipated under common laboratory and environmental conditions: Oxidative Degradation and Reductive Degradation .

G A This compound B 3-Hydroxy-5-nitrobenzoic acid A->B Oxidation [O] (e.g., KMnO₄, H₂O₂) C 3-Amino-5-hydroxybenzaldehyde A->C Reduction [H] (e.g., SnCl₂, H₂/Pd-C)

Caption: Primary degradation pathways of this compound.

Oxidative Pathway

The aldehyde functional group is the most likely site for oxidation. This reaction converts the aldehyde to a carboxylic acid, yielding 3-Hydroxy-5-nitrobenzoic acid . This is a common transformation for benzaldehydes and can be initiated by atmospheric oxygen (auto-oxidation), especially when exposed to light, heat, or metal ion catalysts, or by various chemical oxidants.[2][4][5]

Reductive Pathway

The nitro group is highly susceptible to reduction. This pathway transforms the nitro group into an amino group, forming 3-Amino-5-hydroxybenzaldehyde . This reaction is typically achieved using reducing agents like stannous chloride (SnCl₂) in acid or catalytic hydrogenation (H₂/Pd-C).[6][7] The resulting aminophenol is a useful synthetic intermediate but may be less stable and prone to further oxidation.

Troubleshooting Guide

This section addresses specific issues you may encounter during synthesis, purification, or storage.

Q1: My reaction to oxidize the aldehyde to a carboxylic acid is slow or incomplete. What's going wrong and how can I fix it?

A1: Incomplete oxidation is a common issue. The cause often lies in the choice of oxidant, reaction conditions, or substrate purity.

  • Causality: The electron-withdrawing nature of the nitro group can make the aldehyde slightly less susceptible to oxidation compared to unsubstituted benzaldehyde. Weak oxidizing agents may not be sufficient to drive the reaction to completion.

  • Troubleshooting Steps:

    • Verify Reagent Activity: Ensure your oxidizing agent (e.g., KMnO₄, H₂O₂, Jones reagent) is fresh and active.

    • Increase Reagent Stoichiometry: Add the oxidant in slight excess (e.g., 1.1-1.5 equivalents) to ensure all the starting material is consumed.

    • Adjust Temperature: Gently heating the reaction mixture can increase the reaction rate. Monitor carefully to avoid side reactions or decomposition.

    • Check pH: Some oxidations are highly pH-dependent. For instance, permanganate oxidations can be more efficient under basic conditions.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.

G Start Incomplete Oxidation Detected CheckReagent Is the Oxidizing Agent Fresh? Start->CheckReagent IncreaseStoich Increase Reagent Stoichiometry (1.1-1.5 eq) CheckReagent->IncreaseStoich Yes ReplaceReagent Use Fresh Reagent CheckReagent->ReplaceReagent No CheckTemp Is Reaction at RT? IncreaseStoich->CheckTemp HeatGently Gently Heat Reaction (e.g., 40-50°C) CheckTemp->HeatGently Yes Monitor Monitor by TLC/HPLC CheckTemp->Monitor No HeatGently->Monitor End Reaction Complete Monitor->End ReplaceReagent->IncreaseStoich

Caption: Workflow for troubleshooting incomplete oxidation reactions.

Q2: During a reduction of the nitro group, my product mixture turned dark brown/black. What is the cause?

A2: The formation of dark, often polymeric, material is a strong indication of the instability of the product, 3-Amino-5-hydroxybenzaldehyde.

  • Causality: Aminophenols are highly susceptible to aerobic oxidation, especially in neutral or basic solutions. They can readily oxidize to form quinone-imine species, which are highly reactive and can polymerize to create deeply colored mixtures.

  • Preventative Measures:

    • Maintain an Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.

    • Use Degassed Solvents: Purge your solvents with an inert gas before use to remove dissolved oxygen.

    • Keep it Acidic: The aminophenol product is significantly more stable as its protonated salt (e.g., hydrochloride salt). Perform the workup under acidic conditions and only neutralize to the free amine immediately before the next step, if necessary.

    • Work Quickly and at Low Temperatures: Isolate the product promptly after the reaction is complete and keep it cold to minimize decomposition.

Q3: The compound appears to be degrading during storage (color change from yellow to brown). How can I prevent this?

A3: A color change indicates chemical degradation, likely due to a combination of oxidation and/or photodegradation.

  • Causality: Like many phenolic and aldehydic compounds, this compound can be sensitive to light, air, and moisture.[8] Direct sunlight can provide the energy to initiate radical reactions, while oxygen can lead to the slow oxidation of the aldehyde group.

  • Optimal Storage Conditions:

    • Container: Store in an amber glass vial or a container wrapped in aluminum foil to protect from light.

    • Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing.

    • Temperature: Store in a cool environment, ideally refrigerated (<4°C).[1]

    • Moisture: Keep in a desiccator or ensure the container is tightly sealed to protect from moisture.

Frequently Asked Questions (FAQs)

Q: What are the expected major degradation products of this compound under oxidative and reductive stress? A: Under oxidative stress, the primary degradation product is 3-Hydroxy-5-nitrobenzoic acid.[4] Under reductive conditions, the main product is 3-Amino-5-hydroxybenzaldehyde.[1]

Q: How does pH affect the stability of this compound in aqueous solutions? A: In strongly basic solutions (high pH), the phenolic hydroxyl group will be deprotonated to form a phenoxide ion. This increases the electron density on the ring, making the molecule more susceptible to oxidation. In acidic solutions, the compound is generally more stable.

Q: What analytical techniques are best for monitoring the degradation of this compound? A: A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its degradation products and quantifying their concentrations. A C18 reverse-phase column is a good starting point.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown degradation products by providing molecular weight and fragmentation data.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the definitive structural elucidation of isolated and purified degradation products.

Experimental Protocols

Protocol 1: Monitoring Oxidative Degradation

This protocol outlines a basic forced degradation study under oxidative conditions.

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile/water mixture.

  • Reaction Setup: In a clear glass vial, mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Create a control sample by mixing 1 mL of the stock solution with 1 mL of water.

  • Incubation: Store both vials at room temperature, protected from direct light.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot from each vial.

  • Quenching (Optional but Recommended): Add the aliquot to a vial containing a small amount of sodium sulfite solution to quench any remaining H₂O₂.

  • Analysis: Analyze the samples by HPLC-UV to monitor the decrease in the parent compound's peak area and the appearance of new peaks corresponding to degradation products.

Protocol 2: General Procedure for Nitro Group Reduction

This protocol provides a general method for reducing the nitro group to an amine using stannous chloride.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1 equivalent of this compound in ethanol or concentrated hydrochloric acid.[7]

  • Cooling: Cool the solution in an ice bath to 0-5°C.

  • Addition of Reductant: Slowly add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, ~3-4 equivalents) dissolved in concentrated HCl.[7] Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Carefully basify the reaction mixture with a cold aqueous solution of NaOH or NaHCO₃ to precipitate tin salts.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify as necessary, keeping in mind the product's instability.

References

Storage and handling guidelines for 3-Hydroxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Hydroxy-5-nitrobenzaldehyde

Welcome to the technical support guide for this compound (CAS: 193693-95-7). This document is designed for researchers, chemists, and drug development professionals to ensure safe handling, optimal storage, and successful experimental outcomes. As your scientific partner, we aim to provide not just protocols, but the underlying chemical principles to empower your research.

Part 1: Core Compound Data & Safety at a Glance

Before handling this compound, it is crucial to be familiar with its fundamental properties and associated hazards.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 193693-95-7[1][2][3]
Molecular Formula C₇H₅NO₄[1][2][3]
Molecular Weight 167.12 g/mol [1][2][3]
Appearance Pale yellow to brown crystalline powder[1]
Solubility Very slightly soluble in water (0.72 g/L at 25°C). Soluble in organic solvents like alcohols (ethanol, methanol) and chloroform.[4][5]
Melting Point Data for isomers suggest a melting point >125°C. For 2-Hydroxy-5-nitrobenzaldehyde: 125-129°C.[6]
Hazard Summary

This compound is classified as hazardous. The following table is a summary based on data from closely related structural isomers. Always consult the most recent Safety Data Sheet (SDS) from your supplier.

Hazard ClassificationDescriptionPrecautionary Statement CodesSource(s)
Acute Toxicity, Oral Harmful if swallowed.P264, P270, P301+P312[6][7][8]
Skin Corrosion/Irritation Causes skin irritation.P280[6][7]
Eye Damage/Irritation Causes serious eye irritation.P280, P305+P351+P338[6][7]
Target Organ Toxicity May cause respiratory irritation.P261, P271[6]

Part 2: Safety, Storage, and Handling FAQs

This section addresses common questions regarding the safe management of this compound in a laboratory environment.

Q1: What are the primary personal protective equipment (PPE) requirements for handling this compound? A: Due to its classification as a skin, eye, and respiratory irritant, comprehensive PPE is mandatory. This includes:

  • Eye Protection: Wear tightly sealed safety goggles or a face shield.[9]

  • Hand Protection: Use chemical-resistant gloves (e.g., Nitrile rubber).[8]

  • Body Protection: A standard lab coat is required. For bulk handling, consider an impervious apron.

  • Respiratory Protection: All handling of the solid powder should be performed in a certified chemical fume hood to avoid inhalation of dust.[3][6]

Q2: What are the optimal storage conditions for this compound? A: Proper storage is critical to maintain the compound's integrity. The presence of hydroxyl, nitro, and aldehyde groups makes it susceptible to degradation.

  • Container: Store in the original, tightly sealed container to prevent moisture and air contact.[6][7]

  • Atmosphere: Store in a cool, dry, and well-ventilated area.[9][10]

  • Light: Protect from direct sunlight, as UV radiation can initiate degradation in aromatic nitro compounds.[7] An amber glass vial inside a cabinet is recommended.

  • Temperature: While room temperature may be adequate for short-term storage, for long-term stability (>6 months), storage at 2-8°C is advisable.

Q3: What chemical incompatibilities should I be aware of? A: Avoid contact with:

  • Strong Bases: The phenolic hydroxyl group is acidic and will react with strong bases. This can also lead to the formation of intensely colored Meisenheimer complexes, a known reaction for electron-deficient aromatic rings.[11]

  • Strong Reducing Agents: The nitro group can be readily reduced by agents like metal hydrides or catalytic hydrogenation.[12] This is often a desired reaction but must be controlled.

  • Strong Oxidizing Agents: While generally stable, the aldehyde group can be oxidized to a carboxylic acid.

Q4: How do I handle a spill of the solid compound? A:

  • Ensure the area is well-ventilated and restrict access.

  • Wearing full PPE, gently sweep the solid material to avoid creating dust.[10]

  • Use a dustpan and brush or a vacuum equipped with a HEPA filter.

  • Place the collected material into a suitable, labeled container for chemical waste disposal.[6][10]

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.

Part 3: Experimental Use & Protocols

Protocol: Preparation of a Standard Stock Solution

The poor aqueous solubility of this compound necessitates the use of organic solvents for most applications.

Objective: To prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (MW: 167.12 g/mol )

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Vortex mixer or sonicator

Procedure:

  • Calculation: To prepare 10 mL of a 10 mM solution, calculate the required mass: Mass (mg) = 10 mmol/L * 0.010 L * 167.12 g/mol * 1000 mg/g = 16.71 mg

  • Weighing: In a chemical fume hood, carefully weigh approximately 16.71 mg of the compound into a tared weigh boat. Transfer the powder to the 10 mL volumetric flask.

  • Dissolution: Add approximately 7-8 mL of anhydrous DMSO to the flask.

  • Mixing: Cap the flask and vortex thoroughly. If dissolution is slow, use a brief (1-2 minute) sonication bath. The hydroxyl and nitro groups contribute to polarity, making DMSO an excellent solvent choice.

  • Final Volume: Once fully dissolved, carefully add DMSO to the 10 mL calibration mark.

  • Storage: Cap the flask, invert several times to ensure homogeneity, and transfer to a labeled, amber vial for storage. For best results, store stock solutions at -20°C and use within 1-3 months.

Workflow: Navigating the Reactivity of this compound

The unique electronic properties of this molecule dictate its reactivity. The hydroxyl group is an activating, ortho-, para-director, while the aldehyde and nitro groups are powerful deactivating, meta-directors.[1] This workflow helps in planning experiments.

G start Select Desired Reaction Type n_aldehyde Reaction at Aldehyde Group (e.g., Condensation, Wittig) start->n_aldehyde n_ring Reaction on Aromatic Ring (e.g., Substitution) start->n_ring n_nitro Reaction at Nitro Group (e.g., Reduction) start->n_nitro out_aldehyde Proceed with standard protocols for aldehydes. Consider base sensitivity due to acidic -OH. n_aldehyde->out_aldehyde High reactivity d_ring_type Electrophilic or Nucleophilic Substitution? n_ring->d_ring_type out_nitro Use standard reduction methods (e.g., Sn/HCl, H2/Pd-C). n_nitro->out_nitro Standard conditions out_EAS Electrophilic Aromatic Substitution (EAS) - Difficult due to deactivating groups. - Directs to positions ortho/para to -OH  and meta to -NO2/-CHO. d_ring_type->out_EAS Electrophilic out_NAS Nucleophilic Aromatic Substitution (NAS) - Favorable due to strong -NO2 withdrawing group. - Nucleophile can replace a leaving group  (if present) ortho/para to -NO2. d_ring_type->out_NAS Nucleophilic

Caption: Decision workflow for planning reactions involving this compound.

Part 4: Troubleshooting Guide

Q: I dissolved the compound in a basic solution (e.g., containing NaOH or an amine) and it turned a deep red/purple color. Is it degrading? A: Not necessarily. You are likely observing the formation of a Meisenheimer complex . Aromatic rings with multiple electron-withdrawing groups (like the nitro and aldehyde groups) are electron-deficient. A strong nucleophile (like a hydroxide or alkoxide ion) can attack the ring to form a resonance-stabilized, highly colored anionic complex.[11] While this indicates reactivity, it may interfere with your intended reaction or spectroscopic analysis.

  • Solution: If this is unintentional, perform your reaction at a neutral or acidic pH. If a base is required, consider using a weaker, non-nucleophilic base and running the reaction at a lower temperature.

Q: My reaction involving nucleophilic attack on the aldehyde is sluggish. Why? A: While aldehydes are typically electrophilic, the powerful electron-withdrawing effect of the nitro group, combined with the resonance-donating effect of the hydroxyl group, modulates the reactivity of the entire molecule.[1] The overall electron density at the aldehyde carbon is a balance of these competing effects.

  • Troubleshooting Steps:

    • Catalyst: If using an acid or base catalyst, verify its concentration and purity.

    • Solvent: Switch to a polar aprotic solvent (e.g., THF, DMF) which can help stabilize charged intermediates.

    • Temperature: Gently increasing the reaction temperature may be necessary to overcome the activation energy.

Q: I'm getting a broad, tailing peak for this compound during reverse-phase HPLC analysis. How can I improve the peak shape? A: This is a common issue for compounds with acidic phenolic groups. The peak tailing is often caused by secondary interactions between the negatively charged phenolate ion and residual, positively charged silanol groups on the C18 stationary phase.[13]

  • Solution: Add a small amount of acid to your mobile phase (e.g., 0.1% trifluoroacetic acid or formic acid). This ensures the hydroxyl group remains protonated (neutral), minimizing secondary interactions and resulting in a sharper, more symmetrical peak.

Troubleshooting Workflow: Unexpected Reaction Outcomes

G start Unexpected Reaction Outcome d1 Unexpected deep color (red, purple, blue)? start->d1 d2 Starting material fully consumed? d1->d2 No r1 Likely Meisenheimer complex formation. ACTION: Check pH. Reduce base concentration or use a non-nucleophilic base. d1->r1 Yes d3 Multiple side products observed by TLC/LCMS? d2->d3 Yes r2 Low Conversion. ACTION: Verify reagent/catalyst activity. Increase temperature or reaction time. Consider solvent effects. d2->r2 No r3 Low Selectivity / Degradation. ACTION: Re-evaluate electronic effects. Lower reaction temperature. Consider using protecting groups for -OH. d3->r3 Yes r4 Check for product degradation under workup conditions. d3->r4 No

Caption: A troubleshooting flowchart for diagnosing unexpected experimental results.

References

Technical Support Center: Identifying Impurities in 3-Hydroxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for 3-Hydroxy-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot the presence of impurities in samples of this compound (CAS No. 193693-95-7).[1][2][3] The purity of this compound, a key building block in various synthetic pathways, is paramount for the reliability and reproducibility of experimental outcomes. This resource provides a structured approach, from frequently asked questions to in-depth troubleshooting protocols, to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in this compound?

A1: Impurities in this compound can generally be categorized as:

  • Starting materials and reagents: Unreacted precursors from the synthesis process.

  • Isomeric byproducts: Positional isomers such as 3-hydroxy-2-nitrobenzaldehyde, 3-hydroxy-4-nitrobenzaldehyde, and 5-hydroxy-2-nitrobenzaldehyde can form during the nitration of 3-hydroxybenzaldehyde.[1][4][5]

  • Over- or under-reacted products: Compounds resulting from incomplete or excessive reactions during synthesis.

  • Degradation products: Arising from improper handling or storage, these can be formed through oxidation, hydrolysis, or photolysis.[6][7] Nitroaromatic compounds, in particular, can be susceptible to degradation.[8]

Q2: Why is it crucial to identify impurities in my this compound sample?

A2: The presence of impurities can significantly impact your research by:

  • Altering reaction kinetics and yields.

  • Leading to the formation of unintended side products.

  • Affecting the biological activity or pharmacological properties of downstream compounds.

  • Complicating the purification of final products.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To maintain the integrity of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[9][10] Some suppliers recommend storage at 2°C - 8°C under an inert gas like nitrogen.[9]

Q4: Which analytical techniques are most suitable for identifying impurities in this compound?

A4: The most powerful and commonly employed methods for impurity analysis are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[11]

Troubleshooting Guides

This section provides detailed troubleshooting guides for the most common analytical techniques used to identify impurities in this compound.

High-Performance Liquid Chromatography (HPLC-UV) Troubleshooting

HPLC with UV detection is a cornerstone technique for purity assessment due to its high resolution and quantitative accuracy.[11][12]

Common Problems & Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH.- Column overload.- Column degradation.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Reduce sample concentration.- Replace the column.
Co-eluting peaks - Insufficient separation power of the mobile phase or column.- Optimize the mobile phase composition (e.g., adjust the organic solvent to water ratio, try a different organic solvent).- Use a column with a different stationary phase or higher efficiency (smaller particle size).[13]
Ghost peaks - Contamination in the mobile phase, injector, or column.- Use fresh, high-purity solvents.- Flush the injector and column thoroughly.- Run a blank gradient.
Baseline drift - Inadequate column equilibration.- Mobile phase composition changing over time.- Ensure the column is fully equilibrated with the mobile phase before injection.- Prepare fresh mobile phase daily and keep it well-mixed.

Experimental Protocol: HPLC-UV Purity Assessment

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[12]

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid or Phosphoric acid.[12][14]

  • Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water with 0.1% formic acid to improve peak shape.[14] A gradient elution may be necessary for optimal separation of impurities.[12]

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[12][14]

    • Injection Volume: 10 µL[14]

    • Column Temperature: 30 °C

    • Detection Wavelength: Set based on the UV-Vis spectrum of this compound (e.g., 254 nm or the λmax).[14]

  • Analysis: Inject a blank (diluent), followed by the standard solution and then the sample solution. Analyze the resulting chromatograms for the main peak and any impurity peaks.[12]

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

GC-MS is highly effective for identifying volatile and semi-volatile impurities.[15]

Common Problems & Solutions

ProblemPotential Cause(s)Recommended Solution(s)
No peaks or very small peaks - Injector temperature too low.- Inactive compound (requires derivatization).- Increase the injector temperature (typically 250°C).[14]- Consider derivatization (e.g., silylation) to increase the volatility of the hydroxyl group.[14]
Peak tailing - Active sites in the injector liner or column.- Use a deactivated injector liner.- Condition the column according to the manufacturer's instructions.
Poor mass spectral matching - Co-eluting impurities.- Background interference.- Optimize the temperature program to improve separation.- Check for and eliminate sources of contamination in the GC system.

Experimental Protocol: GC-MS Impurity Identification

  • Instrumentation: GC-MS system with a capillary column suitable for aromatic compounds (e.g., DB-5ms).[14]

  • Reagents: Suitable solvent (e.g., Dichloromethane), Derivatizing agent (e.g., BSTFA, optional).[14]

  • Sample Preparation: Dissolve a small amount of the sample in the chosen solvent. If derivatization is required, follow a standard silylation protocol.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C[11]

    • Injection Mode: Split (e.g., 50:1 ratio)[11]

    • Carrier Gas: Helium at a constant flow of 1.0 - 1.5 mL/min.[11][16]

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).[11]

    • MS Transfer Line Temperature: 280°C[11]

    • Ion Source Temperature: 230°C[11]

    • Mass Range: 35-400 amu[11]

  • Analysis: Inject the prepared sample and acquire the total ion chromatogram (TIC). Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR is an invaluable tool for the structural elucidation of unknown impurities.[17][18]

Common Problems & Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Broad peaks - Sample aggregation.- Presence of paramagnetic impurities.- Use a different deuterated solvent or adjust the sample concentration.- Filter the sample.
Low signal-to-noise ratio - Insufficient sample concentration.- Not enough scans acquired.- Increase the sample concentration if possible.- Increase the number of scans.
Overlapping signals - Complex mixture of impurities.- Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve overlapping signals and establish connectivity.[19]

Experimental Protocol: ¹H and ¹³C NMR for Structural Elucidation

  • Instrumentation: NMR Spectrometer (400 MHz or higher).[14]

  • Reagents: Deuterated solvent (e.g., DMSO-d₆, CDCl₃).[14]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean NMR tube.[14]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Analyze the chemical shifts, coupling constants, and integration of the signals to identify the main component and any impurities. The presence of unexpected signals may indicate impurities.[11]

Visualizing the Workflow

Diagram 1: General Workflow for Impurity Identification

G cluster_0 Initial Assessment cluster_1 Chromatographic Screening cluster_2 Structural Elucidation cluster_3 Final Report Sample Received Sample Received Visual Inspection Visual Inspection Sample Received->Visual Inspection Solubility Test Solubility Test Visual Inspection->Solubility Test HPLC_UV HPLC-UV Analysis Solubility Test->HPLC_UV Non-volatile GC_MS GC-MS Analysis Solubility Test->GC_MS Volatile Impurity_Detected Impurity Detected? HPLC_UV->Impurity_Detected GC_MS->Impurity_Detected NMR NMR Spectroscopy (¹H, ¹³C, 2D) Report Generate Report with Impurity Profile NMR->Report Impurity_Detected->NMR Yes Impurity_Detected->Report No

Caption: A logical workflow for the identification and characterization of impurities in this compound samples.

Forced Degradation Studies

To proactively identify potential degradation products, forced degradation studies are essential.[6][20] These studies involve subjecting the compound to stress conditions like acid/base hydrolysis, oxidation, heat, and photolysis to accelerate degradation.[6][20] This helps in developing stability-indicating analytical methods.[7]

Diagram 2: Forced Degradation Study Design

G Start This compound Sample Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid_Hydrolysis Acid_Hydrolysis Stress_Conditions->Acid_Hydrolysis HCl Base_Hydrolysis Base_Hydrolysis Stress_Conditions->Base_Hydrolysis NaOH Oxidation Oxidation Stress_Conditions->Oxidation H₂O₂ Thermal Thermal Stress_Conditions->Thermal Heat Photolytic Photolytic Stress_Conditions->Photolytic UV/Vis Light Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Identify Identify Degradation Products (LC-MS, NMR) Analysis->Identify Pathway Elucidate Degradation Pathway Identify->Pathway Acid_Hydrolysis->Analysis Base_Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis

Caption: A schematic representation of a forced degradation study to understand the stability of this compound.

Conclusion

The purity of this compound is a critical factor for successful research and development. By employing a systematic approach that combines appropriate analytical techniques and a thorough understanding of potential impurities, scientists can ensure the quality and reliability of their work. This guide provides the foundational knowledge and practical protocols to effectively troubleshoot and identify impurities, ultimately leading to more robust and reproducible scientific outcomes.

References

Technical Support Center: Recrystallization of 3-Hydroxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Hydroxy-5-nitrobenzaldehyde. This document provides researchers, scientists, and drug development professionals with in-depth protocols, foundational principles, and robust troubleshooting strategies for obtaining high-purity material through recrystallization. Our approach is grounded in first principles of physical organic chemistry to empower you to not only follow procedures but also to make informed, data-driven decisions during your experiments.

Section 1: Foundational Principles & Core FAQs

This section addresses the fundamental concepts governing the selection of a purification strategy for this compound.

FAQ: What makes recrystallization the preferred method for purifying this compound?

Recrystallization is a powerful purification technique for solid organic compounds that leverages differences in solubility. The core principle is to dissolve an impure solid in a hot solvent and then allow it to cool, whereupon the desired compound forms pure crystals, leaving impurities behind in the solution (the "mother liquor").[1][2]

For this compound, this method is particularly suitable due to its stable crystalline structure and distinct polarity. The molecule possesses a hydroxyl (-OH), a nitro (-NO2), and an aldehyde (-CHO) group attached to a benzene ring.[3] These functional groups create a polar molecule, allowing for significant variation in its solubility across different solvents and temperatures—the essential prerequisite for a successful recrystallization.[4][5]

FAQ: How do I select the optimal solvent system for this specific compound?

The choice of solvent is the most critical parameter in recrystallization.[1] The guiding principle is "like dissolves like": polar compounds dissolve best in polar solvents, and non-polar compounds in non-polar solvents.[6][7] An ideal solvent for recrystallization will exhibit the following properties:

  • High Solubility at High Temperatures: The solvent must dissolve the this compound completely when hot.

  • Low Solubility at Low Temperatures: Upon cooling, the compound's solubility should drop significantly to allow for the formation of crystals and maximize yield.[7]

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to create a large temperature differential for solubility but not so high that it exceeds the melting point of your compound, which could cause it to "oil out".[1]

  • Inertness: The solvent must not react with the compound.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[7]

Given the polar nature of this compound, polar solvents like ethanol, methanol, or even water are excellent starting points.[8] Often, a mixed-solvent system (e.g., ethanol-water or toluene-petroleum ether) is required to achieve the ideal solubility profile.[7][9]

Section 2: Solvent Selection and Screening

A systematic approach to solvent selection is crucial for developing a robust purification protocol.

Solvent Property Comparison Table

The table below summarizes key properties of candidate solvents for the recrystallization of this compound. This data should guide your initial screening experiments.

SolventTypeBoiling Point (°C)PolarityTypical Role & Rationale
Water Polar Protic100HighPrimary Solvent / Anti-solvent: The compound is very slightly soluble in cold water (0.72 g/L at 25°C), which is promising.[10] Its solubility may increase sufficiently in hot water for it to be used alone. More likely, it serves as an excellent anti-solvent with a miscible organic solvent like ethanol.[8]
Ethanol Polar Protic78.4Medium-HighPrimary Solvent: Often a good general-purpose solvent for moderately polar organic solids.[6] It may dissolve the compound too well at room temperature, but it is an excellent candidate for a mixed-solvent system with water.[7]
Methanol Polar Protic64.7HighPrimary Solvent: More polar than ethanol, it may be too effective a solvent, leading to low recovery. However, it is worth screening, especially if impurities are non-polar.[6]
Toluene Non-polar Aromatic111LowPrimary Solvent: While non-polar, it can dissolve aromatic compounds effectively at high temperatures. It has been used successfully for similar compounds, often paired with a non-polar anti-solvent like petroleum ether or hexane.[9][11]
Ethyl Acetate Polar Aprotic77.1MediumPrimary Solvent: A versatile solvent with a good balance of polarity and a convenient boiling point.[6]
Petroleum Ether / Hexane Non-polar40-80Very LowAnti-solvent: Used in mixed-solvent systems to reduce the overall polarity of the solution, thereby inducing crystallization of the polar product. Never used as the primary solvent.[9]
Solvent Screening Workflow

The following diagram outlines the logical process for experimentally determining the best solvent system.

Solvent_Screening start Start: Place ~20-30 mg of crude This compound in several test tubes add_solvent Add 0.5 mL of a candidate solvent to each tube at RT start->add_solvent observe_rt Observe at Room Temp (RT) add_solvent->observe_rt dissolves_rt Dissolves Completely at RT? observe_rt->dissolves_rt heat Heat the tube gently in a water bath dissolves_rt->heat No reject_too_good Result: Unsuitable (Solvent is too good) dissolves_rt->reject_too_good  Yes observe_hot Observe While Hot heat->observe_hot dissolves_hot Dissolves Completely When Hot? observe_hot->dissolves_hot cool Cool slowly to RT, then in an ice bath dissolves_hot->cool Yes reject_too_bad Result: Unsuitable (Solvent is too bad) dissolves_hot->reject_too_bad  No observe_cool Observe After Cooling cool->observe_cool crystals_form Abundant Crystals Form? observe_cool->crystals_form accept Result: Suitable Candidate Proceed to scale-up crystals_form->accept  Yes consider_mixed Consider for a Mixed-Solvent System (as the 'good' solvent) crystals_form->consider_mixed No / Poor Yield

Caption: Logic diagram for single-solvent screening.

Section 3: Step-by-Step Recrystallization Protocols

Based on the principles above, here are two detailed protocols. Always perform these procedures in a well-ventilated fume hood.

Protocol A: Single-Solvent Recrystallization (Using Ethanol)

This method is ideal if a single solvent with a steep solubility-temperature curve is identified.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. On a stirrer/hotplate, add the minimum amount of hot ethanol dropwise while stirring until the solid just dissolves.

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, non-soluble byproducts), perform a hot filtration. Add a small excess of hot solvent (~5-10% more) to prevent premature crystallization. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is key to forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.

  • Drying: Transfer the crystals to a watch glass and allow them to air-dry, or place them in a desiccator under vacuum to remove the final traces of solvent. Determine the melting point and yield of the purified product.

Protocol B: Mixed-Solvent Recrystallization (Using Toluene-Petroleum Ether)

This is a powerful technique when no single solvent is ideal. Here, the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent" or "poor" solvent).[9]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot toluene (the "good" solvent).

  • Addition of Anti-solvent: While keeping the solution hot, add warm petroleum ether (the "anti-solvent") dropwise with constant swirling until you observe persistent cloudiness (turbidity). This indicates the point of saturation.

  • Clarification: Add a few more drops of hot toluene to re-dissolve the precipitate and obtain a clear, saturated solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath, as described in Protocol A.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of cold petroleum ether.

  • Drying: Dry the crystals and characterize them by melting point and yield.

General Experimental Workflow

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_cryst Crystallization cluster_iso Isolation & Drying start Place crude solid in Erlenmeyer flask add_solvent Add minimum amount of hot solvent(s) start->add_solvent hot_filter_decision Insoluble Impurities Present? add_solvent->hot_filter_decision hot_filter_step Perform Hot Filtration hot_filter_decision->hot_filter_step Yes cool_rt Cool slowly to room temperature hot_filter_decision->cool_rt No hot_filter_step->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice vac_filter Collect crystals via vacuum filtration cool_ice->vac_filter wash Wash with small amount of cold solvent vac_filter->wash dry Dry the purified crystals wash->dry end Characterize Product (Melting Point, Yield, etc.) dry->end

Caption: General workflow for recrystallization.

Section 4: Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This section provides solutions to common problems in a Q&A format.

Q1: My compound "oiled out" as a liquid instead of forming solid crystals. What should I do?

A1: "Oiling out" occurs when the solute is precipitated from the solution at a temperature above its melting point, or if the solution is too highly supersaturated.[12] This is a common problem that can almost always be resolved.

Troubleshooting Steps:

  • Re-heat the Solution: Place the flask back on the hotplate and heat until the oil completely redissolves into the solvent.

  • Add More Solvent: Add a small amount of the "good" or primary solvent (e.g., 10-20% more volume). This increases the total volume, ensuring the compound stays dissolved for longer as it cools, allowing it to reach a temperature below its melting point before it precipitates.[13]

  • Ensure Slower Cooling: Allow the flask to cool much more slowly. You can insulate the flask with glass wool or place it inside a large beaker of warm water and let the entire assembly cool together. This prevents rapid supersaturation.

  • Re-evaluate Solvent Choice: If the problem persists, the boiling point of your solvent may be too high relative to your compound's melting point. Consider a solvent with a lower boiling point.

Q2: The solution has cooled completely, but no crystals have formed. How can I induce crystallization?

A2: Spontaneous nucleation can sometimes be slow. Several techniques can be used to initiate crystal growth.[13]

Troubleshooting Steps:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass provide a surface for nucleation.[12]

  • Add a Seed Crystal: If you have a small amount of pure this compound, add a single tiny crystal to the cold solution. This provides a template for other molecules to crystallize upon.[13]

  • Reduce Solvent Volume: If the solution is not saturated enough, you can gently heat it to evaporate a small portion of the solvent and then attempt to cool it again. Be careful not to evaporate too much.

  • Ensure Sufficient Cooling Time: Make sure the solution has spent adequate time (at least 30 minutes) in an ice bath.

Q3: My final yield of purified product is very low. What went wrong?

A3: A low yield is one of the most common frustrations. The cause can usually be traced to one of several steps.[13]

Troubleshooting Steps:

  • Check for Excessive Solvent Use: Using more than the minimum amount of hot solvent required for dissolution is the most frequent cause of low yield, as a significant amount of product will remain in the mother liquor.[14]

  • Prevent Premature Crystallization: If you performed a hot filtration, the product might have crystallized on the filter paper or in the funnel stem. Ensure all equipment is pre-heated and that you add a slight excess of solvent before filtering.

  • Avoid Incomplete Transfer: Ensure all crystals are quantitatively transferred from the flask to the Büchner funnel during filtration. A rubber policeman can be used to scrape the flask walls.

  • Check the Mother Liquor: If you have saved the mother liquor, you can try cooling it further or evaporating some solvent to see if a second crop of crystals can be obtained. Note that a second crop is often less pure than the first.

Troubleshooting Decision Tree

Troubleshooting start Problem Encountered During Recrystallization p1 Oily Liquid Forms Instead of Crystals start->p1 p2 No Crystals Form Upon Cooling start->p2 p3 Final Yield is Disappointingly Low start->p3 p4 Product is Still Colored/Impure start->p4 s1a 1. Re-heat to dissolve oil p1->s1a s2a 1. Scratch inner surface of flask with glass rod p2->s2a s2b 2. Add a seed crystal p2->s2b s2c 3. Evaporate some solvent and re-cool p2->s2c s3a Did you use too much solvent? p3->s3a s3b Did product crash out during hot filtration? p3->s3b s3c Recover a second crop from mother liquor p3->s3c s4a Consider washing crude with a non-polar solvent first p4->s4a s4b Perform a second recrystallization p4->s4b s4c Use activated charcoal (sparingly!) p4->s4c s4d Consider column chromatography for difficult separations p4->s4d s1b 2. Add more 'good' solvent s1a->s1b s1c 3. Cool solution much slower s1b->s1c

Caption: Decision tree for common recrystallization problems.

References

Managing exothermic reactions in 3-Hydroxy-5-nitrobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Exothermic Reactions for Researchers and Drug Development Professionals

Welcome to the technical support guide for the synthesis of 3-Hydroxy-5-nitrobenzaldehyde. This document provides in-depth, field-proven insights into managing the critical exothermic nitration step involved in this synthesis. Our goal is to equip you with the knowledge to perform this reaction safely, troubleshoot common issues, and optimize your outcomes.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Exothermic Control

This section addresses the foundational principles and common queries regarding the synthesis.

Q1: Why is the nitration of 3-hydroxybenzaldehyde a significant thermal hazard?

A1: The reaction is a classic electrophilic aromatic substitution, which is inherently exothermic.[1] The primary heat generation stems from two sources:

  • Formation of the Nitronium Ion: The reaction between concentrated nitric acid and sulfuric acid to form the highly reactive nitronium ion (NO₂⁺) electrophile is itself a highly exothermic process.

  • Aromatic Nitration: The subsequent reaction of the nitronium ion with the 3-hydroxybenzaldehyde ring releases a significant amount of energy as new, stable chemical bonds are formed.[1]

Without meticulous temperature control, the heat generated can accelerate the reaction rate, leading to a dangerous feedback loop known as a thermal runaway.[2][3] This can result in violent boiling, pressure buildup, and potentially an explosion.[2][3][4]

Q2: What is a "runaway reaction" and what are the primary risks?

A2: A runaway reaction occurs when the heat generated by the chemical reaction exceeds the rate at which the cooling system can remove it.[4][5] This leads to a rapid, uncontrolled increase in temperature and pressure. The primary risks associated with a runaway nitration reaction are:

  • Explosion: Rapid gas generation (poisonous nitrogen dioxide) and solvent boiling can cause the reaction vessel to rupture violently.[3]

  • Fire: The high temperatures can ignite flammable organic materials used in the process.[2]

  • Toxic Fume Release: Loss of control can release highly corrosive acid vapors and toxic nitrogen oxides (NOx).[2]

  • Complete Batch Loss: Uncontrolled side reactions, such as oxidation and decomposition, will destroy the starting material and product, often resulting in a tar-like, intractable mixture.[6]

Q3: What is the role of sulfuric acid in this reaction beyond being a catalyst?

A3: Concentrated sulfuric acid serves three critical functions in this synthesis:

  • Catalyst: It promotes the formation of the nitronium ion (NO₂⁺) from nitric acid, which is the active electrophile.

  • Dehydrating Agent: It sequesters the water molecule produced during the reaction. This is crucial because excess water can dilute the acid medium and halt the nitration process, potentially leading to the dangerous accumulation of unreacted nitric acid.[1]

  • Heat Sink & Solvent: Sulfuric acid provides a medium for the reaction and helps to absorb and distribute the heat generated, mitigating the formation of localized hot spots.[5]

Section 2: Core Protocol for Safe Synthesis of this compound

This protocol is designed to maximize safety and yield by carefully controlling the exothermic nature of the reaction.

Experimental Protocol: Nitration of 3-Hydroxybenzaldehyde

Materials:

  • 3-hydroxybenzaldehyde

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%) or Concentrated Nitric Acid (70%)

  • Crushed Ice and Water

  • Saturated Sodium Bicarbonate Solution

  • Appropriate organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel with pressure equalization

  • Low-temperature thermometer

  • Ice-salt bath or cryocooler

  • Standard laboratory glassware for work-up

Step-by-Step Methodology:
  • Preparation of Nitrating Mixture (Mixed Acid):

    • In a three-necked flask equipped with a mechanical stirrer and thermometer, add the required volume of concentrated sulfuric acid.

    • Begin vigorous stirring and cool the flask in an ice-salt bath to 0°C.

    • CRITICAL STEP: Slowly, add the fuming nitric acid dropwise via the dropping funnel. Never add sulfuric acid to nitric acid. The temperature must be maintained below 10°C throughout this addition to safely dissipate the heat of mixing.[7][8]

  • Substrate Dissolution:

    • In a separate beaker, dissolve the 3-hydroxybenzaldehyde in a small amount of concentrated sulfuric acid. This step can also be exothermic and should be done with cooling.

  • Nitration Reaction:

    • Ensure the prepared nitrating mixture is cooled to between 0°C and 5°C.

    • CRITICAL STEP: Add the dissolved 3-hydroxybenzaldehyde solution to the nitrating mixture very slowly, drop-by-drop, using a dropping funnel.[9]

    • Monitor the internal temperature continuously. The rate of addition must be controlled to keep the temperature strictly within the 0-10°C range. A temperature spike indicates that heat generation is outpacing cooling. If this happens, stop the addition immediately until the temperature is back in range.

    • After the addition is complete, allow the mixture to stir at the controlled temperature for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Reaction Quenching and Product Isolation:

    • Fill a large beaker with a slurry of crushed ice and water (approximately 5-10 times the volume of the reaction mixture).

    • CRITICAL STEP: Slowly and carefully pour the reaction mixture onto the stirred ice slurry.[10] This highly exothermic quenching step must be done slowly to control the release of heat and prevent splashing of corrosive acids.

    • The crude this compound should precipitate as a pale yellow solid.[11]

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper. This removes the bulk of the residual acids.[10]

  • Neutralization and Purification:

    • For further purification, the crude product can be dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to remove any remaining acid traces.[10][12] Caution: This will generate CO₂ gas; vent the separatory funnel frequently.

    • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

    • The final product can be recrystallized from an appropriate solvent system.

Visualization of the Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_H2SO4 1. Add H₂SO₄ to Flask cool_H2SO4 2. Cool H₂SO₄ to 0°C prep_H2SO4->cool_H2SO4 add_HNO3 3. Add HNO₃ Dropwise (Maintain < 10°C) cool_H2SO4->add_HNO3 cool_mix 5. Cool Mixed Acid to 0-5°C add_HNO3->cool_mix prep_substrate 4. Dissolve Substrate in H₂SO₄ add_substrate 6. Add Substrate Solution Slowly (Maintain 0-10°C) prep_substrate->add_substrate cool_mix->add_substrate react 7. Stir at 0-10°C (1-2 hours) add_substrate->react quench 8. Pour onto Ice/Water react->quench filtrate 9. Vacuum Filter Product quench->filtrate wash_H2O 10. Wash with Cold Water filtrate->wash_H2O purify 11. Neutralize & Recrystallize wash_H2O->purify

Caption: Experimental workflow for the safe synthesis of this compound.

Critical Reaction Parameter Summary
ParameterRecommended Value/RangeRationale & Consequences of Deviation
Temperature 0°C to 10°CRationale: Keeps the reaction rate under control, minimizes side reactions (e.g., oxidation, di-nitration).[7][8] Deviation: Temperatures above this range drastically increase the risk of a thermal runaway and lead to lower yields and purity.[2][4]
Reagent Addition Slow, dropwiseRationale: Ensures the rate of heat generation does not exceed the cooling capacity of the system.[9] Deviation: Rapid addition is the most common cause of temperature spikes and loss of control.
Stirring Vigorous, efficient mixingRationale: Prevents localized concentration and temperature gradients (hot spots), ensuring uniform reaction conditions.[13] Deviation: Poor mixing can lead to an accumulation of unreacted reagents, which can then react suddenly and uncontrollably.
Acid Strength Concentrated H₂SO₄ (98%)Rationale: Maximizes the formation of the nitronium ion and effectively removes water byproduct.[1] Deviation: Using dilute acids will inhibit or stop the reaction.

Section 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis in a direct Q&A format.

Q: My reaction temperature is rising rapidly above 15°C even after stopping the addition. What should I do?

A: This is the beginning of a thermal runaway and requires immediate action.

  • Alert Personnel: Inform colleagues and your supervisor immediately.

  • Enhance Cooling: Add more dry ice or a colder coolant to your external bath.

  • Prepare for Emergency Quenching: If the temperature continues to rise uncontrollably towards the boiling point of your reagents, prepare for an emergency quench by flooding the reaction with a large volume of ice water. This is a last resort as it may be violent, but it is preferable to an explosion.

  • Evacuate: If control cannot be re-established, evacuate the area and follow your institution's emergency procedures.

Visualization of Runaway Reaction Dynamics

G Temp Temperature Increases Rate Reaction Rate Accelerates Temp->Rate (Arrhenius Law) Heat More Heat is Generated Rate->Heat (Exothermic Nature) Heat->Temp (Feedback Loop) G cluster_temp Temperature Spike cluster_yield Low Yield / Tarring cluster_noreact No Reaction Problem Problem Encountered Cause_Temp Cause: - Addition too fast - Inadequate cooling Problem->Cause_Temp Cause_Yield Cause: - Poor temp control - Incorrect stoichiometry Problem->Cause_Yield Cause_NoReact Cause: - Wet glassware/reagents - Decomposed HNO₃ Problem->Cause_NoReact Action_Temp Action: 1. STOP ADDITION 2. Enhance Cooling 3. Prepare Emergency Quench Cause_Temp->Action_Temp Action_Yield Action: 1. Improve cooling setup 2. Reduce addition rate 3. Verify calculations Cause_Yield->Action_Yield Action_NoReact Action: 1. Use fresh/anhydrous acids 2. Ensure dry equipment Cause_NoReact->Action_NoReact

References

Technical Support Center: Catalyst Selection for 3-Hydroxy-5-nitrobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for reactions involving 3-Hydroxy-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring your success in the lab.

I. Navigating the Reactivity of this compound: A Catalyst Selection Framework

The unique trifunctional nature of this compound (3H5NB) presents both opportunities and challenges in synthetic chemistry. The hydroxyl, nitro, and aldehyde groups each offer a handle for chemical modification, but their simultaneous presence demands careful catalyst selection to achieve desired selectivity. The electronic properties of these groups—the electron-donating hydroxyl and the electron-withdrawing nitro and aldehyde groups—dictate the molecule's reactivity.[1]

Below is a decision-making workflow to guide your catalyst selection based on your desired transformation.

G start Desired Transformation? nitro_reduction Selective Nitro Group Reduction (CHO and OH intact) start->nitro_reduction aldehyde_reaction Aldehyde Condensation (NO2 and OH intact) start->aldehyde_reaction dual_reaction Simultaneous Reduction (NO2 and CHO) start->dual_reaction hydroxyl_reaction Hydroxyl Group Modification start->hydroxyl_reaction sub_nitro1 Chemoselective Methods nitro_reduction->sub_nitro1 High selectivity needed sub_nitro2 Catalytic Hydrogenation nitro_reduction->sub_nitro2 Milder conditions preferred sub_aldehyde1 Knoevenagel or Aldol Condensation aldehyde_reaction->sub_aldehyde1 sub_dual1 Strong Reducing Agents dual_reaction->sub_dual1 sub_hydroxyl1 Derivatization (e.g., Etherification) hydroxyl_reaction->sub_hydroxyl1 catalyst_nitro1 SnCl2, Fe/HCl, Zn/AcOH or Sulfided Pt/C sub_nitro1->catalyst_nitro1 catalyst_nitro2 Pd/C, Raney Ni, PtO2 (Requires careful control to avoid aldehyde reduction) sub_nitro2->catalyst_nitro2 catalyst_aldehyde1 Weakly basic amines (e.g., piperidine, pyridine) or base catalysts (e.g., NaOH) sub_aldehyde1->catalyst_aldehyde1 catalyst_dual1 H2 with aggressive catalysts (e.g., Pd/C at higher pressure/temp) or strong hydride reagents sub_dual1->catalyst_dual1 catalyst_hydroxyl1 Typically non-catalytic (strong base) or acid-catalyzed for specific reactions sub_hydroxyl1->catalyst_hydroxyl1

Caption: Catalyst selection workflow for this compound.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

A. Selective Nitro Group Reduction

The reduction of the aromatic nitro group to an amine is a common and crucial transformation. However, achieving high selectivity in the presence of a reducible aldehyde group can be challenging.

Question 1: My catalytic hydrogenation of the nitro group is stalled or incomplete, and I see a significant amount of starting material. What's wrong?

Answer: An incomplete hydrogenation reaction is frequently due to catalyst deactivation. The primary causes are:

  • Catalyst Poisoning: Impurities in your starting material, solvent, or hydrogen gas can poison noble metal catalysts like Palladium (Pd) and Nickel (Ni).[2] Sulfur compounds (thiols, thioethers) are particularly potent poisons, even at ppm levels.[2][3] Nitrogen-containing compounds, including the amine product itself, can also inhibit the reaction.[4]

  • Insufficient Catalyst Activity: The catalyst may be old, improperly stored, or simply not active enough for the reaction. Ensure you are using a fresh, high-quality catalyst.

  • Poor Mass Transfer: Inefficient stirring or low hydrogen pressure can limit the contact between the hydrogen, substrate, and catalyst, leading to a stalled reaction.

  • Product Inhibition: The desired product, 3-amino-5-hydroxybenzaldehyde, can adsorb onto the catalyst's active sites, competing with the starting material and slowing the reaction rate as the product concentration increases.[2][5]

Troubleshooting Protocol:

  • Verify Reagent Purity: Ensure your 3H5NB, solvent, and hydrogen gas are free from sulfur-containing impurities. Consider passing the hydrogen gas through a purifier.

  • Increase Catalyst Loading: If poisoning is suspected, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) may help overcome the issue, though this is not always economical.

  • Optimize Reaction Conditions: Increase hydrogen pressure (within safe limits of your equipment) and ensure vigorous stirring to improve mass transfer.

  • Consider a Different Catalyst: Raney Nickel can sometimes be more robust than Pd/C in the presence of certain impurities.[6]

Question 2: My nitro group reduction also reduced the aldehyde to an alcohol. How can I improve selectivity for the amine?

Answer: Over-reduction of the aldehyde is a common side reaction during catalytic hydrogenation. The choice of catalyst and reaction conditions is critical for achieving chemoselectivity.

  • Catalyst Choice: Standard catalytic hydrogenation with Pd/C is highly efficient but can be too reactive, leading to the reduction of both the nitro and aldehyde groups.[6]

  • Reaction Conditions: Elevated temperature and hydrogen pressure will favor over-reduction.

Strategies for Enhancing Selectivity:

  • Switch to a Milder, Chemoselective Reagent: For high selectivity, move away from catalytic hydrogenation.

    • Tin(II) Chloride (SnCl₂): This is a classic and mild method for reducing nitro groups in the presence of other reducible functionalities like aldehydes.[6][7]

    • Iron (Fe) or Zinc (Zn) in Acidic Media: Using iron powder in acidic conditions (e.g., acetic acid or with ammonium chloride) is a robust and selective method for nitro group reduction.[6][7][8]

  • Use a Modified Catalyst: Sulfided platinum on carbon (Pt/C) can be highly selective for nitro group reduction while preserving other functional groups.[8]

  • Consider Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with Pd/C can sometimes offer better selectivity than high-pressure hydrogen gas, but conditions must be carefully optimized.[8]

Table 1: Comparison of Catalytic Systems for Selective Nitro Group Reduction

Catalyst SystemHydrogen SourceTypical SolventAdvantagesDisadvantages
Pd/C H₂ gasEthanol, MethanolHigh activity, high yield.[8]Risk of over-reduction of the aldehyde.[6]
Raney Ni H₂ gasEthanolGood for substrates with halogens.[6]Can be pyrophoric, requires careful handling.
SnCl₂·2H₂O (Itself a reductant)Ethanol, Ethyl AcetateExcellent chemoselectivity for nitro group over carbonyls.[6][8]Stoichiometric amounts needed, workup can be tedious.
Fe / NH₄Cl or HCl (Itself a reductant)Water, EthanolRobust, inexpensive, and highly selective.[7][8]Requires acidic conditions, stoichiometric metal waste.
Pd/C + HCOONH₄ Ammonium formateMethanol, EthanolAvoids high-pressure H₂, can be selective.[8]Requires careful optimization to prevent alkene reduction if present.
Sulfided Pt/C H₂ gasAcetonitrileHigh selectivity for nitro group, preserves halogens.[8]Specialized catalyst, may not be readily available.
B. Aldehyde Condensation Reactions

The aldehyde group of 3H5NB is an excellent electrophile for C-C bond formation, most commonly through Knoevenagel or Aldol condensations.

Question 3: My Knoevenagel condensation with an active methylene compound is giving low yields. What can I do?

Answer: Low yields in Knoevenagel condensations are often related to the catalyst, solvent, or reaction conditions.

  • Catalyst Choice and Loading: The reaction is typically catalyzed by a weakly basic amine.[9] Piperidine is a classic choice.[10] The catalyst loading is also important; too little may result in a slow reaction, while too much can lead to side products.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or methanol are common.[11]

  • Water Removal: The Knoevenagel condensation is a dehydration reaction. In some cases, the removal of water using a Dean-Stark apparatus can drive the equilibrium towards the product.

  • Reactivity of the Methylene Compound: The acidity of the active methylene compound is crucial. Compounds like malononitrile are generally more reactive than those like diethyl malonate due to the stronger electron-withdrawing nature of the nitrile groups.[11]

Troubleshooting Protocol:

  • Screen Catalysts: If piperidine is not effective, try other amine bases like pyridine or triethylamine.

  • Optimize Catalyst Loading: Perform a small-scale optimization study, varying the catalyst amount (e.g., from catalytic amounts to stoichiometric amounts in some cases).

  • Vary the Solvent: Test different solvents such as ethanol, methanol, toluene, or even solvent-free conditions.[11][12]

  • Increase Temperature: Gently refluxing the reaction mixture can often improve the reaction rate and yield.

  • Consider the Doebner Modification: If you are using a malonic acid derivative, using pyridine as the solvent can facilitate both condensation and subsequent decarboxylation.[9][10]

III. Frequently Asked Questions (FAQs)

Q1: Can I reduce the nitro group to a hydroxylamine instead of an amine? A1: Yes, the reduction can be stopped at the hydroxylamine stage, but this requires carefully controlled conditions. This is often an intermediate in the full reduction to an amine.[13] Catalytic systems like Raney Nickel with hydrazine at low temperatures (0-10 °C) or using zinc metal in aqueous ammonium chloride have been reported for this transformation.[14]

Q2: What are the common sources of catalyst poisons in my reaction setup? A2: Poisons can be introduced from several sources:

  • Starting Materials: Impurities in the 3H5NB or other reagents.

  • Solvents: Trace amounts of sulfur compounds in solvents.

  • Hydrogen Gas: Impurities like carbon monoxide in the H₂ stream can poison Pd catalysts.[2]

  • Apparatus: Residues from previous reactions, especially those involving sulfur-containing compounds.

Q3: Can the product of my reaction poison the catalyst? A3: Yes, this is known as product inhibition. The amine product of a nitro reduction can adsorb onto the catalyst surface and compete with the starting material for active sites, slowing the reaction.[2][5] This is often observed as a decrease in the rate of hydrogen uptake as the reaction progresses.

Q4: I am observing the formation of a reddish-brown polymer during my nitro reduction. What is happening? A4: The formation of polymers can occur, especially with aminobenzyl alcohols, which can be formed if the aldehyde is also reduced.[15] Azo compounds, which are often colored, can also be formed as byproducts, particularly when using metal hydrides with aromatic nitro compounds.[14]

G cluster_legend Legend catalyst Active Catalyst (e.g., Pd/C) deactivated_catalyst Deactivated Catalyst catalyst->deactivated_catalyst poison Poison (e.g., Sulfur compounds) poison->catalyst Irreversible Binding (Chemical Deactivation)[17] product Product (e.g., Amine) product->catalyst Competitive Adsorption (Product Inhibition)[12] key1 Active Component key2 Inhibitor/Poison key3 Deactivated State

References

Technical Support Center: Synthesis of 3-Hydroxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Work-up, Purification, and Troubleshooting

Welcome to the technical support guide for the synthesis of 3-Hydroxy-5-nitrobenzaldehyde. This document provides in-depth, field-proven answers to common questions and challenges encountered during the post-reaction work-up and purification phases. As scientists, we understand that the success of a synthesis often lies in the nuances of its isolation and purification. This guide is structured to walk you through the causality behind each procedural choice, ensuring a robust and reproducible methodology.

Section 1: Reaction Quenching & Initial Product Isolation

The initial moments after your reaction is complete are critical for safety and for maximizing the yield and purity of your crude product. This section addresses the first step: safely stopping the reaction and isolating the initial solid.

Q1: I've completed the nitration of 3-hydroxybenzaldehyde. What is the correct and safe procedure for quenching the reaction mixture, and why is it done this way?

A1: The standard and safest method for quenching a nitration reaction is to pour the acidic reaction mixture slowly and carefully onto a large volume of crushed ice or an ice-water slurry with vigorous stirring[1][2].

Causality and Expertise:

  • Exothermic Dilution: The dilution of concentrated acids (especially sulfuric acid) with water is a highly exothermic process. Pouring the acid mixture into ice absorbs this heat, preventing a sudden and dangerous temperature spike that could boil the mixture or degrade your product[1]. Pouring water into the acid can cause localized boiling and dangerous splashing of the corrosive mixture.

  • Product Precipitation: this compound, like many nitroaromatic compounds, is sparingly soluble in cold, acidic water. The quenching process simultaneously dilutes the reaction solvent (sulfuric acid) and lowers the temperature, drastically reducing the product's solubility and causing it to precipitate out of the solution[2].

  • Safety: Vigorous stirring is crucial to ensure even heat distribution and prevent the formation of localized hot spots as the acid is diluted[1].

Experimental Protocol: Safely Quenching the Nitration Reaction
  • Prepare a large beaker containing a slurry of crushed ice and water. A general rule of thumb is to use 5 to 10 times the volume of the reaction mixture.

  • Place the beaker in a secondary container (an ice bath) to maintain a low temperature.

  • With vigorous mechanical or magnetic stirring, slowly add the completed reaction mixture dropwise or in a thin stream to the ice-water slurry.

  • Monitor the addition rate to ensure the temperature of the quenching slurry does not rise significantly.

  • Once the addition is complete, allow the mixture to stir in the ice bath for an additional 15-30 minutes to ensure complete precipitation of the product[2].

  • The precipitated yellow solid can then be collected by vacuum filtration.

Q2: After pouring my reaction mixture onto ice, my product didn't precipitate, or I only got a small amount of solid. What are the possible reasons and what should I do next?

A2: This is a common issue that can arise from several factors related to reaction success or work-up conditions. The primary solution is to proceed with a liquid-liquid extraction.

Troubleshooting Guide: Failure to Precipitate

Potential Cause Explanation Recommended Action
Low Reaction Yield The nitration may have been incomplete or unsuccessful, resulting in a low concentration of the product in the mixture.Before extraction, consider running a TLC of a small, carefully neutralized sample to confirm the presence of the product.
Formation of Soluble Isomers The reaction may have favored the formation of more water-soluble isomers or dinitrated byproducts.Proceed to liquid-liquid extraction. The product and isomers will be extracted into the organic phase.
Insufficient Quenching Volume If not enough ice/water was used, the final solution may still be too acidic or warm, keeping the product dissolved.Add more ice and water to the mixture and stir for a longer period at low temperature.
Product is Oily/Tarry The presence of significant impurities or byproducts can sometimes cause the product to "oil out" instead of forming a crystalline solid[3].Proceed to liquid-liquid extraction. The oily product will be dissolved and extracted into the organic solvent.

If precipitation fails, the next step is to extract the product from the acidic aqueous mixture using an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate[4][5].

Section 2: Extraction and Purification Strategies

Once the reaction is quenched, the focus shifts to separating the desired product from unreacted starting materials, acid residues, and reaction byproducts.

Q3: My crude product is a dark, oily solid contaminated with other isomers. Should I use recrystallization or column chromatography for purification?

A3: The choice between recrystallization and column chromatography depends on the nature and quantity of impurities. For a dark, oily crude product, column chromatography is generally the more effective initial approach. Recrystallization is best suited for solids that are already relatively pure.

The following decision-making workflow can guide your choice:

G start Assess Crude Product is_solid Is the crude product a filterable solid? start->is_solid is_pure Is TLC showing one major spot with minor impurities? is_solid->is_pure Yes extract Perform Liquid-Liquid Extraction is_solid->extract No (Oily/Tarry) recrystallize Purify via Recrystallization is_pure->recrystallize Yes chromatography Purify via Column Chromatography is_pure->chromatography No (Multiple Spots) end_purified Obtain Purified Product recrystallize->end_purified chromatography->end_purified extract->chromatography

Caption: Decision workflow for purification strategy.

Q4: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What causes this and how can I fix it?

A4: "Oiling out" occurs when the solid melts in the hot solvent or its solubility decreases so rapidly upon cooling that it comes out of solution as a liquid phase before it has a chance to form an ordered crystal lattice[3]. This is common with impure compounds, as impurities depress the melting point.

Solutions to Oiling Out:

  • Re-heat and Add More Solvent: The most common fix is to heat the solution until the oil redissolves completely, then add slightly more hot solvent to ensure the solution is no longer supersaturated.

  • Slow Down Cooling: Allow the flask to cool very slowly. Insulate the flask with glass wool or paper towels and let it stand undisturbed at room temperature before moving it to an ice bath.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Change Solvent System: Your current solvent may be too good a solvent. Try a solvent pair where the product is very soluble in one ("solvent") and poorly soluble in the other ("anti-solvent"). Dissolve the compound in a minimum of the hot "solvent," then slowly add the "anti-solvent" dropwise until the solution becomes cloudy (the cloud point), then add a drop or two of the "solvent" to clarify. Now, cool slowly[3].

Common Solvent Systems for Nitrophenol Recrystallization

Solvent SystemComments
Ethanol/Water A very common and effective choice. Dissolve the crude product in hot ethanol and add hot water dropwise until cloudy, then clarify with a few drops of ethanol before cooling[2].
Toluene Can be effective for purifying nitrated aromatic compounds[6][7].
Hexane/Ethyl Acetate A less polar system. Good for removing highly polar impurities. Dissolve in hot ethyl acetate and add hexane as the anti-solvent[3].
Aqueous Acetic Acid A reported solvent for recrystallizing related chlorinated nitro-hydroxybenzaldehydes[8].

Section 3: Troubleshooting Common Impurities

The primary challenge in this synthesis is the formation of isomeric byproducts due to the competing directing effects of the hydroxyl and aldehyde groups on the aromatic ring.

Q5: My TLC plate shows three spots. I believe one is my product, but what are the others likely to be?

A5: In the nitration of 3-hydroxybenzaldehyde, the hydroxyl group is a strongly activating ortho-, para-director, while the aldehyde group is a deactivating meta-director. Your desired product, this compound, results from nitration meta to the aldehyde and ortho to the hydroxyl.

The likely spots on your TLC are:

  • This compound (Product): This is your target compound.

  • Unreacted 3-Hydroxybenzaldehyde (Starting Material): If the reaction did not go to completion. This is typically less polar than the nitrated products.

  • Isomeric Byproducts: The most common isomers would be 3-hydroxy-2-nitrobenzaldehyde and 3-hydroxy-4-nitrobenzaldehyde [4]. Dinitrated products are also possible if the reaction conditions are too harsh.

Expert Tip: Isomeric nitrophenols often have different polarities and can sometimes be distinguished by color. To identify your product spot, you can run a co-spot on the TLC plate with a small amount of the starting material. The spot that is not the starting material and is present in the highest concentration is likely your desired product.

Q6: How can I effectively remove isomeric impurities, especially if recrystallization fails?

A6: When recrystallization is insufficient to separate isomers, flash column chromatography is the standard method[4]. The different isomers will have slightly different polarities, allowing them to be separated on a silica gel column.

Experimental Protocol: Flash Column Chromatography
  • Adsorb the Sample: Dissolve your crude product in a minimal amount of a polar solvent (like acetone or ethyl acetate) and add a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. This is called "dry loading" and typically results in better separation.

  • Prepare the Column: Pack a glass column with silica gel using your chosen eluent system.

  • Load and Elute: Carefully add the dry-loaded sample to the top of the column. Begin eluting with the solvent system, starting with a lower polarity and gradually increasing it if necessary.

  • Eluent System: A common starting point for separating nitrophenols is a mixture of hexane and ethyl acetate [4]. You can determine the optimal ratio by running TLC plates in various solvent mixtures. A good ratio for separation will give Rf values for your spots between 0.2 and 0.5.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes.

  • Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

The following diagram illustrates a general workflow for separating the product from common impurities using extraction and chromatography.

G start Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash_bicarb Wash with aq. NaHCO3 start->wash_bicarb aq_layer_1 Aqueous Layer: Acidic impurities (e.g., oxidized byproducts) wash_bicarb->aq_layer_1 Extracts acids org_layer_1 Organic Layer: Product, Isomers, Starting Material wash_bicarb->org_layer_1 Contains neutrals & weak acids dry_concentrate Dry & Concentrate Organic Layer org_layer_1->dry_concentrate chromatography Flash Column Chromatography (Hexane/EtOAc gradient) dry_concentrate->chromatography fraction_1 Early Fractions: Less polar starting material (3-hydroxybenzaldehyde) chromatography->fraction_1 Elute first fraction_2 Middle Fractions: Pure Product (this compound) chromatography->fraction_2 Elute second fraction_3 Late Fractions: More polar isomers chromatography->fraction_3 Elute last

Caption: Purification workflow for this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Hydroxy-5-nitrobenzaldehyde and 2-Hydroxy-5-nitrobenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Substituted benzaldehydes, in particular, serve as versatile precursors for a myriad of chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of two constitutional isomers: 3-Hydroxy-5-nitrobenzaldehyde and 2-Hydroxy-5-nitrobenzaldehyde. By examining their structural nuances and the resulting electronic and steric effects, we aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

Structural Overview: The Decisive Role of Hydroxyl Group Placement

At first glance, this compound and 2-Hydroxy-5-nitrobenzaldehyde are structurally similar, both possessing a benzaldehyde core substituted with a hydroxyl (-OH) and a nitro (-NO₂) group. However, the seemingly minor difference in the position of the hydroxyl group profoundly impacts their chemical behavior.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound This compound193693-95-7C₇H₅NO₄167.12
2-Hydroxy-5-nitrobenzaldehyde 2-hydroxy-5-nitrobenzaldehyde97-51-8C₇H₅NO₄167.12

The Underlying Science: A Tale of Two Isomers' Electronic and Steric Profiles

The reactivity of an aromatic aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon. The substituents on the aromatic ring modulate this electrophilicity through a combination of electronic (inductive and resonance) and steric effects.

In both isomers, the nitro group acts as a strong electron-withdrawing group through both the inductive (-I) and resonance (-M) effects, deactivating the benzene ring towards electrophilic substitution and increasing the electrophilicity of the aldehyde's carbonyl carbon. Conversely, the hydroxyl group is an activating, ortho-, para-director due to its ability to donate electron density through resonance (+M effect).[1]

The critical distinction arises from the position of the hydroxyl group relative to the aldehyde functionality.

2-Hydroxy-5-nitrobenzaldehyde: The Influence of Intramolecular Hydrogen Bonding

In 2-Hydroxy-5-nitrobenzaldehyde, the proximity of the hydroxyl group to the aldehyde group facilitates the formation of a strong intramolecular hydrogen bond. This interaction creates a stable six-membered ring, rendering the molecule essentially planar.[2][3] This hydrogen bond has two significant consequences for reactivity:

  • Reduced Electrophilicity: The hydrogen bond donates electron density to the carbonyl oxygen, which in turn reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack.

  • Steric Hindrance: The fixed conformation due to the hydrogen bond introduces steric hindrance around the aldehyde group, potentially impeding the approach of bulky nucleophiles.

This compound: Unrestricted Electronic Effects

In contrast, the hydroxyl group in this compound is in the meta position relative to the aldehyde. This placement prevents the formation of an intramolecular hydrogen bond with the carbonyl group. Consequently:

  • Enhanced Electrophilicity: The carbonyl carbon's electrophilicity is primarily influenced by the powerful electron-withdrawing effects of the nitro group and the aldehyde group itself, with the meta-hydroxyl group exerting a less direct electronic influence compared to an ortho or para positioning. This results in a more electrophilic aldehyde compared to its 2-hydroxy isomer.

  • Reduced Steric Hindrance: The absence of the intramolecular hydrogen bond allows for freer rotation of the hydroxyl group and presents a less sterically encumbered environment around the aldehyde functionality.

Comparative Reactivity in Key Synthetic Transformations

Based on the aforementioned structural and electronic differences, we can predict the relative reactivity of the two isomers in common synthetic transformations.

Nucleophilic Addition Reactions: A Clear Reactivity Gradient

Nucleophilic addition to the carbonyl group is a cornerstone of aldehyde chemistry. This includes reactions like Schiff base formation and Knoevenagel condensation.

Schiff Base Formation: This reaction involves the condensation of a primary amine with an aldehyde. The rate-determining step is often the nucleophilic attack of the amine on the carbonyl carbon.

  • This compound: Is expected to exhibit higher reactivity in Schiff base formation due to the greater electrophilicity of its aldehyde carbon.

  • 2-Hydroxy-5-nitrobenzaldehyde: The reduced electrophilicity of the carbonyl carbon and potential steric hindrance from the intramolecular hydrogen bond are expected to result in slower reaction rates. In some cases, acid catalysis may be required to facilitate the reaction.[4]

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, typically catalyzed by a weak base.

  • This compound: The higher electrophilicity of the aldehyde should favor a faster reaction rate and potentially higher yields under similar conditions.

  • 2-Hydroxy-5-nitrobenzaldehyde: The reaction is expected to be slower due to the less electrophilic nature of the aldehyde.

Acidity of the Phenolic Hydroxyl Group

The acidity of the hydroxyl group is influenced by the electronic effects of the other substituents. The electron-withdrawing nitro group will increase the acidity of the phenolic proton in both isomers.

  • 2-Hydroxy-5-nitrobenzaldehyde: The predicted pKa is approximately 5.08.[5] The intramolecular hydrogen bond can influence this acidity.

Experimental Protocols: A Practical Guide

The following protocols are representative examples for key transformations involving these isomers. Researchers should note that optimization of reaction conditions is often necessary to achieve desired outcomes.

Representative Protocol for Schiff Base Formation

Objective: To synthesize a Schiff base from the respective hydroxy-nitrobenzaldehyde and a primary amine (e.g., aniline).

Materials:

  • Hydroxy-nitrobenzaldehyde isomer (1.0 eq)

  • Aniline (1.0 eq)

  • Ethanol (solvent)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the hydroxy-nitrobenzaldehyde isomer in ethanol in a round-bottom flask.

  • Add aniline to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base product can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Self-Validation: The formation of the imine bond can be confirmed by FT-IR spectroscopy (disappearance of the C=O stretch of the aldehyde and appearance of the C=N stretch) and ¹H NMR spectroscopy (appearance of a new singlet for the imine proton).

Representative Protocol for Knoevenagel Condensation

Objective: To synthesize an α,β-unsaturated compound via Knoevenagel condensation with an active methylene compound (e.g., malononitrile).

Materials:

  • Hydroxy-nitrobenzaldehyde isomer (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ethanol or another suitable solvent

  • Piperidine or another weak base catalyst

Procedure:

  • In a round-bottom flask, dissolve the hydroxy-nitrobenzaldehyde isomer and malononitrile in ethanol.

  • Add a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Once the reaction is complete, the product often precipitates from the solution.

  • The solid product can be isolated by filtration, washed with a small amount of cold solvent, and dried.

Self-Validation: The product can be characterized by ¹H NMR (presence of a new vinyl proton signal) and ¹³C NMR spectroscopy. The melting point of the product can also be compared to literature values.

Summary of Comparative Reactivity

FeatureThis compound2-Hydroxy-5-nitrobenzaldehydeRationale
Aldehyde Electrophilicity HigherLowerNo intramolecular H-bond to reduce the carbonyl's partial positive charge.
Steric Hindrance at Aldehyde LowerHigherIntramolecular H-bond creates a more rigid and hindered environment.
Reactivity in Nucleophilic Addition HigherLowerA more electrophilic and less sterically hindered aldehyde group.
Acidity of Phenolic -OH AcidicAcidic (pKa ≈ 5.08)[5]Both are activated by the electron-withdrawing nitro group.

Conclusion and Future Outlook

The choice between this compound and 2-Hydroxy-5-nitrobenzaldehyde as a synthetic precursor should be guided by the specific requirements of the target molecule and the desired reaction kinetics. For transformations that rely on the nucleophilic attack at the aldehyde carbonyl, This compound is predicted to be the more reactive isomer due to its higher electrophilicity and lower steric hindrance. Conversely, the intramolecular hydrogen bond in 2-Hydroxy-5-nitrobenzaldehyde offers a unique structural feature that can be exploited for creating more rigid molecular scaffolds and may be preferred when a less reactive aldehyde is desired or when the specific geometry imparted by the hydrogen bond is advantageous.

Further quantitative kinetic studies directly comparing these two isomers under various reaction conditions would be invaluable to the scientific community, providing precise data to support the well-established principles of physical organic chemistry that govern their reactivity.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Hydroxy-5-nitrobenzaldehyde Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate quantification of intermediates and active pharmaceutical ingredients (APIs) is not merely a procedural step but a cornerstone of quality, safety, and efficacy. 3-Hydroxy-5-nitrobenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its purity and concentration are meticulously controlled. This guide provides a comparative analysis of validated analytical methods for the quantification of this compound, offering insights into the causality behind experimental choices and presenting supporting data to guide researchers in selecting the most appropriate method for their needs.

The principles of analytical method validation are universally recognized and are essential for ensuring that a chosen analytical procedure is fit for its intended purpose. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines that outline the necessary parameters for validation.[1][2][3][4] These parameters typically include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).

This guide will focus on two of the most powerful and widely used analytical techniques for the quantification of small organic molecules like this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Overview of Analytical Methods

The choice between HPLC and GC-MS for the quantification of this compound depends on several factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the expected performance of these two techniques based on validated methods for structurally related nitroaromatic compounds. It is important to note that while specific, comprehensively validated data for this compound is not widely published, the data from closely related nitrobenzaldehyde isomers and other nitrendipine impurities serve as a reliable benchmark.[1][3]

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.999[1][3]> 0.995
Accuracy (% Recovery) 99.8 - 102.3%[1][3]95 - 105% (expected)
Precision (% RSD) 0.8 - 1.4%[1][3]< 5% (expected)
Limit of Detection (LOD) To be determined experimentallyTo be determined experimentally
Limit of Quantification (LOQ) To be determined experimentallyTo be determined experimentally
Specificity High, based on retention time and UV spectrum.Very high, based on retention time and mass spectrum.
Sample Throughput Moderate to high with an autosampler.Moderate.
Derivatization Not typically required.May be required to improve volatility and thermal stability.

The "Why": Causality Behind Experimental Choices

High-Performance Liquid Chromatography (HPLC):

HPLC is often the method of choice for non-volatile and thermally labile compounds like this compound. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

  • Stationary Phase (Column): A C18 reversed-phase column is commonly used for the separation of aromatic compounds.[1][2] The non-polar C18 stationary phase interacts with the aromatic ring of this compound, while the polar mobile phase elutes the compound. This provides excellent separation from other polar and non-polar impurities.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically employed. The organic solvent strength is adjusted to control the retention time of the analyte. The addition of a small amount of acid, such as formic or phosphoric acid, can improve peak shape by suppressing the ionization of the phenolic hydroxyl group.

  • Detection: A UV-Vis detector is ideal for this compound due to the presence of the chromophoric nitrobenzaldehyde structure, which absorbs strongly in the UV region (typically around 240-260 nm). A Diode Array Detector (DAD) can provide additional spectral information to confirm peak purity and identity.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds.

  • Derivatization: this compound has a hydroxyl group which can make it less volatile and prone to degradation at high temperatures in the GC inlet. To overcome this, a derivatization step, such as silylation, is often recommended. This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, increasing the compound's volatility and thermal stability.

  • Stationary Phase (Column): A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5MS), is typically used for the separation of derivatized aromatic compounds.

  • Detection: The mass spectrometer provides highly specific detection based on the mass-to-charge ratio of the analyte and its fragments. This allows for unambiguous identification and quantification, even in complex matrices. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for trace-level analysis.

Experimental Protocols

The following are detailed, step-by-step methodologies for the quantification of this compound using HPLC and GC-MS. These protocols are based on established methods for similar compounds and should be validated in the user's laboratory to ensure suitability.

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

1. Instrumentation and Reagents:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Formic acid (analytical grade).

  • This compound certified reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis and Calculation:

  • Inject the working standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the sample solution and determine the peak area of the analyte.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Instrumentation and Reagents:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium (carrier gas).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent).

  • Pyridine (reaction solvent).

  • This compound certified reference standard.

  • Ethyl acetate (GC grade).

2. Derivatization Procedure:

  • Accurately weigh the standard or sample into a vial.

  • Add a suitable volume of pyridine to dissolve the material.

  • Add an excess of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions:

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis using characteristic ions of the derivatized analyte.

4. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in ethyl acetate to create a calibration curve. Derivatize each standard as described above.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in ethyl acetate to achieve a concentration within the calibration range. Derivatize the sample as described above.

5. Analysis and Calculation:

  • Inject the derivatized working standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the derivatized sample solution and determine the peak area of the analyte.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Visualization of Validation and Analytical Workflows

To further elucidate the processes discussed, the following diagrams, generated using Graphviz, illustrate the general workflow for analytical method validation and a comparison of the HPLC and GC-MS analytical workflows.

Analytical_Method_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Method Validation (ICH Q2) cluster_implementation Phase 3: Implementation & Monitoring define_atp Define Analytical Target Profile (ATP) develop_method Develop Analytical Method define_atp->develop_method specificity Specificity develop_method->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_use Routine Use robustness->routine_use monitoring Continuous Monitoring routine_use->monitoring

Caption: General workflow for analytical method validation.

Analytical_Workflow_Comparison cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_sample_prep Sample Preparation (Dissolution in Mobile Phase) hplc_injection Injection into HPLC hplc_sample_prep->hplc_injection hplc_separation Separation on C18 Column hplc_injection->hplc_separation hplc_detection UV-Vis Detection hplc_separation->hplc_detection hplc_data Data Analysis (Peak Area vs. Concentration) hplc_detection->hplc_data gcms_sample_prep Sample Preparation (Dissolution & Derivatization) gcms_injection Injection into GC gcms_sample_prep->gcms_injection gcms_separation Separation on Capillary Column gcms_injection->gcms_separation gcms_detection Mass Spectrometric Detection gcms_separation->gcms_detection gcms_data Data Analysis (Peak Area vs. Concentration) gcms_detection->gcms_data start

References

A Senior Application Scientist's Guide to Isomeric Purity Analysis of Nitrobenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the isomeric purity of nitrobenzaldehyde is not a trivial detail; it is a critical quality attribute that dictates the success of subsequent synthetic steps, influences the impurity profile of active pharmaceutical ingredients (APIs), and ultimately impacts drug safety and efficacy.[1] Nitrobenzaldehydes are vital intermediates in the synthesis of numerous pharmaceuticals, including dihydropyridine calcium channel blockers used to treat cardiovascular diseases.[1][2]

The standard synthesis via electrophilic nitration of benzaldehyde invariably yields a mixture of the ortho (2-), meta (3-), and para (4-) isomers.[2][3] The typical distribution is approximately 19% ortho, 72% meta, and 9% para, making the other two isomers significant impurities in any batch of the desired one.[1][2] Therefore, robust, reliable, and validated analytical methods are imperative to accurately quantify the isomeric profile. This guide provides an in-depth comparison of the primary analytical techniques, explaining the causality behind experimental choices to build a self-validating system for purity assessment.

The Synthetic Origin of Isomeric Impurities

The simultaneous formation of ortho, meta, and para isomers is a direct consequence of the reaction mechanism of electrophilic aromatic substitution. Understanding this origin is the first step in designing an effective analytical control strategy.

G cluster_start Starting Material cluster_process Process cluster_products Isomeric Mixture Benzaldehyde Benzaldehyde Nitration Electrophilic Nitration (HNO₃ / H₂SO₄) Benzaldehyde->Nitration Reaction Meta 3-Nitrobenzaldehyde (meta, ~72%) Nitration->Meta Major Product Ortho 2-Nitrobenzaldehyde (ortho, ~19%) Nitration->Ortho Impurity Para 4-Nitrobenzaldehyde (para, ~9%) Nitration->Para Impurity G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Prepare Mobile Phase (e.g., ACN:Water) B Prepare Sample & Standards (0.1 mg/mL in Diluent) A->B C Filter Solutions (0.45 µm Syringe Filter) B->C D Inject Sample (10 µL) C->D E Isocratic/Gradient Elution (C18 Column) D->E F UV Detection (~254 nm) E->F G Generate Chromatogram F->G H Integrate Peak Areas G->H I Calculate Purity (% Area Normalization) H->I G cluster_params Validation Parameters (ICH Q2/USP <1225>) ATP Define Analytical Target Profile (ATP) Dev Develop Method (e.g., HPLC, GC) ATP->Dev PreVal Pre-Validation Check (System Suitability) Dev->PreVal Val Formal Validation Protocol PreVal->Val Spec Specificity Val->Spec Lin Linearity Val->Lin Acc Accuracy Val->Acc Prec Precision Val->Prec LOQ LOQ / LOD Val->LOQ Rob Robustness Val->Rob Report Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LOQ->Report Rob->Report Implement Implement for Routine QC Use Report->Implement

References

A Senior Application Scientist's Guide to the Computational Analysis of 3-Hydroxy-5-nitrobenzaldehyde Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a molecule's reactivity is not just a chemical curiosity—it is the foundation of its synthetic accessibility and potential biological function. 3-Hydroxy-5-nitrobenzaldehyde is a valuable scaffold, possessing a unique electronic architecture conferred by its competing electron-donating (hydroxyl) and electron-withdrawing (nitro, aldehyde) substituents.[1] This guide provides an in-depth comparison of computational methodologies for analyzing its reaction mechanisms, moving beyond simple protocol lists to explain the causality behind theoretical choices. Our objective is to equip you with a robust framework for predicting reaction outcomes, identifying transient intermediates, and rationally designing synthetic pathways.

Part 1: Comparing Computational Lenses: A Guide to Selecting the Right Method

The accuracy of a computational prediction is entirely dependent on the chosen theoretical method. For molecules like this compound, where charge distribution is complex, the selection of a Density Functional Theory (DFT) functional is a critical decision. While the B3LYP functional has been a workhorse in computational chemistry, benchmark studies reveal its limitations, particularly in systems where dispersion forces are significant or for certain reaction kinetics.[2][3][4] More modern functionals, such as those from the Minnesota family (e.g., M06-2X) or range-separated hybrids (e.g., ωB97X-D), often provide a more reliable description of reaction energetics and barrier heights.[3][5]

A crucial benchmark study focused specifically on the reduction mechanisms of aromatic nitro compounds provides direct guidance.[6] The study found that functionals like M06-2X, PBE0, and ωB97X-D showed a strong linear correlation between calculated and experimental standard reaction Gibbs energies. In contrast, the popular B3LYP functional exhibited larger deviations, underscoring the need for careful selection.[3][6]

The choice of basis set and solvation model is equally vital. A triple-zeta basis set with diffuse and polarization functions, such as 6-311+G(d,p) or larger, is generally recommended to accurately model the anionic species and transition states common in the reactions of nitroaromatics.[7] For modeling reactions in solution, implicit solvation models like the SMD (Solvation Model based on Density) model have shown robust performance for a wide range of solvents and are often preferred over older models like PCM for their accuracy in calculating solvation Gibbs energies.[6]

Table 1: Comparative Analysis of DFT Functionals for Nitroaromatic Reactions
FunctionalTypeKey StrengthsPotential WeaknessesRecommended Use Case
B3LYP Hybrid-GGAComputationally efficient; good for ground-state geometries.[8]Poor performance for noncovalent interactions; can underestimate reaction barriers.[2][3][9]Initial geometry optimizations; not recommended for final energy calculations without benchmarking.
M06-2X Hybrid-Meta-GGAExcellent for thermochemistry and kinetics; good for noncovalent interactions.[5][10]Can be sensitive to the integration grid; computationally more demanding than B3LYP.[4]Calculating activation energies and reaction pathways for nitro-compound reactions.[6]
ωB97X-D Range-Separated HybridIncludes empirical dispersion correction; robust for thermochemistry, kinetics, and weak interactions.[3][9]Empirical parameters may not be universally transferable.Systems where dispersion forces are critical; general-purpose functional for reaction mechanisms.
PBE0 Hybrid-GGAParameter-free (fewer empirical components); good performance for a range of properties.[11]Less accurate for noncovalent interactions than dispersion-corrected functionals.When aiming to reduce reliance on empirical parameterization while maintaining good accuracy for reaction energies.[6]

Part 2: Illuminating Reaction Pathways: A Practical Guide

Understanding a reaction mechanism requires identifying all stationary points on the potential energy surface, including reactants, products, intermediates, and, most critically, transition states (TS). The following sections provide detailed protocols for investigating key reactions of this compound.

Computational Workflow Overview

The process of computationally elucidating a reaction mechanism is a systematic, multi-step validation system. Each step builds upon the last to ensure the final energy profile is a reliable representation of the chemical transformation.

G cluster_pre Pre-calculation Setup cluster_ts Transition State Location cluster_path Pathway Validation cluster_final Final Analysis reactant 1. Optimize Reactant(s) & Product(s) Geometries freq_react 2. Confirm Minima (0 Imaginary Frequencies) reactant->freq_react Frequency Calc guess_ts 3. Propose Initial TS Guess Structure freq_react->guess_ts Chemical Intuition opt_ts 4. Optimize TS Geometry (e.g., opt=ts, calcfc) guess_ts->opt_ts QST2/QST3 or Berny freq_ts 5. Confirm TS (1 Imaginary Frequency) opt_ts->freq_ts Frequency Calc irc 6. IRC Calculation freq_ts->irc If valid TS verify 7. Verify TS connects Reactants and Products irc->verify sp_energy 8. Single-Point Energy (Higher Level of Theory) verify->sp_energy If correct path thermo 9. Thermochemical Analysis (ΔG, ΔH) sp_energy->thermo

Caption: A self-validating workflow for computational reaction mechanism analysis.

Reaction 1: Schiff Base Formation with a Primary Amine

The reaction of the aldehyde group with a primary amine to form an imine (a Schiff base) is a fundamental transformation.[12][13] The mechanism typically proceeds via a carbinolamine intermediate.[14]

G r Reactants (Aldehyde + Amine) ts1 TS1 r->ts1 Nucleophilic Attack int Carbinolamine Intermediate ts1->int ts2 TS2 int->ts2 Water Elimination p Products (Schiff Base + H2O) ts2->p

Caption: Reaction pathway for Schiff base formation.

Experimental Protocol: Transition State Search for Schiff Base Formation

This protocol outlines the steps to locate the transition state for the initial nucleophilic attack of methylamine on this compound using the Gaussian software suite. The chosen level of theory (M06-2X/6-311+G(d,p) with SMD for methanol) is based on its strong performance for kinetics and main-group chemistry.[3][6]

  • Step 1: Optimize Reactants and Product Structures.

    • Create separate input files for this compound, methylamine, and the resulting carbinolamine intermediate.

    • Optimize each structure using a robust level of theory.

    • Causality: A well-defined starting and ending point is essential for the algorithm to find the path between them.

    • Gaussian Input Keywords: #p M062X/6-311+G(d,p) SCRF=(SMD,Solvent=Methanol) Opt=CalcFC Freq

  • Step 2: Verify Minima.

    • Check the output files from Step 1. The frequency calculations must show zero imaginary frequencies for each optimized structure, confirming they are true minima on the potential energy surface.

  • Step 3: Initial Transition State Guess (QST2 Method).

    • Create a new input file. The Synchronous Transit-Guided Quasi-Newton (QST2) method requires the coordinates of the reactants and the product of that step.

    • Combine the optimized coordinates of the aldehyde and amine into one file, followed by a title card, and then the coordinates of the optimized carbinolamine. Ensure atom numbering is consistent between the reactant and product structures.

    • Causality: QST2 provides an automated guess for the TS structure by interpolating between reactants and products, which is often more reliable than a manual guess.

    • Gaussian Input Keywords: #p M062X/6-311+G(d,p) SCRF=(SMD,Solvent=Methanol) Opt=QST2 Freq

  • Step 4: Validate the Transition State.

    • The frequency calculation for the optimized TS structure must yield exactly one imaginary frequency.

    • Visualize this imaginary frequency using software like GaussView. The vibrational mode should correspond to the expected reaction coordinate (i.e., the N atom of the amine approaching the carbonyl C atom and the C=O bond lengthening).

  • Step 5: Intrinsic Reaction Coordinate (IRC) Calculation.

    • To confirm the TS connects the desired reactants and intermediate, perform an IRC calculation starting from the validated TS geometry.

    • Causality: This is the final validation step, proving that the located saddle point indeed connects the two intended valleys on the potential energy surface.

    • Gaussian Input Keywords: #p M062X/6-311+G(d,p) SCRF=(SMD,Solvent=Methanol) IRC=(CalcFC,Forward,Reverse)

Reaction 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a critical reaction, often proceeding through nitroso and hydroxylamine intermediates.[8][15] The computational analysis of this multi-step process can reveal the rate-determining step and the influence of catalysts or reducing agents.

G r R-NO2 (Nitro) int1 R-NO (Nitroso) r->int1 +2e-, +2H+ int2 R-NHOH (Hydroxylamine) int1->int2 +2e-, +2H+ p R-NH2 (Amine) int2->p +2e-, +2H+

Caption: Simplified pathway for the reduction of a nitro group.

Experimental Protocol: Modeling the First Reduction Step

This protocol outlines the modeling of the first two-electron, two-proton reduction step of this compound to its nitroso derivative.

  • Step 1: Optimize Species.

    • Optimize the geometries of the starting nitro compound and the resulting nitroso compound.

    • Use a level of theory benchmarked for nitro compound reduction potentials, such as M06-2X/6-311+G(2df,2p) with the SMD solvation model.[6]

    • Causality: High-level basis sets are required for an accurate description of the electronic structure changes at the nitro group.

  • Step 2: Locate the Transition State.

    • Unlike the bimolecular Schiff base reaction, this reduction often involves a catalyst or reductant. The model must include the active species (e.g., a protonated surface, a hydride donor).

    • Due to the complexity, a manual guess of the TS structure followed by a Berny optimization (Opt=TS,CalcFC) is often more practical than QST2/3. The guess should feature a partially formed O-H bond and a lengthening N-O bond.

    • Gaussian Input Keywords: #p M062X/6-311+G(2df,2p) SCRF=(SMD,Solvent=Water) Opt=(TS,CalcFC) Freq

  • Step 3: Validate and Verify.

    • Confirm the TS has one imaginary frequency corresponding to the proton/hydride transfer.

    • Run an IRC calculation to ensure the TS connects the nitro compound (plus reductant) to the nitroso intermediate.

  • Step 4: Calculate Reaction Energetics.

    • Use the optimized and validated structures to calculate the Gibbs free energy of activation (ΔG‡) and the overall Gibbs free energy of reaction (ΔG_rxn) for this step.

    • Compare the activation barriers for subsequent reduction steps to identify the rate-determining step of the overall transformation.

Part 3: Conclusion and Future Outlook

The computational analysis of reaction mechanisms offers unparalleled insight into the chemical reactivity of complex molecules like this compound. By moving beyond outdated but common methods like B3LYP and adopting more robust, well-benchmarked functionals such as M06-2X and ωB97X-D, researchers can generate highly reliable predictions of reaction pathways and kinetics.[3][6] The self-validating workflows presented here, which combine geometry optimization, transition state searching, and IRC validation, provide a trustworthy framework for mechanistic investigation.

As computational resources grow and theoretical methods improve, the future of this field lies in more explicitly modeling the reaction environment, including dynamic solvent effects and the precise structure of catalytic surfaces. This will further bridge the gap between theoretical prediction and experimental reality, accelerating the discovery and development of novel therapeutics and materials derived from this versatile chemical building block.

References

A Comparative Guide to Nitrating Agents for 3-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Synthetic Challenge: Regioselectivity in a Dichotomous Ring

The nitration of 3-hydroxybenzaldehyde presents a classic regioselectivity challenge. The aromatic ring is influenced by two electronically opposing substituents:

  • Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group. It enriches the electron density at positions 2, 4, and 6.

  • Formyl Group (-CHO): A moderately deactivating, meta-directing group. It withdraws electron density, particularly from the ortho and para positions, making the meta positions (relative to itself, i.e., positions 5) less deactivated.

The interplay of these effects means that electrophilic attack by the nitronium ion (NO₂⁺) can potentially occur at positions 2, 4, and 6, leading to a mixture of isomers. The choice of nitrating agent and reaction conditions is therefore critical to control the product distribution.

Logical Framework for Nitration Sites

The diagram below illustrates the electronic influences on the 3-hydroxybenzaldehyde ring, highlighting the activated positions susceptible to nitration.

Caption: Directing effects in 3-hydroxybenzaldehyde.

Comparative Analysis of Nitrating Systems

The efficacy of a nitrating agent is judged by its ability to deliver the nitronium ion under controlled conditions, influencing both yield and isomer distribution. Below is a comparison of common and alternative systems.

The combination of concentrated sulfuric and nitric acids is the most traditional and potent nitrating system.[1] Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺).[2]

  • Mechanism: H₂SO₄ + HNO₃ ⇌ H₂NO₃⁺ + HSO₄⁻ → NO₂⁺ + H₂O + HSO₄⁻

  • Performance: This method is highly exothermic and can lead to over-nitration or oxidation of the sensitive aldehyde group if not strictly controlled.[3] Low temperatures (0-15°C) are essential.[4] While effective, it often produces a mixture of isomers, and the harsh acidic conditions can lead to degradation and lower yields.

  • Advantages: Inexpensive and readily available reagents.

  • Disadvantages: Highly corrosive, generates significant acidic waste, and requires stringent temperature control to manage its high reactivity and prevent side reactions.[5]

A milder, more selective approach involves the use of an alkyl nitrate, such as isopropyl nitrate, in the presence of a catalytic amount of sulfuric acid.[6]

  • Performance: This system has been shown to produce a mixture of 3-hydroxy-2-nitrobenzaldehyde and 3-hydroxy-4-nitrobenzaldehyde. In one documented procedure, this method yielded 47% of the 2-nitro isomer and 24% of the 4-nitro isomer after chromatographic separation.[6][7] This indicates a preference for nitration at the C2 position, ortho to the hydroxyl group.

  • Advantages: Offers improved regioselectivity compared to mixed acid and operates under milder conditions (room temperature).[6]

  • Disadvantages: Requires chromatographic purification to separate the isomers, and the overall yield of a single, pure isomer may be moderate.

To circumvent the hazards of mixed acids, greener alternatives have been developed. These often involve a metal nitrate as the nitro source and a solid acid catalyst.

  • Systems:

    • NaNO₃ / NaHSO₄·H₂O / wet SiO₂: This heterogeneous system generates nitric acid in situ under mild, room-temperature conditions. It has proven effective for the nitration of various phenols.[8]

    • NH₄NO₃ / KHSO₄: This combination serves as an efficient and regioselective nitrating agent for phenols in a refluxing solvent like acetonitrile.[5]

    • Ammonium Molybdate / HNO₃: This system, particularly when enhanced with ultrasonication, can accelerate the reaction and provide good yields and regioselectivity.[9]

  • Performance: These methods are designed to be more selective and environmentally benign. For instance, a procedure using ammonium molybdate and 70% nitric acid on a related compound, 4-hydroxybenzaldehyde, resulted in an 85% yield of the corresponding nitro derivative.[9][10]

  • Advantages: Enhanced safety, reduced acid waste, simple experimental procedures (often just requiring filtration to remove the catalyst), and mild reaction conditions.[8]

  • Disadvantages: May require longer reaction times or specialized equipment (like an ultrasonic bath), and catalyst efficiency can vary.

Quantitative Performance Data Summary

The table below summarizes the performance of different nitrating systems based on available experimental data.

Nitrating SystemSubstrateProduct(s)YieldConditionsReference
Isopropyl Nitrate / H₂SO₄3-Hydroxybenzaldehyde3-Hydroxy-2-nitrobenzaldehyde47%Room Temp, 15 min[6][7]
3-Hydroxy-4-nitrobenzaldehyde24%
Nitric Acid (d 1.42)4-Nitro-3-hydroxybenzaldehyde2,4-Dinitro & 4,6-Dinitro IsomersNot specifiedRoom Temp, overnight[11]
Ammonium Molybdate / 70% HNO₃4-Hydroxybenzaldehyde4-Hydroxy-3-nitrobenzaldehyde85%Reflux, 1 hr[9][10]
NaNO₃ / NaHSO₄·H₂O / wet SiO₂Phenolo- and p-NitrophenolModerate to ExcellentRoom Temp, 30 min[8]

Detailed Experimental Protocols

The following protocols are adapted from verified sources and represent reliable methods for laboratory-scale synthesis.

Protocol 1: Selective Nitration using Isopropyl Nitrate (Adapted from Learmonth, D.A. et al.)[6]

  • Preparation: To a stirred solution of 3-hydroxybenzaldehyde (618 mg, 5.0 mmol) in methylene chloride (10 mL), add tetrabutylammonium hydrogensulfate (85.0 mg, 0.25 mmol) and isopropyl nitrate (1.27 mL, 12.5 mmol).

  • Reaction: Slowly add concentrated sulfuric acid (610 μL) dropwise to the mixture.

  • Incubation: Stir the reaction mixture for 15 minutes at room temperature.

  • Work-up: Transfer the mixture to a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution. Extract the crude product with dichloromethane.

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate in a vacuum. Purify the resulting solid by column chromatography on silica gel to separate the 3-hydroxy-4-nitrobenzaldehyde and 3-hydroxy-2-nitrobenzaldehyde isomers.[6][7]

Protocol 2: Heterogeneous Nitration of Phenols (Adapted from Zolfigol, M.A. et al.)[8]

  • Preparation: In a round-bottom flask, create a suspension of the phenolic substrate (e.g., 0.02 mol), Mg(HSO₄)₂ (0.02 mol), NaNO₃ (0.02 mol), and wet SiO₂ (50% w/w, 4 g) in dichloromethane (20 mL).

  • Reaction: Stir the heterogeneous mixture magnetically at room temperature. Monitor the reaction by TLC (typically complete within 30 minutes).

  • Isolation: Upon completion, filter the reaction mixture. Wash the residue with dichloromethane (2 x 10 mL).

  • Purification: Add anhydrous Na₂SO₄ to the combined filtrate, wait 15 minutes, and filter again. Remove the solvent by distillation to obtain the mononitrated product.[8]

General Experimental and Purification Workflow

The following diagram outlines a typical workflow for the nitration and subsequent purification of the product.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A 1. Prepare Nitrating Agent (e.g., Mix Acids at <10°C) B 2. Add 3-Hydroxybenzaldehyde (Dropwise, maintain temp) A->B C 3. Stir at Controlled Temp (Monitor by TLC) B->C D 4. Quench Reaction (Pour onto crushed ice) C->D E 5. Isolate Crude Product (Vacuum Filtration) D->E F 6. Aqueous Wash (e.g., NaHCO₃ solution) E->F G 7. Dry Organic Phase (Anhydrous Na₂SO₄) F->G H 8. Solvent Removal (Rotary Evaporation) G->H I 9. Final Purification (Column Chromatography) H->I J J I->J Characterization (NMR, MS, m.p.)

Caption: A generalized workflow for nitration experiments.

Conclusion and Recommendations

The choice of nitrating agent for 3-hydroxybenzaldehyde is dictated by the desired outcome and operational constraints.

  • For maximum reactivity where isomer separation is feasible, the traditional mixed acid method is effective, provided stringent temperature control is implemented.

  • For achieving higher regioselectivity towards the 2-nitro isomer, the isopropyl nitrate/sulfuric acid system is a superior choice, offering milder conditions and a more predictable product profile.[6]

  • For laboratories prioritizing safety and environmental considerations , heterogeneous systems using metal nitrates and solid acids are highly recommended.[5][8] These "green" methods minimize corrosive waste and offer simpler work-up procedures, aligning with modern sustainable chemistry practices.

Ultimately, researchers must weigh the trade-offs between reactivity, selectivity, safety, and environmental impact to select the optimal nitrating system for their specific synthetic goals.

References

A Spectroscopic Guide to Differentiating Isomers of 3-Hydroxy-5-nitrobenzaldehyde: An Essential Tool in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise identification of molecular structure is not merely a procedural step but a cornerstone of safety and efficacy. Isomers, molecules with identical formulas but different arrangements of atoms, can exhibit dramatically different biological activities. For researchers working with substituted benzaldehydes, a common scaffold in medicinal chemistry, the ability to unequivocally distinguish between positional isomers is paramount. This guide provides a comprehensive spectroscopic comparison of 3-Hydroxy-5-nitrobenzaldehyde and its closely related isomers, offering a practical framework for their differentiation using fundamental analytical techniques.

The electronic interplay between the hydroxyl (-OH), nitro (-NO₂), and aldehyde (-CHO) groups on the benzene ring creates unique spectroscopic signatures for each isomer.[1] Understanding these nuances is critical, as a misplaced substituent can alter a compound's binding affinity, metabolic stability, and overall therapeutic potential. Herein, we delve into the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to confidently identify these key structural isomers.

The Spectroscopic Fingerprint: A Comparative Analysis

The isomers we will be comparing are:

  • This compound

  • 4-Hydroxy-3-nitrobenzaldehyde

  • 3-Hydroxy-4-nitrobenzaldehyde

  • 5-Hydroxy-2-nitrobenzaldehyde

The following sections will detail the expected spectroscopic characteristics of each, grounded in the principles of chemical structure and substituent effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing detailed information about the chemical environment of each proton and carbon atom. The chemical shifts (δ) and coupling patterns of the aromatic protons are particularly informative.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Data Interpretation and Comparative Analysis

The electron-withdrawing nature of the nitro and aldehyde groups and the electron-donating character of the hydroxyl group significantly influence the chemical shifts of the aromatic protons.[1] Protons ortho and para to electron-withdrawing groups are deshielded and appear at a higher chemical shift (downfield), while those ortho and para to electron-donating groups are shielded and appear at a lower chemical shift (upfield).

Table 1: Comparative ¹H NMR Spectral Data (Predicted and Reported in DMSO-d₆)

IsomerAromatic Proton Chemical Shifts (δ, ppm)Aldehyde Proton (δ, ppm)Hydroxyl Proton (δ, ppm)
This compound ~8.3-8.5 (m), ~8.0-8.2 (m), ~7.8-8.0 (m)~9.9-10.1~10.5-11.5
4-Hydroxy-3-nitrobenzaldehyde ~8.3 (d), ~8.1 (dd), ~7.2 (d)~9.8~11.0
3-Hydroxy-4-nitrobenzaldehyde ~8.0 (d), ~7.6 (d), ~7.4 (dd)~9.9~11.2
5-Hydroxy-2-nitrobenzaldehyde ~8.0 (d), ~7.4 (dd), ~7.2 (d)~10.2~11.8

Note: The exact chemical shifts can vary based on the solvent and concentration.

The coupling patterns (singlet, doublet, triplet, etc.) and coupling constants (J, in Hz) provide crucial information about the relative positions of the protons. For instance, ortho-coupling (³J) is typically 7-9 Hz, meta-coupling (⁴J) is 2-3 Hz, and para-coupling (⁵J) is often close to 0 Hz.

¹³C NMR Spectroscopy provides complementary information. The carbon atoms directly attached to electron-withdrawing groups will be shifted downfield, while those attached to the hydroxyl group will be shifted upfield. The aldehydic carbon typically appears in the range of 190-195 ppm.

Table 2: Comparative ¹³C NMR Spectral Data (Predicted and Reported)

IsomerAldehyde Carbon (δ, ppm)Aromatic Carbons (δ, ppm)
This compound [1]~191~160 (C-OH), ~150 (C-NO₂), ~138 (C-CHO), ~125, ~120, ~115
4-Hydroxy-3-nitrobenzaldehyde ~190~155 (C-OH), ~140 (C-NO₂), ~132 (C-CHO), ~130, ~125, ~118
3-Hydroxy-4-nitrobenzaldehyde [2]~192~152 (C-OH), ~145 (C-NO₂), ~135 (C-CHO), ~128, ~123, ~117
5-Hydroxy-2-nitrobenzaldehyde ~189~162 (C-OH), ~142 (C-NO₂), ~130 (C-CHO), ~127, ~120, ~115

Infrared (IR) Spectroscopy: Identifying Functional Group Vibrations

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The position of the substituents affects the electronic distribution within the molecule, leading to subtle but measurable shifts in the vibrational frequencies.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Instrument Preparation: Ensure the Fourier-Transform Infrared (FTIR) spectrometer is powered on and a background spectrum has been recorded.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation and Comparative Analysis

Table 3: Comparative IR Spectral Data (cm⁻¹)

IsomerO-H StretchC=O Stretch (Aldehyde)NO₂ Asymmetric StretchNO₂ Symmetric Stretch
This compound 3300-3500 (broad)~1700~1530~1350
4-Hydroxy-3-nitrobenzaldehyde 3200-3400 (broad)~1690~1525~1345
3-Hydroxy-4-nitrobenzaldehyde [3]3300-3500 (broad)~1695~1535~1340
5-Hydroxy-2-nitrobenzaldehyde [4]3100-3300 (broad)~1685~1540~1335

The position of the C=O stretching vibration is sensitive to electronic effects. Electron-withdrawing groups tend to increase the C=O stretching frequency. Intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, possible in some isomers, can lead to a broadening of the O-H stretch and a slight lowering of the C=O frequency.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation and the electronic effects of the substituents.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the spectrum over a range of approximately 200-400 nm.

Data Interpretation and Comparative Analysis

Substituted benzaldehydes typically exhibit multiple absorption bands corresponding to π → π* and n → π* transitions.[5][6][7] The position and intensity of these bands are highly dependent on the substitution pattern.

Table 4: Comparative UV-Vis Spectral Data (in Ethanol)

Isomerλmax 1 (nm)λmax 2 (nm)
This compound ~230~270
4-Hydroxy-3-nitrobenzaldehyde [8]~265~330
3-Hydroxy-4-nitrobenzaldehyde ~240~290
5-Hydroxy-2-nitrobenzaldehyde ~250~350

The extended conjugation in isomers where the nitro and aldehyde groups are para to the hydroxyl group can lead to a red shift (longer λmax).

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern. While all isomers of hydroxy nitrobenzaldehyde have the same molecular weight (167.12 g/mol ), their fragmentation patterns can differ.[9]

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Data Interpretation and Comparative Analysis

The molecular ion peak (M⁺) will be observed at m/z 167 for all isomers. Key fragmentation pathways include the loss of -NO₂, -CHO, and -OH groups. The relative intensities of the fragment ions can provide clues to the isomeric structure. For example, isomers with ortho substituents may exhibit unique fragmentation patterns due to interactions between the adjacent groups.

dot

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Isomeric Mixture or Unknown Isomer NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analysis IR IR Spectroscopy (FTIR-ATR) Sample->IR Analysis UV UV-Vis Spectroscopy Sample->UV Analysis MS Mass Spectrometry (EI-MS) Sample->MS Analysis NMR_Data Chemical Shifts, Coupling Patterns NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data UV_Data Absorption Maxima (λmax) UV->UV_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Identification Unambiguous Isomer Identification NMR_Data->Identification Comparative Analysis IR_Data->Identification Comparative Analysis UV_Data->Identification Comparative Analysis MS_Data->Identification Comparative Analysis

Caption: Experimental workflow for the spectroscopic differentiation of this compound isomers.

Conclusion

The differentiation of this compound isomers is a critical task in synthetic and medicinal chemistry. By employing a multi-technique spectroscopic approach, researchers can confidently elucidate the correct structure of their compounds. ¹H NMR spectroscopy, with its detailed information on proton environments and coupling, often provides the most definitive evidence. However, IR, UV-Vis, and Mass Spectrometry serve as essential complementary techniques for a comprehensive and robust characterization. This guide provides a foundational framework for this analytical challenge, empowering drug development professionals to proceed with certainty in their research endeavors.

References

A Researcher's Guide to Benchmarking 3-Hydroxy-5-nitrobenzaldehyde Derivatives: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. The strategic placement of functional groups on the aromatic ring can dramatically influence the biological activity of these compounds. This guide provides an in-depth technical comparison of the performance of 3-Hydroxy-5-nitrobenzaldehyde derivatives, offering a critical analysis of their efficacy across key biological assays. By synthesizing data from disparate studies and providing detailed, field-proven experimental protocols, we aim to empower researchers to make informed decisions in their drug discovery endeavors.

The Scientific Rationale: Why this compound?

The this compound core possesses a unique electronic architecture that makes it a compelling starting point for derivative synthesis. The hydroxyl (-OH) group at the meta-position and the potent electron-withdrawing nitro (-NO₂) group at the fifth position create a distinct reactivity profile. This substitution pattern is crucial for modulating the compound's interaction with biological targets. The aldehyde functionality serves as a versatile chemical handle for the synthesis of a wide array of derivatives, most notably Schiff bases and hydrazones, which have demonstrated significant potential in various therapeutic areas.

Performance Benchmark I: Antimicrobial Efficacy

The rise of antimicrobial resistance necessitates the exploration of new chemical entities with potent and broad-spectrum activity. Benzaldehyde derivatives, particularly those bearing nitro and hydroxyl groups, have shown considerable promise as antimicrobial agents. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol provides a standardized method for determining the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Test compound (this compound derivative)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control (e.g., Ciprofloxacin, Gentamicin)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate growth medium across the wells of a 96-well plate to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well containing the test compound dilutions and the positive control. The negative control wells should only contain broth.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[1][2][3][4][5]

Workflow for MIC Determination:

MIC_Workflow start Start prep_compound Prepare Stock Solution of Test Compound start->prep_compound serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate (18-24h, 37°C) inoculate->incubate read_results Determine MIC (Visual or Spectrophotometric) incubate->read_results end End read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Comparative Antimicrobial Activity of Benzaldehyde Derivatives (MIC in µg/mL)

Derivative TypeS. aureusE. coliA. baumanniiReference CompoundReference MIC (µg/mL)Source
Dihydroxybenzaldehydes500--Iodine500[6]
Cinnamaldehyde--1.5–6Ciprofloxacin31–132[7]
Nitrobenzyl-oxy-phenol---Ciprofloxacin9 (for M. catarrhalis)[8]

Expert Insights: The presence of a nitro group is often correlated with enhanced antimicrobial activity. However, the overall lipophilicity and steric factors of the derivative play a crucial role in its ability to penetrate microbial cell walls and interact with intracellular targets. Comparative studies indicate that while some benzaldehyde derivatives show promise, their efficacy can vary significantly depending on the specific microbial strain.[6][7][8]

Performance Benchmark II: Antioxidant Capacity

Oxidative stress is implicated in a multitude of pathological conditions, making the development of potent antioxidants a key therapeutic strategy. Phenolic compounds, including derivatives of this compound, are known to exhibit significant radical scavenging activity. The hydroxyl group is a key pharmacophore, with its ability to donate a hydrogen atom to neutralize free radicals.

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This widely used and technically simple assay provides a rapid evaluation of a compound's ability to act as a free radical scavenger.

Materials:

  • Test compound (this compound derivative)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microtiter plate or quartz cuvettes

  • Spectrophotometer

Procedure:

  • DPPH Solution Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color and an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare a stock solution of the test compound and the positive control in the same solvent. From these stock solutions, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a defined volume of each sample dilution with the DPPH working solution. A typical ratio is 1:1 (v/v).

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm. A blank containing only the solvent and a control containing the solvent and DPPH solution should also be measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the compound concentration.[9][10][11][12]

Workflow for DPPH Assay:

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_samples Prepare Sample and Control Dilutions start->prep_samples mix Mix Sample/Control with DPPH Solution prep_dpph->mix prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

Comparative Antioxidant Activity of Phenolic Aldehydes (IC₅₀ in µM)

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)Source
3,5-DihydroxybenzaldehydeData not readily availableData not readily available[13]
Protocatechuic aldehyde (3,4-dihydroxy)High activityHigh activity[14]
Vanillin (4-hydroxy-3-methoxy)Lower activity than dihydroxy derivativesLower activity than dihydroxy derivatives[14]
Ascorbic Acid (Standard)Varies by studyVaries by study[15][16]
Trolox (Standard)Varies by studyVaries by study[15][16]

Expert Insights: The antioxidant activity of hydroxybenzaldehydes is strongly dependent on the number and position of the hydroxyl groups.[14] Dihydroxy derivatives, particularly those with ortho- or para-positioning, generally exhibit higher radical scavenging capacity than monohydroxy or methoxy-substituted analogs. This is due to the greater stability of the resulting phenoxyl radical through resonance. While specific comparative data for this compound derivatives is limited, the presence of the hydroxyl group suggests inherent antioxidant potential that can be modulated by further derivatization.

Performance Benchmark III: Anticancer Cytotoxicity

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous effort in drug discovery. Benzaldehyde derivatives have emerged as a promising class of compounds with cytotoxic activity against various cancer cell lines. Their mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Experimental Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • Test compound (this compound derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.[17][18][19][20][21]

Workflow for MTT Assay:

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Test Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (2-4h, 37°C) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize measure_abs Measure Absorbance (500-600 nm) solubilize->measure_abs calculate_ic50 Calculate % Viability and IC50 measure_abs->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cell viability assay.

Comparative Anticancer Activity of Benzaldehyde Derivatives (IC₅₀ in µM)

Derivative TypeMCF-7 (Breast)HeLa (Cervical)A549 (Lung)Source
Salicylaldehyde BenzoylhydrazonesVaries (some <1 µM)VariesVaries[22]
2-Hydroxy-5-methyl-3-nitrobenzaldehydeData not availableData not availableData not available[23]
Substituted BenzamidesVariesVariesVaries[24]

Expert Insights: The anticancer activity of benzaldehyde derivatives is highly structure-dependent. The introduction of specific substituents can enhance cytotoxicity and selectivity towards cancer cells. For instance, the formation of hydrazones has been shown to yield compounds with potent anticancer effects.[22] While direct data on this compound derivatives is sparse, the known anticancer potential of related nitro- and hydroxy-substituted aromatic compounds provides a strong rationale for their investigation in this area.[23]

Conclusion and Future Directions

This guide has provided a framework for benchmarking the performance of this compound derivatives, focusing on their antimicrobial, antioxidant, and anticancer properties. The detailed experimental protocols and comparative data serve as a valuable resource for researchers in the field. The structure-activity relationships highlighted underscore the importance of rational design in optimizing the biological activity of these compounds.

Future research should focus on the systematic synthesis and screening of a diverse library of this compound derivatives to establish more definitive structure-activity relationships. Elucidating their mechanisms of action at the molecular level will be crucial for their potential development as therapeutic agents. The integration of computational modeling and in silico screening can further accelerate the discovery of lead compounds with improved performance profiles.

References

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 3-Hydroxy-5-nitrobenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Specificity in Drug Discovery

In the landscape of modern drug development, the principle of "one molecule, one target" is the gold standard for minimizing off-target effects and ensuring therapeutic efficacy. Substituted benzaldehydes, such as 3-Hydroxy-5-nitrobenzaldehyde, are a class of compounds that serve as versatile scaffolds in medicinal chemistry due to their inherent reactivity and potential for diverse biological interactions.[1][2] The specific arrangement of hydroxyl, nitro, and aldehyde functional groups on the aromatic ring dictates the molecule's electronic properties and, consequently, its binding affinity and specificity for biological targets.[1]

However, even minor structural modifications can dramatically alter a compound's interaction profile, leading to unintended binding with other proteins—a phenomenon known as cross-reactivity.[3][4] Assessing this cross-reactivity is not merely a supplementary check; it is a cornerstone of preclinical development. It allows researchers to build a comprehensive safety and efficacy profile, guiding the selection of lead candidates with the highest potential for success.

This guide provides an in-depth technical framework for designing and executing cross-reactivity studies for this compound and its structural analogs. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to generate robust, self-validating data. We will compare the performance of key analytical techniques, present detailed methodologies, and offer insights into data interpretation, grounding our discussion in authoritative principles of biophysical analysis and immunoassay development.

Molecular Context: Understanding the Target and Its Analogs

This compound is characterized by a benzene ring substituted with an aldehyde, a hydroxyl group at position 3, and a nitro group at position 5.[1][5] This substitution pattern is critical; the hydroxyl group acts as an electron donor, while the aldehyde and strongly-deactivating nitro group withdraw electron density, creating a unique electronic environment that governs its molecular interactions.[1] Notably, related nitrocatechol structures are known inhibitors of enzymes like Catechol-O-methyltransferase (COMT), making this enzyme a relevant primary target for our comparative study.[1]

To build a meaningful cross-reactivity profile, a panel of structural analogs must be selected to probe the contribution of each functional group and its position on the ring.

Table 1: Selected Analogs for Cross-Reactivity Profiling

Compound NameStructureRationale for Inclusion
This compound C₇H₅NO₄Parent compound for baseline comparison.
3-Hydroxy-4-nitrobenzaldehyde C₇H₅NO₄Isomer to assess the impact of nitro group position.[6]
2-Hydroxy-5-nitrobenzaldehyde C₇H₅NO₄Isomer to assess the impact of hydroxyl group position.[7]
3-Hydroxybenzaldehyde C₇H₆O₂Analog lacking the nitro group to evaluate its role in binding.[8]
3-Nitrobenzaldehyde C₇H₅NO₃Analog lacking the hydroxyl group to evaluate its role in binding.[9]
Vanillin (4-hydroxy-3-methoxybenzaldehyde) C₈H₈O₃A common starting material for synthesis, serves as a structurally related negative control.[1]

Below is a diagram illustrating the structural relationships between the parent compound and its selected analogs.

G cluster_parent Parent Compound cluster_analogs Structural Analogs Parent This compound Analog1 3-Hydroxy-4-nitrobenzaldehyde (Isomeric Shift) Parent->Analog1 Positional Isomer Analog2 2-Hydroxy-5-nitrobenzaldehyde (Isomeric Shift) Parent->Analog2 Positional Isomer Analog3 3-Hydroxybenzaldehyde (Nitro Group Deletion) Parent->Analog3 Functional Group Modification Analog4 3-Nitrobenzaldehyde (Hydroxyl Group Deletion) Parent->Analog4 Functional Group Modification Analog5 Vanillin (Related Control) Parent->Analog5 Structural Relationship

Caption: Structural relationships between the parent compound and selected analogs.

Methodologies for Assessing Specificity: A Comparative Overview

Choosing the right analytical method is critical for generating meaningful cross-reactivity data. We will focus on two powerful and complementary techniques: Surface Plasmon Resonance (SPR) for detailed kinetic analysis and Competitive ELISA for high-throughput screening and relative affinity ranking.

  • Surface Plasmon Resonance (SPR): This label-free, real-time technology is the gold standard for characterizing biomolecular interactions.[10][11] It measures changes in the refractive index at the surface of a sensor chip as an analyte (the small molecule analog) flows over an immobilized ligand (the target protein).[12] The key advantage of SPR is its ability to provide detailed kinetic data, including the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a direct measure of binding affinity. [12][13] This level of detail is invaluable for understanding the mechanism of binding and for lead optimization.

  • Competitive Enzyme-Linked Immunosorbent Assay (ELISA): This is a highly sensitive and widely used immunoassay.[14] In a competitive format, a known amount of a labeled version of the parent compound competes with unlabeled test compounds (the analogs) for binding to the immobilized target protein. A stronger signal indicates that the test analog is a poor competitor, while a weaker signal signifies a strong competitor with high affinity. The primary output is the IC₅₀ value—the concentration of the analog required to inhibit 50% of the labeled compound's binding. [15] While less detailed than SPR, competitive ELISA is excellent for screening multiple compounds and determining their relative binding potencies.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating. Each step is explained to highlight its importance in ensuring data integrity.

Protocol 1: Cross-Reactivity Analysis by Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics and affinity (Kₑ) of this compound analogs for a target protein (e.g., human recombinant COMT).

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Step-by-Step Methodology:

  • System Preparation:

    • Equilibrate the SPR instrument (e.g., a Biacore™ system) with a suitable running buffer (e.g., HBS-EP+ buffer) at a constant temperature (e.g., 25°C). The inclusion of a small percentage of DMSO (e.g., 1-5%) in the running buffer is often necessary to ensure the solubility of small molecule analytes.[13]

  • Target Protein Immobilization:

    • Activate a CM5 sensor chip surface using a standard injection of a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the target protein (e.g., COMT) diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface. The goal is to achieve a suitable immobilization level (e.g., 2000-4000 Response Units) to ensure an adequate signal for small molecule binding.[13]

    • Deactivate any remaining active esters by injecting ethanolamine-HCl. A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index changes.

  • Analyte Preparation:

    • Prepare a stock solution of each analog (from Table 1) in 100% DMSO.

    • Create a serial dilution series for each analog in the running buffer. A typical concentration range for affinity determination would be from 0.1 to 100 µM, spanning below and above the expected Kₑ.

  • Binding Analysis (Kinetics/Affinity Cycle):

    • Inject the highest concentration of the analyte to condition the surface.

    • Perform a series of injections of each concentration of a single analog, starting from the lowest concentration. Each injection cycle should consist of:

      • Association Phase: Flow the analyte over the target and reference surfaces for a defined period (e.g., 120 seconds).

      • Dissociation Phase: Flow running buffer over the surfaces to monitor the dissociation of the analyte (e.g., 300 seconds).

    • Between each analog, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove all bound analyte without denaturing the immobilized protein.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data for each injection to obtain the specific binding sensorgram.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. This will yield the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

Protocol 2: Cross-Reactivity Analysis by Competitive ELISA

Objective: To determine the relative binding affinity (IC₅₀) of this compound analogs for a target protein.

Caption: Workflow for Competitive ELISA.

Step-by-Step Methodology:

  • Plate Coating:

    • Dilute the target protein (e.g., COMT) to a concentration of 1-10 µg/mL in a coating buffer (e.g., PBS, pH 7.4).

    • Add 100 µL of the protein solution to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.[16]

  • Blocking:

    • Wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).[17]

    • Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to prevent non-specific binding.[18]

    • Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare serial dilutions of each unlabeled analog (from Table 1) in assay buffer.

    • Prepare a fixed, sub-saturating concentration of a labeled competitor. This could be a biotinylated version of this compound or a specific primary antibody against the target protein.

    • In a separate dilution plate, mix 50 µL of each analog dilution with 50 µL of the fixed labeled competitor.

    • Wash the coated-and-blocked assay plate 3 times.

    • Transfer 100 µL of the analog/competitor mixture to the corresponding wells of the assay plate. Include wells for maximum signal (labeled competitor only) and minimum signal (assay buffer only).

    • Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate 5 times with wash buffer.

    • If using a biotinylated competitor, add 100 µL/well of streptavidin-HRP diluted in assay buffer. If using a primary antibody as the competitor, add 100 µL/well of an HRP-conjugated secondary antibody.[17]

    • Incubate for 1 hour at room temperature.

  • Signal Development and Measurement:

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL/well of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until sufficient color develops (typically 15-30 minutes).[19]

    • Add 100 µL/well of stop solution (e.g., 1 M H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance against the log of the analog concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each analog.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, comparative tables. Below are examples of how to present the data generated from the described protocols.

Table 2: Comparative Binding Affinity and Potency for Target Protein (COMT)

CompoundSPR Affinity (Kₑ, µM)Competitive ELISA (IC₅₀, µM)
This compound5.2 ± 0.48.1 ± 0.7
3-Hydroxy-4-nitrobenzaldehyde15.8 ± 1.125.3 ± 2.2
2-Hydroxy-5-nitrobenzaldehyde9.7 ± 0.814.5 ± 1.3
3-Hydroxybenzaldehyde> 100> 100
3-Nitrobenzaldehyde> 100> 100
Vanillin> 200> 200

Interpretation:

  • A lower Kₑ or IC₅₀ value indicates a higher binding affinity/potency.

  • The data suggests that this compound is the most potent binder to COMT.

  • Shifting the nitro group from position 5 to 4 (3-Hydroxy-4-nitrobenzaldehyde) significantly reduces binding affinity, highlighting the importance of the substitution pattern.

  • The removal of either the nitro or hydroxyl group (3-Hydroxybenzaldehyde and 3-Nitrobenzaldehyde) abolishes significant binding, indicating that both functional groups are critical for the interaction with the target.

To assess specificity, the same assays should be run against a panel of structurally unrelated or functionally distinct proteins.

Table 3: Cross-Reactivity Profile Against Off-Target Proteins (SPR Kₑ, µM)

CompoundTarget: COMTOff-Target 1: Kinase XOff-Target 2: Protease YSelectivity Index (Kinase/COMT)
This compound5.285.4> 20016.4
3-Hydroxy-4-nitrobenzaldehyde15.899.2> 2006.3
2-Hydroxy-5-nitrobenzaldehyde9.745.1> 2004.6

Interpretation:

  • The Selectivity Index (Kₑ off-target / Kₑ on-target) is a crucial metric. A higher value indicates greater specificity for the intended target.

  • In this hypothetical dataset, this compound demonstrates the highest selectivity for COMT over Kinase X.

  • While 2-Hydroxy-5-nitrobenzaldehyde has a reasonable affinity for COMT, its lower selectivity index suggests it has a higher potential for off-target effects via Kinase X inhibition compared to the parent compound.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the cross-reactivity of this compound and its analogs. By employing complementary techniques like SPR and competitive ELISA, researchers can move beyond simple binding confirmation to build a detailed profile of affinity, kinetics, and specificity. The causality is clear: understanding how minor structural changes impact these parameters is fundamental to rational drug design. This knowledge allows for the data-driven selection of candidates with the most promising therapeutic window, minimizing the risk of off-target toxicity and maximizing the potential for clinical success. Rigorous, well-designed cross-reactivity studies are not an obstacle but an essential catalyst in the journey from a chemical scaffold to a safe and effective therapeutic.

References

In-Silico Docking of 3-Hydroxy-5-nitrobenzaldehyde: A Comparative Guide to Target Engagement

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for In-Silico Exploration of 3-Hydroxy-5-nitrobenzaldehyde

Substituted benzaldehydes are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.[1] this compound, with its unique arrangement of hydroxyl, nitro, and aldehyde functional groups, presents an intriguing scaffold for potential therapeutic development. The electron-withdrawing nature of the nitro group and the hydrogen-bonding potential of the hydroxyl and aldehyde moieties suggest a high likelihood of interaction with biological macromolecules.[2]

In-silico molecular docking has emerged as a powerful and cost-effective tool in modern drug discovery, allowing for the prediction of binding affinities and interaction patterns between a small molecule (ligand) and a protein target at the atomic level.[3] This computational approach enables the rapid screening of virtual compound libraries and provides valuable insights into the potential mechanism of action, guiding further experimental validation.

This technical guide provides a comprehensive comparison of the in-silico docking performance of this compound against a key anticancer drug target, the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. To provide a robust comparative analysis, we will benchmark its performance against three structurally related and commercially available benzaldehyde derivatives:

  • 3-Hydroxy-4-nitrobenzaldehyde: A positional isomer to assess the impact of substituent placement.

  • Salicylaldehyde (2-Hydroxybenzaldehyde): A simpler analog lacking the nitro group.

  • Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A widely studied natural compound with a different substitution pattern.

This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and a practical, step-by-step protocol for conducting similar in-silico studies.

The Target: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[4][5] Dysregulation of EGFR signaling, often through mutations leading to its constitutive activation, is a hallmark of various cancers, including non-small cell lung cancer and glioblastoma.[6] The intracellular tyrosine kinase domain of EGFR is a well-validated target for anticancer drug development, with several approved inhibitors in clinical use.[7][8] For this study, we will utilize the crystal structure of the EGFR kinase domain in complex with an inhibitor, providing a well-defined binding pocket for our docking simulations. Specifically, we will use the structure with the PDB ID: 1M17.[9][10]

EGFR Signaling Pathway

The binding of epidermal growth factor (EGF) to EGFR initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MAPK and PI3K/AKT pathways, ultimately leading to cell proliferation and survival.[11][12] Understanding this pathway provides context for the therapeutic strategy of inhibiting the EGFR kinase domain.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS/RAF/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Ligand Binding

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

Experimental Protocol: In-Silico Molecular Docking Workflow

This section details a step-by-step methodology for performing in-silico docking studies using AutoDock Vina, a widely used and validated open-source docking program.

Workflow Diagram

Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB 1. Protein Preparation (PDB ID: 1M17) - Remove water & heteroatoms - Add polar hydrogens - Assign charges Grid 3. Grid Box Generation - Define binding site coordinates - Enclose the active site PDB->Grid Ligand 2. Ligand Preparation (this compound & Analogs) - 2D to 3D conversion - Energy minimization - Define rotatable bonds Ligand->Grid Vina 4. AutoDock Vina Execution - Run docking simulation - Generate binding poses Grid->Vina Results 5. Results Analysis - Binding energy (kcal/mol) - Analyze interactions (H-bonds, etc.) - Compare poses Vina->Results

Caption: A generalized workflow for in-silico molecular docking.

Step-by-Step Methodology
  • Protein Preparation:

    • Obtain Protein Structure: Download the crystal structure of the EGFR kinase domain (PDB ID: 1M17) from the RCSB Protein Data Bank (--INVALID-LINK--).

    • Clean the Structure: Using molecular visualization software such as UCSF Chimera or AutoDock Tools, remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.

    • Add Hydrogens and Charges: Add polar hydrogen atoms to the protein structure and assign Kollman charges. This is a crucial step for accurate force field calculations during docking.[13]

    • Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

  • Ligand Preparation:

    • Obtain Ligand Structures: The 2D structures of this compound and its analogs can be obtained from PubChem (--INVALID-LINK--) or drawn using chemical drawing software like ChemDraw or MarvinSketch.

    • Convert to 3D and Minimize Energy: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Define Torsions: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.

    • Save in PDBQT Format: Save the prepared ligand structures in the PDBQT file format.

  • Grid Box Generation:

    • Define the Binding Site: Identify the active site of the EGFR kinase domain. This can be done by observing the binding location of the co-crystallized inhibitor in the original PDB file.

    • Set Grid Parameters: Using AutoDock Tools, create a grid box that encompasses the entire binding pocket. The size and center of the grid box need to be carefully defined to ensure the ligand can freely explore the active site during the simulation.[14]

  • Running AutoDock Vina:

    • Create a Configuration File: Prepare a text file specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and other docking settings (e.g., exhaustiveness).

    • Execute Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as input. Vina will then perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding affinities.[15]

  • Analysis of Results:

    • Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding interaction.

    • Interaction Analysis: Visualize the top-ranked binding poses using software like PyMOL or Discovery Studio Visualizer. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the active site.

Comparative Docking Results

The following table summarizes the hypothetical docking results of this compound and its analogs against the EGFR kinase domain. These values are illustrative and would be generated from the execution of the protocol described above.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compound C₇H₅NO₄167.12-7.8 Met793, Lys745, Thr854
3-Hydroxy-4-nitrobenzaldehydeC₇H₅NO₄167.12-7.5Met793, Cys797, Asp855
SalicylaldehydeC₇H₆O₂122.12-6.2Met793, Leu718
VanillinC₈H₈O₃152.15-6.8Met793, Gly796, Leu844

Discussion and Interpretation

Causality Behind Experimental Choices:

  • Choice of Target: EGFR was selected due to its high relevance in cancer therapy and the availability of high-quality crystal structures, which is critical for reliable docking studies. The presence of a co-crystallized inhibitor in the chosen PDB structure (1M17) provides a validated binding pocket, increasing the confidence in the docking results.

  • Choice of Comparative Compounds: The selected analogs allow for a systematic evaluation of the contribution of different functional groups to the binding affinity. Comparing the positional isomers (this compound vs. 3-Hydroxy-4-nitrobenzaldehyde) helps in understanding the importance of the spatial arrangement of substituents. Salicylaldehyde serves as a baseline to assess the impact of the nitro group, while vanillin provides a comparison with a well-known and slightly more complex natural product.

  • Choice of Docking Software: AutoDock Vina is a widely accepted and validated tool for molecular docking, known for its accuracy and speed.[12] Its use ensures that the methodology is reproducible and the results are comparable to other studies.

Interpretation of Hypothetical Results:

Based on our hypothetical results, This compound exhibits the strongest predicted binding affinity (-7.8 kcal/mol) for the EGFR kinase domain among the tested compounds. This suggests that the specific positioning of the hydroxyl and nitro groups at the 3 and 5 positions, respectively, is favorable for interaction with the active site residues. The predicted interactions with key residues like Met793 in the hinge region, which is crucial for inhibitor binding, further support its potential as an EGFR inhibitor.

The slightly lower binding affinity of the positional isomer, 3-Hydroxy-4-nitrobenzaldehyde (-7.5 kcal/mol), indicates that the geometry of the binding pocket can subtly influence the optimal placement of functional groups. The significantly weaker binding of Salicylaldehyde (-6.2 kcal/mol) highlights the critical role of the nitro group in enhancing the binding affinity, likely through additional electrostatic or hydrogen bonding interactions. Vanillin, with its methoxy group, shows an intermediate binding affinity (-6.8 kcal/mol), suggesting that while the additional functional group contributes to binding, the electronic and steric properties are not as optimal as the nitro group in the case of this compound for this particular target.

Conclusion and Future Directions

This in-silico comparative guide demonstrates a systematic approach to evaluating the potential of a novel compound, this compound, as an inhibitor of the EGFR tyrosine kinase. The hypothetical docking results suggest that this compound has a promising binding affinity, warranting further investigation.

The logical next steps would involve:

  • In-vitro validation: Performing enzymatic assays to experimentally determine the inhibitory activity (IC50) of this compound against the EGFR kinase.

  • Cell-based assays: Evaluating the compound's ability to inhibit the proliferation of EGFR-dependent cancer cell lines.

  • Lead optimization: Synthesizing and testing derivatives of this compound to improve potency and drug-like properties.

By integrating computational and experimental approaches, the journey from a promising in-silico hit to a potential therapeutic candidate can be significantly accelerated.

References

A Head-to-Head Comparison of Analytical Techniques for 3-Hydroxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and precise analysis of key chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 3-Hydroxy-5-nitrobenzaldehyde, a vital building block in the synthesis of various pharmaceutical compounds, demands robust analytical methods for its characterization and quantification. This in-depth technical guide provides a head-to-head comparison of four commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC).

The selection of an optimal analytical technique is not a one-size-fits-all decision. It is a strategic choice dictated by the specific analytical challenge, including the required sensitivity, selectivity, sample matrix complexity, and throughput needs. This guide will delve into the causality behind experimental choices for each technique, present self-validating protocols, and provide a comparative analysis of their performance characteristics, grounded in data from structurally analogous compounds due to the limited availability of direct comparative studies on this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is a cornerstone technique in pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of non-volatile and thermally labile compounds like this compound.[1] Its versatility makes it suitable for purity determination, impurity profiling, and quantitative assays.

Scientific Rationale for Method Design

A reversed-phase HPLC method is the logical choice for this compound. The molecule possesses both polar (hydroxyl) and non-polar (aromatic ring) characteristics, making it amenable to separation on a non-polar stationary phase (like C18) with a polar mobile phase. The inclusion of a small amount of acid (e.g., formic or phosphoric acid) in the mobile phase is crucial. It serves to suppress the ionization of the phenolic hydroxyl group, leading to more symmetrical peak shapes and reproducible retention times.[1] The mobile phase composition, typically a mixture of acetonitrile and water, is optimized to achieve a balance between adequate retention for good resolution and a reasonable analysis time.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions (based on methods for similar nitroaromatic compounds): [1][2]

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (e.g., 70:30 v/v) containing 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Set based on the UV-Vis spectrum (e.g., 254 nm or the λmax)
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of calibration standards by serial dilution.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis: Qualitative identification is based on the retention time match with the standard. Quantitative analysis is performed by constructing a calibration curve of peak area versus concentration of the standards.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Dissolve Sample in Mobile Phase filter Filter (0.45 µm) prep_sample->filter prep_std Prepare Calibration Standards prep_std->filter injection Inject into HPLC System filter->injection separation Separation on C18 Column injection->separation detection UV Detection (e.g., 254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify using Calibration Curve chromatogram->quantification

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Analytes

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. For a compound like this compound, direct analysis can be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is a critical step.

Scientific Rationale for Derivatization

The presence of a polar hydroxyl group on the aromatic ring makes this compound non-volatile and prone to adsorption on the GC column, leading to poor peak shape and low sensitivity. Silylation, a common derivatization technique, replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[1] This process, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[1]

Experimental Protocol: GC-MS with Silylation

Instrumentation:

  • GC system with a capillary column

  • Mass Spectrometer (MS) detector

  • Autosampler

Derivatization (Silylation): [1]

  • Accurately weigh the sample or standard into a reaction vial.

  • Add a suitable solvent (e.g., pyridine or acetonitrile).

  • Add the silylating agent (e.g., BSTFA with 1% TMCS).

  • Heat the vial (e.g., at 60-70 °C) for a specified time (e.g., 30 minutes) to ensure complete reaction.

  • Cool the vial to room temperature before injection.

GC-MS Conditions (based on methods for similar derivatized nitroaromatic compounds): [1]

ParameterCondition
Column Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Temperature Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range Scan from m/z 50 to 400

Data Analysis: Identification is based on the retention time and the fragmentation pattern in the mass spectrum, which can be compared to a spectral library or a standard. Quantification can be performed in selected ion monitoring (SIM) mode for enhanced sensitivity.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing sample Sample/ Standard derivatization Silylation (e.g., BSTFA) sample->derivatization injection Inject into GC-MS System derivatization->injection separation Separation in Capillary Column injection->separation detection Mass Spectrometry Detection (EI) separation->detection mass_spectrum Obtain Mass Spectrum detection->mass_spectrum identification Identify by Fragmentation Pattern mass_spectrum->identification quantification Quantify in SIM Mode mass_spectrum->quantification

Caption: Workflow for the GC-MS analysis of this compound.

UV-Visible (UV-Vis) Spectrophotometry: A Rapid and Cost-Effective Quantitative Tool

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The presence of the nitrobenzaldehyde chromophore in this compound makes it a suitable candidate for this technique.[1]

Scientific Rationale for Method Design

The Beer-Lambert law is the fundamental principle behind quantitative UV-Vis spectrophotometry, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The choice of solvent is critical; it must be transparent in the wavelength range of interest and should not react with the analyte. Ethanol or methanol are common choices for nitroaromatic compounds.[1] The wavelength of maximum absorbance (λmax) is selected for analysis to ensure the highest sensitivity and to minimize the impact of minor fluctuations in the wavelength setting.

Experimental Protocol: UV-Vis Spectrophotometry

Instrumentation:

  • Double-beam UV-Vis spectrophotometer

Method:

  • Solvent Selection: Use a UV-grade solvent in which this compound is soluble and stable (e.g., ethanol or methanol).

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution over the UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a stock solution of the reference standard in the chosen solvent.

    • From the stock solution, prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a solution of the sample in the same solvent with a concentration expected to fall within the range of the calibration curve.

    • Measure the absorbance of the sample solution at λmax.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis lambda_max Determine λmax measure_abs Measure Absorbance at λmax lambda_max->measure_abs calibration Prepare Calibration Standards calibration->measure_abs sample_prep Prepare Sample Solution sample_prep->measure_abs calibration_curve Construct Calibration Curve measure_abs->calibration_curve quantification Determine Sample Concentration calibration_curve->quantification

Caption: Workflow for the UV-Vis spectrophotometric analysis.

High-Performance Thin-Layer Chromatography (HPTLC): A Versatile Tool for Screening and Quantification

HPTLC is a powerful planar chromatographic technique that offers several advantages, including high sample throughput, low solvent consumption, and the ability to analyze multiple samples simultaneously. It is well-suited for both qualitative and quantitative analysis of this compound.

Scientific Rationale for Method Design

The separation in HPTLC is based on the same principles of partitioning and adsorption as in column chromatography. For a moderately polar compound like this compound, a normal-phase separation on a silica gel plate with a mobile phase of appropriate polarity is a common approach. The mobile phase composition, typically a mixture of a non-polar solvent (e.g., toluene or hexane) and a more polar solvent (e.g., ethyl acetate or acetone), is optimized to achieve a good separation of the analyte from any impurities, resulting in a compact spot with a suitable retardation factor (Rf) value (typically between 0.2 and 0.8). Densitometric scanning at the λmax of the analyte allows for accurate quantification.

Experimental Protocol: HPTLC

Instrumentation:

  • HPTLC applicator (e.g., Linomat or ATS)

  • HPTLC developing chamber

  • HPTLC scanner (densitometer)

Chromatographic Conditions:

ParameterCondition
Stationary Phase Pre-coated silica gel 60 F254 HPTLC plates
Mobile Phase Toluene: Ethyl Acetate (e.g., 8:2 v/v) - to be optimized
Application Apply standards and samples as bands of a specific width (e.g., 6 mm)
Development Ascending development in a saturated chamber to a specific distance (e.g., 8 cm)
Drying Air-dry the plate after development
Detection Densitometric scanning at the λmax of this compound

Sample Preparation:

  • Standard and Sample Solutions: Prepare stock solutions of the standard and sample in a suitable volatile solvent (e.g., methanol or ethyl acetate). Prepare working solutions of appropriate concentrations.

Data Analysis: The analyte is identified by its Rf value and its in-situ UV spectrum compared to a standard. Quantification is achieved by creating a calibration curve of the peak area of the densitometric scan against the amount of standard applied.

HPTLC_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis plate_prep Prepare HPTLC Plate sample_app Apply Samples and Standards plate_prep->sample_app development Develop Plate in Saturated Chamber sample_app->development drying Dry the Plate development->drying scanning Densitometric Scanning at λmax drying->scanning quantification Quantify using Calibration Curve scanning->quantification

Caption: Workflow for the HPTLC analysis of this compound.

Head-to-Head Comparison of Performance Characteristics

The following table summarizes the key performance characteristics of the four analytical techniques for the analysis of this compound. The values are estimates based on data for structurally similar nitroaromatic compounds and are intended for comparative purposes.

ParameterHPLC-UVGC-MS (with Derivatization)UV-Vis SpectrophotometryHPTLC
Selectivity/Specificity HighVery HighLow to ModerateModerate to High
Sensitivity (LOD/LOQ) High (ng/mL to low µg/mL)Very High (pg to ng level)Moderate (µg/mL level)Moderate (ng/band)
Linearity Range Wide (typically 2-3 orders of magnitude)Wide (typically 2-3 orders of magnitude)Narrow (typically 1-2 orders of magnitude)Moderate (typically 1-2 orders of magnitude)
Accuracy (% Recovery) Excellent (98-102%)Excellent (95-105%)Good (95-105%)Good (95-105%)
Precision (%RSD) Excellent (<2%)Excellent (<5%)Good (<5%)Good (<5%)
Sample Throughput ModerateModerateHighHigh
Cost per Sample ModerateHighLowLow to Moderate
Instrumentation Cost HighVery HighLowModerate

Conclusion and Recommendations

The choice of the most suitable analytical technique for this compound is a function of the specific analytical objective.

  • For routine quality control, purity assessment, and quantification in complex matrices , HPLC-UV is the recommended technique due to its high selectivity, sensitivity, and well-established validation protocols in the pharmaceutical industry.

  • For unambiguous identification and trace-level quantification, especially for impurity profiling , GC-MS with prior derivatization is the most powerful tool, offering unparalleled specificity.

  • For rapid, high-throughput screening and simple quantitative estimations where high selectivity is not a primary concern , UV-Vis spectrophotometry is an excellent, cost-effective choice.

  • For applications requiring high sample throughput, minimal sample preparation, and simultaneous analysis of multiple samples , HPTLC provides a versatile and economical alternative to HPLC.

Ultimately, a multi-technique approach may be necessary for a comprehensive characterization of this compound, with each technique providing complementary information to ensure the highest standards of quality and safety in pharmaceutical development.

References

A Senior Application Scientist's Guide to the Synthesis and Structural Confirmation of 3-Hydroxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-5-nitrobenzaldehyde is a valuable synthetic intermediate in the development of various pharmaceuticals and fine chemicals. Its trifunctional nature, possessing hydroxyl, nitro, and aldehyde moieties on an aromatic scaffold, provides a versatile platform for a multitude of chemical transformations. The precise arrangement of these functional groups is critical to its reactivity and the subsequent properties of its derivatives. Therefore, the unambiguous confirmation of its structure following synthesis is of paramount importance for researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of a primary synthetic route to this compound and offers a comprehensive framework for its structural elucidation using modern analytical techniques. By presenting detailed experimental protocols and comparative data, this document aims to equip researchers with the necessary tools to confidently synthesize and validate this key chemical entity.

Primary Synthesis Route: Nitration of 3-Hydroxybenzaldehyde

The most direct and commonly employed method for the synthesis of this compound is the electrophilic nitration of 3-hydroxybenzaldehyde. The hydroxyl group is an activating, ortho-, para-directing group, while the aldehyde group is a deactivating, meta-directing group. The nitration of 3-hydroxybenzaldehyde typically yields a mixture of isomers, primarily the 2-nitro, 4-nitro, and 6-nitro derivatives, with the desired 5-nitro isomer being a minor product. The regioselectivity is highly dependent on the reaction conditions, particularly the choice of nitrating agent and solvent.

Reaction Mechanism

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from the nitrating agent, acts as the electrophile. The electron-donating hydroxyl group activates the aromatic ring towards electrophilic attack, while the electron-withdrawing aldehyde group deactivates it. The interplay of these electronic effects directs the incoming nitro group to the available positions on the ring.

Nitration Mechanism 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Sigma Complex Sigma Complex 3-Hydroxybenzaldehyde->Sigma Complex Electrophilic Attack Nitronium ion (NO2+) Nitronium ion (NO2+) Nitronium ion (NO2+)->Sigma Complex This compound This compound Sigma Complex->this compound Deprotonation

Caption: Electrophilic aromatic substitution mechanism for the nitration of 3-hydroxybenzaldehyde.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the nitration of 3-hydroxybenzaldehyde.

Materials:

  • 3-Hydroxybenzaldehyde

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid

  • Glacial Acetic Acid

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (5% solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 3-hydroxybenzaldehyde in 50 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid, while cooling the beaker in an ice bath. Caution: This is a highly exothermic reaction.

  • Addition of Nitrating Agent: Transfer the prepared nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the cooled solution of 3-hydroxybenzaldehyde over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and water with vigorous stirring. A precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with cold deionized water until the washings are neutral.

  • Purification: The crude product, a mixture of isomers, requires purification by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the this compound isomer. The different isomers can be identified by their distinct retention factors on TLC.[1]

Structural Confirmation of Synthesis Products

The unambiguous identification of the desired this compound isomer from the reaction mixture is crucial. A combination of spectroscopic techniques provides the necessary evidence for structural confirmation.

Thin Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the reaction progress and for the initial identification of the different isomers produced. The polarity of the isomers will influence their retention factor (Rf) values. Generally, isomers with stronger intramolecular hydrogen bonding will be less polar and have a higher Rf value.

TLC Workflow Spot Reaction Mixture on TLC Plate Spot Reaction Mixture on TLC Plate Develop Plate in Solvent System Develop Plate in Solvent System Spot Reaction Mixture on TLC Plate->Develop Plate in Solvent System Visualize Spots under UV Light Visualize Spots under UV Light Develop Plate in Solvent System->Visualize Spots under UV Light Calculate Rf Values Calculate Rf Values Visualize Spots under UV Light->Calculate Rf Values Compare with Standards (if available) Compare with Standards (if available) Calculate Rf Values->Compare with Standards (if available)

Caption: Workflow for Thin Layer Chromatography analysis.

Spectroscopic Analysis

Table 1: Predicted and Comparative Spectroscopic Data for Hydroxy-Nitrobenzaldehyde Isomers

Technique This compound (Predicted) 3-Hydroxy-4-nitrobenzaldehyde (Experimental Data) [2][3]4-Hydroxy-3-nitrobenzaldehyde (Experimental Data) [4]
¹H NMR (ppm) Aldehyde-H: ~9.9-10.1Aromatic-H: ~7.8-8.5 (3H, complex pattern)Hydroxyl-H: ~10-12 (broad)Aldehyde-H: ~10.07Aromatic-H: ~7.51 (d), 7.66 (d), 8.28 (s)Hydroxyl-H: ~10.56 (s)Aldehyde-H: ~9.9Aromatic-H: ~7.4 (d), 8.2 (dd), 8.5 (d)Hydroxyl-H: (not specified)
¹³C NMR (ppm) Aldehyde-C: ~190Aromatic-C: ~115-160Aldehyde-C: (not available)Aromatic-C: (not available)Aldehyde-C: ~190Aromatic-C: ~120-160
IR (cm⁻¹) O-H stretch: ~3200-3500 (broad)C-H (aldehyde) stretch: ~2750, ~2850C=O stretch: ~1690-1710N-O stretch (asymmetric): ~1520-1560N-O stretch (symmetric): ~1340-1360O-H stretch: ~3400 (broad)C=O stretch: ~1680N-O stretch: ~1530, ~1340O-H stretch: ~3300 (broad)C=O stretch: ~1690N-O stretch: ~1530, ~1340
Mass Spec (m/z) [M]⁺: 167Fragments: [M-H]⁺ (166), [M-NO₂]⁺ (121), [M-CHO]⁺ (138)[M]⁺: 167Fragments: (not specified)[M]⁺: 167Fragments: (not specified)

Note: The predicted values for this compound are based on established chemical shift and absorption frequency correlations for similar aromatic compounds. The experimental data for the isomers are provided for comparative purposes to aid in the identification of the synthesized products.

Detailed Experimental Protocols for Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Key parameters to observe are the chemical shifts (δ) of the aldehyde proton (a singlet typically above 9.5 ppm), the aromatic protons (multiplets in the 7-9 ppm region), and the phenolic hydroxyl proton (a broad singlet which may exchange with D₂O).

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. The carbonyl carbon of the aldehyde will appear significantly downfield (around 190 ppm). The aromatic carbons will resonate in the 110-160 ppm range.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the dried, purified product or analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups: a broad O-H stretch for the hydroxyl group, a sharp C=O stretch for the aldehyde, and strong symmetric and asymmetric stretches for the nitro group.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically using a direct insertion probe or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile.

  • Ionization: Use Electron Ionization (EI) to generate the molecular ion and characteristic fragment ions.

  • Data Analysis: Determine the molecular weight from the molecular ion peak ([M]⁺). Analyze the fragmentation pattern to confirm the presence of the key structural motifs.

Alternative Synthesis Route: From 3-Nitrobenzaldehyde

An alternative approach to synthesizing this compound involves starting from 3-nitrobenzaldehyde. This multi-step synthesis first requires the introduction of a hydroxyl group. A common method is the reduction of the nitro group to an amine, followed by diazotization and subsequent hydrolysis to the phenol.[5] However, this route is more circuitous and may result in lower overall yields compared to the direct nitration of 3-hydroxybenzaldehyde.

Comparison of Synthesis Routes

Parameter Nitration of 3-Hydroxybenzaldehyde From 3-Nitrobenzaldehyde
Starting Material 3-Hydroxybenzaldehyde3-Nitrobenzaldehyde
Number of Steps 1Multiple
Key Challenge Isomer separationMulti-step synthesis, potential for side reactions
Typical Yield Moderate (for the desired isomer)Lower overall yield
Reagents Nitric acid, Sulfuric acidReducing agent, Sodium nitrite, Acid

Conclusion

The synthesis of this compound via the nitration of 3-hydroxybenzaldehyde is a feasible, albeit challenging, method due to the formation of multiple isomers. The successful isolation and confirmation of the desired product rely heavily on robust purification techniques, such as column chromatography, and a comprehensive suite of analytical methods. This guide has provided a detailed experimental framework for the synthesis and, critically, the structural validation of this compound. By employing a combination of TLC, NMR, IR, and Mass Spectrometry, researchers can confidently identify and characterize their synthesis products, ensuring the integrity of their starting materials for subsequent research and development endeavors.

References

A Researcher's Guide to the Synthesis of 3-Hydroxy-5-nitrobenzaldehyde: A Comparative Analysis of Protocol Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in medicinal chemistry and materials science, 3-Hydroxy-5-nitrobenzaldehyde is a pivotal intermediate. Its utility, however, is contingent on the ability to produce it reliably and consistently. This guide provides an in-depth analysis of common synthesis protocols, moving beyond a simple recitation of steps to dissect the critical parameters that govern experimental reproducibility. We will compare two prominent methods for the nitration of 3-hydroxybenzaldehyde, offering field-proven insights to help researchers navigate the nuances of this seemingly straightforward, yet often fickle, electrophilic aromatic substitution.

The Core Reaction: Electrophilic Aromatic Substitution

The synthesis of this compound is fundamentally an electrophilic aromatic substitution reaction. The starting material, 3-hydroxybenzaldehyde, possesses two directing groups on the aromatic ring: a hydroxyl group (-OH) and a formyl group (-CHO).

  • Hydroxyl Group (-OH): An activating, ortho, para-director.

  • Formyl Group (-CHO): A deactivating, meta-director.

The positions ortho and para to the powerful activating hydroxyl group are positions 2, 4, and 6. The position meta to the deactivating formyl group is position 5. The confluence of these directing effects strongly favors the introduction of the electrophile (the nitronium ion, NO₂⁺) at position 5, which is meta to the formyl group and ortho to the hydroxyl group.

The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from nitric acid through the action of a strong acid catalyst, most commonly sulfuric acid.[1][2][3][4] The reaction proceeds through the attack of the electron-rich aromatic ring on the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex), which then loses a proton to restore aromaticity.[3]

Below is a diagram illustrating the core synthetic workflow.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product & Analysis 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Nitration Electrophilic Aromatic Substitution 3-Hydroxybenzaldehyde->Nitration Nitrating Agent Nitrating Agent Nitrating Agent->Nitration Quenching Quenching (e.g., on ice) Nitration->Quenching Reaction Mixture Isolation Isolation (Filtration) Quenching->Isolation Crude Product Purification Purification (Crystallization/Chromatography) Isolation->Purification Product This compound Purification->Product QC Quality Control (NMR, IR, MP) Product->QC G cluster_input Input Variables cluster_output Outcome Metrics Temp Temperature Control Purity Purity Temp->Purity Affects side reactions (e.g., dinitration, oxidation) Reagent Reagent Purity & Stoichiometry Yield Yield Reagent->Yield Impacts conversion Reagent->Purity Impurities can carry through Mixing Stirring Rate & Efficiency Mixing->Yield Ensures homogenous reaction Mixing->Purity Prevents localized 'hot spots' Reproducibility Reproducibility Yield->Reproducibility Purity->Reproducibility

References

Safety Operating Guide

A Guide to the Proper Disposal of 3-Hydroxy-5-nitrobenzaldehyde: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our work with specialized chemical reagents is foundational to discovery. 3-Hydroxy-5-nitrobenzaldehyde (CAS No. 193693-95-7), a substituted aromatic aldehyde, is a valuable building block in organic synthesis.[1][2] However, its utility in the lab is matched by the critical importance of its responsible handling and disposal. The presence of nitro and hydroxyl groups on the benzaldehyde framework dictates its reactivity and toxicological profile, necessitating a disposal plan that prioritizes safety, environmental stewardship, and regulatory compliance.[1]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind these procedures, grounding our recommendations in established safety standards and regulatory frameworks to ensure a self-validating and trustworthy system for your laboratory.

Section 1: Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the first step in managing its lifecycle. This compound is a crystalline powder whose hazards are primarily associated with its potential for irritation and toxicity if improperly handled. While specific toxicity data for this exact compound is limited, the general class of aromatic nitro compounds warrants a cautious approach. Aromatic nitro compounds can cause systemic effects, and aldehydes can be irritants.

Key Hazard Considerations:

  • Health Hazards: This compound should be handled as an irritant to the skin, eyes, and respiratory system.[3] Ingestion is harmful.[4] Standard safety data sheets for similar compounds recommend avoiding the formation of dust to prevent inhalation.[5][6]

  • Environmental Hazards: Discharge into the environment must be avoided.[5] Some related nitroaromatic compounds are classified as toxic to aquatic life with long-lasting effects, making it imperative to prevent entry into drains or waterways.[7]

  • Chemical Reactivity: The molecule's structure, featuring activating (-OH) and deactivating (-NO2, -CHO) groups, influences its chemical behavior but does not typically present an explosion risk under standard laboratory conditions.[1] However, it should be stored away from strong oxidizing agents.[8]

Hazard Profile: this compound
Physical State Pale yellow to brown crystalline powder[1]
Molecular Formula C₇H₅NO₄[2]
Molecular Weight 167.12 g/mol [2]
Primary Health Risks Skin, eye, and respiratory irritation; Harmful if swallowed.[3][4]
Primary Environmental Risks Potential for aquatic toxicity; prevent release to drains and waterways.[7]
Incompatibilities Strong oxidizing agents.[8]

Section 2: The Regulatory Landscape: EPA and OSHA

The disposal of laboratory chemicals in the United States is governed by a "cradle-to-grave" management system established under the Resource Conservation and Recovery Act (RCRA) , which is enforced by the U.S. Environmental Protection Agency (EPA).[9][10] This principle holds the generator of the waste responsible for its safe management from generation to final disposal.[11]

  • EPA (Environmental Protection Agency): Under RCRA, a chemical waste is considered "hazardous" if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[12] this compound waste must be evaluated against these criteria. Given its potential toxicity, it should be managed as hazardous waste to ensure compliance. The relevant regulations are found in Title 40 of the Code of Federal Regulations (CFR), Parts 260 through 273.[13]

  • OSHA (Occupational Safety and Health Administration): OSHA's role is to ensure worker safety.[14] This includes mandating proper training for handling hazardous materials, requiring the availability of Safety Data Sheets (SDS), and specifying Personal Protective Equipment (PPE) to minimize exposure during routine handling and disposal operations.[15][16]

Section 3: Personal Protective Equipment (PPE) for Safe Disposal

Before handling waste containers, it is imperative to don the appropriate PPE. The goal is to create a barrier between the researcher and the chemical, preventing accidental exposure.

PPE Category Item Specification and Rationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles are mandatory.[6] A face shield should be used if there is a risk of splashing.[17]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) are required. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[6][17]
Body Protection A standard laboratory coat, fully buttoned, must be worn to protect against skin contact.[17]
Respiratory Protection If there is a risk of generating dust (e.g., during a spill cleanup), a NIOSH-approved respirator should be used.[17] Always handle the solid in a well-ventilated area or a chemical fume hood.[8]

Section 4: Waste Characterization and Segregation Workflow

Proper disposal begins the moment a chemical is deemed "waste." The following workflow ensures that this compound waste is correctly identified and segregated.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-5-nitrobenzaldehyde
Reactant of Route 2
3-Hydroxy-5-nitrobenzaldehyde

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.